PMX-53
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H65N11O7/c1-29(59)53-37(25-30-13-4-2-5-14-30)42(61)55-36-20-11-22-50-41(60)35(19-10-23-51-47(48)49)54-44(63)39(27-32-28-52-34-18-9-8-17-33(32)34)56-43(62)38(26-31-15-6-3-7-16-31)57-45(64)40-21-12-24-58(40)46(36)65/h2,4-5,8-9,13-14,17-18,28,31,35-40,52H,3,6-7,10-12,15-16,19-27H2,1H3,(H,50,60)(H,53,59)(H,54,63)(H,55,61)(H,56,62)(H,57,64)(H4,48,49,51)/t35-,36-,37-,38+,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKBGCTZYPOSQM-HPSWDUTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CCCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H]3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H65N11O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
896.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PMX-53: A Technical Guide to its C5a Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system, a crucial component of innate immunity, plays a dual role in host defense and the inflammatory response. Its activation leads to the generation of potent pro-inflammatory mediators, among which the anaphylatoxin C5a is one of the most significant.[1] C5a exerts its effects primarily through the G protein-coupled C5a receptor (C5aR, CD88), which is expressed on a wide variety of immune and non-immune cells.[2][3] The interaction between C5a and C5aR triggers a cascade of intracellular signaling events, leading to chemotaxis, inflammation, and cell activation.[4] Dysregulation of the C5a-C5aR axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention.[1][5]
PMX-53 (Ace-Phe-[Orn-Pro-dCha-Trp-Arg]) is a potent and selective cyclic hexapeptide antagonist of the C5a receptor.[1][6] It was developed through structure-activity relationship studies of the C-terminal region of C5a and has been extensively used as a pharmacological tool to investigate the roles of the C5a-C5aR axis in various disease models.[6][7] This technical guide provides an in-depth overview of the C5a receptor antagonist activity of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound acts as a non-competitive antagonist of the C5a receptor.[8] It binds to a site on the C5aR that is distinct from the binding site of the C5a core domain but overlaps with the binding site of the C5a C-terminal region.[9] This interaction allosterically prevents the conformational changes in the receptor required for G-protein coupling and subsequent downstream signaling, effectively blocking C5a-mediated cellular responses.[10] While primarily an antagonist of C5aR1 (CD88), at higher concentrations, this compound has been shown to act as a low-affinity agonist for the Mas-related gene 2 (MrgX2) on mast cells.[11]
Quantitative Data Summary
The antagonist activity of this compound has been quantified in a variety of in vitro and in vivo assays. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Type | Species | Parameter | Value (nM) | Reference(s) |
| C5a Receptor Binding | Human Neutrophils | Human | IC50 | 20 | [1] |
| C5a Receptor Binding | Mouse Neutrophils | Mouse | Kd | 30 | [1] |
| C5a-induced Chemotaxis | Human Neutrophils | Human | IC50 | 75 | [1][12] |
| C5a-induced Chemotaxis | Mouse Neutrophils | Mouse | IC50 | 0.5 | [1] |
| C5a-induced Myeloperoxidase Release | Human Neutrophils | Human | IC50 | 22 | [1][13] |
| C5a-induced Calcium Mobilization | HMC-1 (Mast cell line) | Human | Inhibition | Effective at 10 | [1][13] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Administration Route | Dosage | Effect | Reference(s) |
| Zymosan-induced Hypernociception | Rat | Subcutaneous | 0.3 - 3 mg/kg | Inhibition of hypernociception | [1] |
| C5a-induced Neutrophil Mobilization | Mouse | Intravenous | 1 - 3 mg/kg | Significant decrease in neutrophil mobilization | [4][5] |
| C5a-induced TNF-α Production | Mouse | Intravenous | 1 - 3 mg/kg | ~90% decrease in TNF-α levels | [4][5] |
| Inflammatory Arthritis | Rat | Oral | - | Efficacious in preclinical models | [14] |
| Spinal Cord Injury | Rat | - | - | Neuroprotective effects | [14] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the C5aR signaling pathway, the mechanism of this compound antagonism, and a typical experimental workflow for evaluating this compound.
Experimental Protocols
Neutrophil Chemotaxis Assay
This protocol describes a method to assess the inhibitory effect of this compound on C5a-induced neutrophil chemotaxis using a Boyden chamber assay.[15][16]
Materials:
-
Human neutrophils isolated from healthy donors
-
This compound
-
Recombinant human C5a
-
Boyden chamber apparatus (or Transwell® inserts with 5.0 µm pore size)
-
Assay medium (e.g., serum-free RPMI)
-
Detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[15] Resuspend the purified neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay medium to achieve the desired final concentrations. Prepare a solution of C5a in assay medium at a concentration known to induce robust chemotaxis (e.g., 10 nM).
-
Assay Setup:
-
Add the C5a solution (chemoattractant) to the lower wells of the Boyden chamber.
-
In the upper chamber (or Transwell® insert), add the neutrophil suspension.
-
Add different concentrations of this compound to the upper chamber with the neutrophils and pre-incubate for 15-30 minutes at 37°C.
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2 to allow for neutrophil migration.
-
Quantification of Migration:
-
After incubation, remove the upper chamber.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay like CellTiter-Glo®.[15]
-
Alternatively, cells can be stained and counted microscopically.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the control (C5a alone). Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Calcium Mobilization Assay
This protocol outlines a method to measure the ability of this compound to block C5a-induced intracellular calcium mobilization in a human mast cell line (HMC-1).[8][13][17]
Materials:
-
HMC-1 cells
-
This compound
-
Recombinant human C5a
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader with injection capabilities
Procedure:
-
Cell Preparation: Culture HMC-1 cells under standard conditions. On the day of the assay, harvest the cells and resuspend them in assay buffer.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) for 30-60 minutes at 37°C in the dark. After incubation, wash the cells with assay buffer to remove excess dye and resuspend them in fresh assay buffer.
-
Assay Setup:
-
Dispense the dye-loaded cell suspension into a 96-well black, clear-bottom plate.
-
Prepare a plate with different concentrations of this compound and a separate plate with a fixed concentration of C5a (e.g., 10 nM).
-
-
Measurement of Calcium Flux:
-
Place the cell plate into the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject the this compound solutions into the respective wells and incubate for a short period (e.g., 5-15 minutes).
-
Inject the C5a solution into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Determine the percentage of inhibition of the C5a-induced calcium response by this compound at each concentration. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
Conclusion
This compound is a well-characterized and potent antagonist of the C5a receptor, demonstrating significant inhibitory activity in a range of in vitro and in vivo models of inflammation. Its utility as a research tool has been invaluable in elucidating the pathological roles of the C5a-C5aR axis. While its clinical development has faced challenges, the extensive preclinical data on this compound continues to inform the development of next-generation C5aR antagonists for the treatment of inflammatory and autoimmune diseases. This technical guide provides a comprehensive resource for researchers and drug development professionals working with this compound and other modulators of the complement system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. sinobiological.com [sinobiological.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. Cytokine-Induced Neutrophil Chemotaxis Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
PMX-53: A Technical Guide to its Structure, Properties, and In Vitro Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
PMX-53 is a potent and selective small molecule antagonist of the complement C5a receptor (C5aR, CD88), a key mediator of inflammatory responses. This document provides a comprehensive technical overview of the structure, chemical properties, and in vitro characterization of this compound. Detailed experimental methodologies for key assays are provided, along with visual representations of its mechanism of action and experimental workflows to support researchers in the fields of immunology, pharmacology, and drug development.
Introduction
The complement system is a critical component of the innate immune system, and its activation leads to the generation of the anaphylatoxin C5a. C5a exerts its potent pro-inflammatory effects through binding to its G protein-coupled receptor, C5aR (CD88).[1] The C5a-C5aR signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention. This compound is a synthetic, cyclic hexapeptide that acts as a competitive antagonist of C5aR, effectively blocking the downstream inflammatory cascade.[1][2] More recent studies have also identified this compound as a low-affinity agonist for the Mas-related G protein-coupled receptor member X2 (MrgX2), a receptor primarily expressed on mast cells.[3][4] This dual activity warrants careful consideration in the design and interpretation of studies involving this compound.
Structure and Chemical Properties
This compound is a cyclic hexapeptide with the sequence Ac-Phe-[Orn-Pro-dCha-Trp-Arg].[2] The cyclization is formed by a lactam bridge between the side chain of Ornithine (Orn) and the C-terminus of Arginine (Arg).[2]
Chemical Structure
Caption: 2D representation of the cyclic structure of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₇H₆₅N₁₁O₇ | [5] |
| Molecular Weight | 896.09 g/mol | [5] |
| Appearance | White to off-white solid | [5] |
| Purity (HPLC) | ≥98% | [5] |
| Solubility | DMSO: 50 mg/mL | [5] |
| Storage | Store at -20°C | [4] |
Mechanism of Action
This compound exhibits a dual mechanism of action, primarily acting as a C5aR antagonist and secondarily as a low-affinity MrgX2 agonist.
C5a Receptor (CD88) Antagonism
This compound is a potent and selective antagonist of the C5a receptor (CD88).[4] C5a, a product of complement activation, binds to C5aR on various immune cells, particularly neutrophils, leading to a cascade of pro-inflammatory events. This compound competitively blocks the binding of C5a to its receptor, thereby inhibiting downstream signaling pathways.
Caption: C5aR signaling pathway and the inhibitory action of this compound.
Mas-Related G-Protein Coupled Receptor X2 (MrgX2) Agonism
This compound has been shown to act as a low-affinity agonist for MrgX2, a receptor expressed on mast cells.[3][4] This agonistic activity can lead to mast cell degranulation and the release of inflammatory mediators, a factor that should be considered in experimental design.
Caption: Agonistic effect of high concentrations of this compound on the MrgX2 signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro assays used to characterize the activity of this compound.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of this compound to inhibit the directed migration of neutrophils towards a C5a gradient.[6][7]
Materials:
-
Human neutrophils isolated from fresh human blood
-
Boyden chamber apparatus with 3-5 µm pore size polycarbonate membranes
-
Chemoattractant: Recombinant human C5a
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% BSA
-
This compound stock solution (in DMSO)
-
Calcein-AM or other suitable fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Isolate human neutrophils from healthy donor blood using a standard density gradient centrifugation method.
-
Resuspend neutrophils in Assay Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate neutrophils with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add C5a (typically 10 nM) to the lower wells of the Boyden chamber.
-
Place the membrane over the lower wells.
-
Add 50 µL of the pre-incubated neutrophil suspension to the upper chamber.
-
Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Quantify the number of migrated cells by microscopy or by using a fluorescent dye like Calcein-AM and a fluorescence plate reader.
Caption: Workflow for the neutrophil chemotaxis assay.
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation, which can be induced by high concentrations of this compound through its agonistic effect on MrgX2.[8][9]
Materials:
-
RBL-2H3 cells (rat basophilic leukemia cell line)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Tyrode's buffer (pH 7.4)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer (pH 4.5)
-
Stop solution: 0.1 M carbonate/bicarbonate buffer (pH 10.0)
-
Triton X-100 (for cell lysis to measure total β-hexosaminidase)
-
Absorbance plate reader (405 nm)
Procedure:
-
Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and culture overnight.
-
Wash the cells twice with Tyrode's buffer.
-
Add various concentrations of this compound (or positive control, e.g., ionomycin) diluted in Tyrode's buffer to the wells. For total release, add 0.1% Triton X-100 to control wells.
-
Incubate for 30-60 minutes at 37°C.
-
After incubation, carefully collect the supernatant from each well.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the pNAG substrate solution to each well.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 150 µL of the stop solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release relative to the total release (Triton X-100 treated cells).
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to C5a stimulation and its inhibition by this compound.[3][10]
Materials:
-
HMC-1 cells (human mast cell line)
-
Indo-1 AM fluorescent calcium indicator
-
Pluronic F-127
-
Assay Buffer: HBSS with 1% FBS
-
Recombinant human C5a
-
This compound stock solution (in DMSO)
-
Fluorometer or flow cytometer capable of ratiometric measurement
Procedure:
-
Harvest HMC-1 cells and resuspend them in Assay Buffer at 1 x 10⁶ cells/mL.
-
Load the cells with Indo-1 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with Assay Buffer to remove extracellular dye.
-
Resuspend the cells in Assay Buffer and allow them to rest for 15-30 minutes at room temperature.
-
Acquire a baseline fluorescence reading for 30-60 seconds.
-
Add this compound (or vehicle control) and continue to record the fluorescence for 1-2 minutes.
-
Add C5a (typically 10 nM) and record the fluorescence for an additional 3-5 minutes to measure the calcium flux.
-
Analyze the data by calculating the ratio of Indo-1 fluorescence at the two emission wavelengths (e.g., 405 nm/485 nm) over time.
Synthesis and Purification
This compound is synthesized as a cyclic peptide, typically using solid-phase peptide synthesis (SPPS) followed by purification.
Solid-Phase Peptide Synthesis (SPPS)
The linear precursor of this compound is assembled on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11][12] The synthesis involves a series of deprotection and coupling steps to add each amino acid sequentially. Following the assembly of the linear peptide, on-resin cyclization is performed to form the lactam bridge. Finally, the cyclic peptide is cleaved from the resin.
Purification by Reverse-Phase HPLC
The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14] A C18 column is commonly used with a gradient of acetonitrile in water containing an ion-pairing agent such as trifluoroacetic acid (TFA). The purity of the final product is assessed by analytical HPLC and its identity is confirmed by mass spectrometry.
Conclusion
This compound is a well-characterized and potent antagonist of the C5a receptor, making it an invaluable tool for investigating the role of the C5a-C5aR axis in health and disease. Its dual activity as a low-affinity MrgX2 agonist necessitates careful experimental design and data interpretation. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this compound in preclinical research and drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. C5aR Antagonist, PMX53 [sigmaaldrich.com]
- 6. criver.com [criver.com]
- 7. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.8. β-Hexosaminidase Secretion Assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. bu.edu [bu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications [mdpi.com]
- 13. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. biotage.com [biotage.com]
The Discovery and Development of PMX-53: A C5a Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
PMX-53 is a potent and selective small-molecule antagonist of the complement C5a receptor (C5aR, CD88), a key mediator of inflammation.[1][2][3] Its development represented a significant step forward in the pursuit of targeted therapies for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound, with a focus on the experimental methodologies and quantitative data that have defined its scientific journey.
Discovery and Preclinical Development
The development of C5a receptor antagonists has been a long-standing goal in medicinal chemistry due to the potent pro-inflammatory effects of C5a.[4][5][6] Early efforts focused on modifying the C-terminal region of the C5a peptide itself.[4][5] This research ultimately led to the design and synthesis of this compound (Ac-Phe-[Orn-Pro-dCha-Trp-Arg]), a cyclic hexapeptide that demonstrated high affinity and potent antagonism for the human C5aR.[3]
Chemical Structure
The chemical structure of this compound, a cyclic hexapeptide, is Ac-Phe-[Orn-Pro-dCha-Trp-Arg].[3]
Mechanism of Action
This compound exerts its effects primarily through the competitive antagonism of the C5a receptor (C5aR/CD88), a G protein-coupled receptor (GPCR).[1][3] Upon binding of C5a, C5aR activates intracellular signaling cascades that drive chemotaxis, inflammation, and cellular activation. This compound blocks these downstream effects by preventing C5a from binding to its receptor.
Interestingly, subsequent research revealed a dual functionality for this compound. While it is a potent antagonist of C5aR, it also acts as a low-affinity agonist for the Mas-related gene X2 (MrgX2) receptor, another GPCR expressed on mast cells.[1][2][7] This dual activity has been a subject of ongoing investigation to understand its implications for the therapeutic profile of the compound.
Signaling Pathways
The signaling pathways associated with C5aR and MrgX2 are complex and involve multiple downstream effectors.
C5aR Signaling Pathway
Caption: C5aR signaling pathway initiated by C5a binding and inhibited by this compound.
Caption: Workflow for the neutrophil myeloperoxidase release assay.
Detailed Steps:
-
Neutrophil Isolation: Human neutrophils are isolated from fresh, heparinized whole blood from healthy donors using a standard Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove erythrocytes. [5]2. Cell Preparation: Isolated neutrophils are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁶ cells/mL.
-
Compound Incubation: Neutrophils are pre-incubated with various concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Stimulation: C5a is added to the neutrophil suspension at a final concentration known to induce submaximal MPO release (e.g., 10 nM) and incubated for 30 minutes at 37°C.
-
Reaction Termination and Sample Collection: The incubation is stopped by placing the samples on ice and centrifuging at 400 x g for 5 minutes at 4°C. The cell-free supernatant is collected.
-
MPO Activity Measurement: The MPO activity in the supernatant is determined using a colorimetric assay. A common method involves the use of 3,3',5,5'-tetramethylbenzidine (TMB) as a substrate. The change in absorbance is measured spectrophotometrically at 450 nm. [8]7. Data Analysis: The percentage inhibition of MPO release by this compound is calculated relative to the C5a-stimulated control. The IC50 value is determined by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of this compound to inhibit C5a-induced neutrophil migration.
Protocol Workflow
Caption: Workflow for the Boyden chamber neutrophil chemotaxis assay.
Detailed Steps:
-
Neutrophil Isolation: Human neutrophils are isolated as described in the MPO release assay protocol.
-
Cell Preparation: Neutrophils are washed and resuspended in a serum-free medium containing 0.1% BSA at a concentration of 2 x 10⁶ cells/mL. The cell suspension is prepared with varying concentrations of this compound or vehicle control.
-
Assay Setup: A Boyden chamber apparatus with a microporous membrane (typically 3-5 µm pore size) is used. [5][9]The lower chamber is filled with the chemoattractant solution (C5a at a concentration of ~10 nM in serum-free medium with 0.1% BSA).
-
Cell Loading and Incubation: The neutrophil suspension is added to the upper chamber. The assembled chamber is then incubated at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.
-
Cell Fixation and Staining: After incubation, the membrane is removed, and the non-migrated cells on the upper surface are scraped off. The membrane is then fixed in methanol and stained with a suitable dye (e.g., Giemsa or Diff-Quik).
-
Quantification of Migration: The number of neutrophils that have migrated to the lower surface of the membrane is counted in several high-power fields using a light microscope.
-
Data Analysis: The percentage inhibition of chemotaxis by this compound is calculated relative to the C5a-stimulated control. The IC50 value is determined from a dose-response curve.
Clinical Development
This compound, developed by Peptech, entered clinical trials for the potential treatment of inflammatory conditions, including psoriasis and rheumatoid arthritis. [10][11]Phase Ib/IIa clinical trials were completed for both indications. [10][11]
Psoriasis
In a Phase Ib/IIa trial, this compound was evaluated for the treatment of psoriasis. While specific quantitative data from this trial is not widely published, reports indicate that the drug showed apparent efficacy in this indication. [7]
Rheumatoid Arthritis
A Phase Ib/IIa clinical trial was also conducted to assess the efficacy and safety of this compound in patients with rheumatoid arthritis. [10]In contrast to the psoriasis trial, the results for rheumatoid arthritis were not as promising, with the study not demonstrating significant efficacy. [7] Table 3: Summary of this compound Clinical Trial Outcomes (Qualitative)
| Indication | Phase | Outcome | Reference |
| Psoriasis | Ib/IIa | Apparent efficacy observed | [7] |
| Rheumatoid Arthritis | Ib/IIa | Did not demonstrate significant efficacy | [7] |
Conclusion
This compound was a pioneering molecule in the development of C5a receptor antagonists. Its discovery and preclinical evaluation provided a wealth of information on the role of the C5a-C5aR axis in inflammation. The elucidation of its dual activity as a MrgX2 agonist added another layer of complexity to its pharmacological profile. While the clinical development of this compound for psoriasis and rheumatoid arthritis did not lead to its market approval, the knowledge gained from its journey has been invaluable for the continued development of next-generation complement-targeting therapeutics. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of inflammation and drug discovery.
References
- 1. C5a receptor - Wikipedia [en.wikipedia.org]
- 2. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myeloperoxidase Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Mas-related gene X2 (MrgX2) is a novel G protein-coupled receptor for the antimicrobial peptide LL-37 in human mast cells: resistance to receptor phosphorylation, desensitization, and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Myeloperoxidase Activity in Biological Samples | PLOS One [journals.plos.org]
- 9. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 10. ovid.com [ovid.com]
- 11. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
PMX-53: A Technical Guide to its Role in Complement System Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complement system, a cornerstone of innate immunity, plays a dual role in host defense and the inflammatory response. Dysregulation of this intricate cascade is implicated in a multitude of inflammatory and autoimmune diseases. A key mediator of the complement system's pro-inflammatory effects is the anaphylatoxin C5a, which exerts its actions primarily through the C5a receptor 1 (C5aR1, also known as CD88). PMX-53, a synthetic cyclic hexapeptide, has emerged as a potent and selective antagonist of C5aR1, offering a targeted approach to modulating the inflammatory sequelae of complement activation. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, pharmacological properties, and its utility as a tool for research and potential therapeutic development. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of its mechanism and experimental workflows.
Introduction to this compound and the C5a-C5aR1 Axis
The complement system, upon activation via the classical, lectin, or alternative pathways, culminates in the cleavage of C5 into C5a and C5b. C5a is a potent pro-inflammatory peptide that signals through its G protein-coupled receptor, C5aR1, expressed on a variety of immune cells, including neutrophils, monocytes, macrophages, and mast cells. The engagement of C5a with C5aR1 triggers a cascade of intracellular events leading to chemotaxis, degranulation, production of reactive oxygen species, and the release of pro-inflammatory cytokines, thereby amplifying the inflammatory response.
This compound is a chemically synthesized cyclic hexapeptide designed to competitively inhibit the binding of C5a to C5aR1.[1][2][3] Its structure, Ace-Phe-[Orn-Pro-dCha-Trp-Arg], confers high affinity and selectivity for the human C5aR1.[2] By blocking this interaction, this compound effectively dampens the downstream inflammatory signaling cascade, making it a valuable tool for investigating the role of the C5a-C5aR1 axis in various pathological conditions and a potential therapeutic agent for a range of inflammatory disorders.[1][2][3][4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and pharmacokinetic profile.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Cell/System | Value | Reference |
| IC50 (C5aR1 Antagonism) | Human | Polymorphonuclear Leukocytes (PMNs) | 20 nM | [1] |
| IC50 (Neutrophil Myeloperoxidase Release) | Human | Neutrophils | 22 nM | [3][5][6] |
| IC50 (Neutrophil Chemotaxis) | Human | Neutrophils | 75 nM | [3][5][6] |
| IC50 (C5a-induced Glucosaminidase Release) | Human | PMN cells | 31 nM | [7] |
| IC50 (C5a-induced Glucosaminidase Release) | Human | CD88 transfected RBL cells | 29 nM | [7] |
| IC50 (C5aR1 Antagonism) | Human | HMDM | 20 nM | [7] |
| Kd (Binding to Neutrophils) | Mouse | Neutrophils | 30 nM | [5] |
| IC50 (C5a-induced Chemotaxis) | Mouse | Neutrophils | 0.5 nM | [5] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Route of Administration | Value | Reference |
| Half-life (t½) | Mouse | Intravenous (i.v.) | ~20 min | [8] |
| Half-life (t½) | Mouse | Intravenous (i.v.) | 1.3 h | [1] |
| Oral Bioavailability | Mouse | Oral (p.o.) | 9% | [8] |
| Oral Bioavailability | Rat | Oral (p.o.) | ~5% | [3] |
| Peak Plasma Concentration (Cmax) | Rat | Oral (3 mg/kg) | ~0.3 µM | [5] |
| Time to Peak Plasma Concentration (Tmax) | Rat | Oral (3 mg/kg) | 20 min | [5] |
| Plasma Elimination Half-life | Rat | Oral (3 mg/kg) | ~70 min | [5] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
Principle: This assay measures the ability of this compound to inhibit the directed migration of neutrophils towards a C5a gradient.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Assess purity and viability using flow cytometry (e.g., CD15 staining) and trypan blue exclusion, respectively.[9]
-
Assay Setup: Utilize a 96-well Boyden chamber or Transwell plate with a polycarbonate membrane (typically 3-5 µm pore size).
-
Chemoattractant: Add recombinant human C5a (typically in the low nanomolar range) to the lower chamber.
-
This compound Treatment: In the upper chamber, pre-incubate the isolated neutrophils with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Migration: Place the upper chamber containing the treated neutrophils into the lower chamber. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for neutrophil migration.
-
Quantification: After incubation, remove the upper chamber and wipe off non-migrated cells from the top of the membrane. Migrated cells on the underside of the membrane can be quantified by:
-
Staining the membrane with a dye (e.g., Diff-Quik, H&E) and counting the cells under a microscope.
-
Lysing the migrated cells and quantifying a cellular component, such as ATP using a luminescent assay (e.g., CellTiter-Glo®) or myeloperoxidase activity.[9]
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Intracellular Calcium Mobilization Assay
Principle: This assay assesses the ability of this compound to block C5a-induced increases in intracellular calcium concentration ([Ca2+]i), a key second messenger in C5aR1 signaling.
Methodology:
-
Cell Culture: Use a suitable cell line endogenously expressing C5aR1 (e.g., human monocytic cell line U937) or a cell line stably transfected with the human C5aR1 (e.g., RBL-2H3 cells).
-
Fluorescent Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) for 30-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
This compound Pre-treatment: Wash the cells to remove excess dye and resuspend them in a physiological buffer. Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 10-20 minutes).
-
Stimulation and Measurement: Place the cell suspension in a fluorometer or a fluorescence plate reader. Establish a baseline fluorescence reading. Inject a solution of C5a (at a concentration that elicits a submaximal response, e.g., EC80) and record the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the rise in [Ca2+]i. Calculate the peak fluorescence response for each condition. Determine the percentage of inhibition of the C5a-induced calcium response by this compound and calculate the IC50 value.
In Vivo Pharmacodynamic Model: Neutrophil Mobilization in Mice
Principle: This in vivo assay evaluates the efficacy of this compound in blocking C5a-induced mobilization of neutrophils from the bone marrow into the peripheral circulation.[1]
Methodology:
-
Animals: Use wild-type mice (e.g., C57BL/6J).
-
This compound Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral) at various doses (e.g., 0.3, 1, and 3 mg/kg).[1][10] A vehicle control group should be included.
-
C5a Challenge: At a specified time point after this compound administration (e.g., 15 minutes to 6 hours), inject recombinant mouse C5a intravenously (e.g., 50 µg/kg) to induce neutrophil mobilization.[1][10]
-
Blood Collection: Collect peripheral blood samples (e.g., via tail vein or cardiac puncture) at a fixed time after the C5a challenge (e.g., 60 minutes).[1][10]
-
Neutrophil Counting: Perform a complete blood count (CBC) with differential analysis to determine the absolute number of circulating neutrophils.
-
Data Analysis: Compare the neutrophil counts in the this compound treated groups to the vehicle control group that received C5a. Calculate the percentage of inhibition of neutrophil mobilization for each dose of this compound.
Visualizing the Role of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the C5aR1 signaling pathway, a typical experimental workflow for evaluating this compound, and the logical relationship of its antagonistic action.
C5aR1 Signaling Pathway and the Inhibitory Action of this compound
Caption: C5aR1 signaling and this compound's point of intervention.
Experimental Workflow for In Vitro Evaluation of this compound
References
- 1. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Function of this compound as an antagonists - Creative Peptides [creative-peptides.com]
- 4. Drug evaluation: the C5a receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PMX53 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. pubs.acs.org [pubs.acs.org]
PMX-53: A Technical Guide to a Potent CD88 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
PMX-53 is a synthetic, cyclic hexapeptide that has garnered significant attention in the scientific community for its potent antagonist activity against the C5a receptor 1 (C5aR1), also known as CD88.[1][2] As a key component of the complement system, the C5a-C5aR1 axis plays a crucial role in orchestrating inflammatory responses.[3][4] Dysregulation of this axis is implicated in a wide array of inflammatory and autoimmune diseases, making C5aR1 a compelling therapeutic target.[5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its function.
Core Properties of this compound
This compound, with the chemical formula C47H65N11O7 and a molecular weight of 896.1 g/mol , is a cyclic peptidomimetic antagonist of C5aR1.[7][8] Its structure is Ace-Phe-[Orn-Pro-dCha-Trp-Arg], with a covalent bond between the ornithine side-chain and the C-terminal arginine's carbonyl group forming the cyclic structure.[2][8] This cyclization enhances its stability and oral bioavailability, which are favorable properties for a drug candidate.[9]
Mechanism of Action
This compound functions as a potent and selective antagonist of the C5a receptor (CD88).[1][10] It specifically binds to C5aR1, preventing the binding of its natural ligand, the pro-inflammatory anaphylatoxin C5a.[2] This blockade inhibits the downstream signaling cascades that are typically initiated by C5a binding, thereby mitigating the inflammatory response.[3] Notably, this compound does not bind to the second C5a receptor, C5L2 (GPR77), or the C3a receptor, highlighting its specificity.[1]
Interestingly, while being a high-affinity antagonist of CD88, this compound has also been identified as a low-affinity agonist for the Mas-related gene 2 (MrgX2) in human mast cells.[10][11][12] At higher concentrations (≥30 nM), it can stimulate MrgX2-mediated mast cell degranulation.[11][12] The tryptophan and arginine residues in this compound's structure are crucial for both its CD88 antagonist and MrgX2 agonist activities.[12]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/Assay | Reference |
| IC50 | 20 nM | C5a receptor binding | [1] |
| IC50 | 22 nM | C5a-induced neutrophil myeloperoxidase release | [1][10] |
| IC50 | 75 nM | C5a-induced neutrophil chemotaxis | [1][10] |
| IC50 | 0.5 nM | Mouse C5a-induced chemotaxis | [1] |
| Kd | 30 nM | Binding to isolated mouse neutrophils | [1] |
| Kd | 4.7 nM | PMX53-C5aR interaction | [13] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| Elimination Half-life | ~20 min | Intravenous, Intraperitoneal, Subcutaneous, Oral | [14] |
| Plasma Elimination Half-life (rats) | ~70 min | Oral (3 mg/kg) | [1] |
| Oral Bioavailability | 9% | - | [14] |
| Time to Peak Plasma Concentration (rats) | 20 min | Oral (3 mg/kg) | [1] |
Table 3: In Vivo Pharmacodynamics of this compound in Mice
| Parameter | Value | Model | Reference |
| Effective Dose | 1 mg/kg | Inhibition of C5a-induced neutrophil mobilization | [15][16][17] |
| Duration of Action | Up to 6 hours | Inhibition of C5a-induced neutrophil mobilization | [15][16][17] |
| ET50 (TNF Inhibition) | 15.1 hours | C5a-induced TNF production | [15][16] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the C5aR1 signaling pathway and a typical experimental workflow for evaluating C5aR1 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Inhibiting the C5-C5a receptor axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C5a receptor antagonists for the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C47H65N11O7 | CID 6918468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound as a dual CD88 antagonist and an agonist for Mas-related gene 2 (MrgX2) in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
PMX-53: A Comprehensive Technical Guide to its Dual Agonist Activity on MrgX2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic cyclic hexapeptide PMX-53, focusing on its dual functionality as a potent antagonist of the complement C5a receptor (C5aR1, or CD88) and a low-affinity agonist of the Mas-related G protein-coupled receptor X2 (MrgX2). This document synthesizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Introduction: The Dichotomous Nature of this compound
This compound, with the amino acid sequence Ac-Phe-[Orn-Pro-dCha-Trp-Arg], is a well-characterized antagonist of the C5a receptor, a key player in inflammatory pathways.[1][2][3] It effectively inhibits C5a-induced responses such as neutrophil chemotaxis and myeloperoxidase release.[1][4][5] However, subsequent research has unveiled a novel, secondary function: this compound acts as an agonist for MrgX2, a receptor predominantly expressed on human mast cells and sensory neurons.[6][7][8] This dual activity is concentration-dependent; at low nanomolar concentrations (e.g., 10 nM), it functions as a C5aR antagonist, while at higher concentrations (≥30 nM), it triggers MrgX2-mediated mast cell activation and degranulation.[1][7][9] This guide explores the specifics of this latter, agonistic role.
Quantitative Analysis of this compound Receptor Activity
The dual functionality of this compound is defined by its differing potencies at its two receptor targets. Its antagonism at C5aR is a high-affinity interaction, whereas its agonism at MrgX2 is characterized by lower affinity.[6][7] The following table summarizes the key quantitative data from various in-vitro assays.
| Activity | Receptor | Assay | Cell Line / System | Effective Concentration / IC50 |
| Antagonism | C5aR (CD88) | C5a Receptor Binding | --- | IC50: 20 nM[1][8][10] |
| C5aR (CD88) | Neutrophil Myeloperoxidase Release | Human Neutrophils | IC50: 22 nM[1][4][11] | |
| C5aR (CD88) | Neutrophil Chemotaxis | Human Neutrophils | IC50: 75 nM[1][4][11] | |
| C5aR (CD88) | Calcium Mobilization (inhibition) | HMC-1 cells | ~10 nM[6][7][9] | |
| Agonism | MrgX2 | Mast Cell Degranulation | LAD2, CD34+ derived mast cells | ≥30 nM[1][6][7] |
| MrgX2 | Mast Cell Degranulation | RBL-2H3 expressing MrgX2 | ≥30 nM[1][7][9] | |
| MrgX2 | Calcium Mobilization | RBL-2H3 expressing MrgX2 | 1 µM[6] |
Table 1: Summary of quantitative data for this compound's dual activity.
Notably, the Trp and Arg residues within the this compound structure are critical for both its C5aR antagonist and MrgX2 agonist activities.[6][7][9] Substitution of these residues leads to a loss of function at both receptors.[6][7]
MrgX2 Signaling Pathway Activated by this compound
Activation of MrgX2 by this compound on human mast cells initiates a signaling cascade that culminates in degranulation and the release of inflammatory mediators. MrgX2 couples to G proteins, with evidence pointing towards the involvement of both Gq and Gi pathways.[12][13] This activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid and sustained increase in cytosolic Ca2+ concentration, a critical step for mast cell degranulation.[6][14][15]
Experimental Protocols
The characterization of this compound's agonist activity on MrgX2 relies on specific in-vitro functional assays. Detailed methodologies for two key experiments are provided below.
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Objective: To determine if this compound induces calcium flux in cells expressing MrgX2.
-
Key Reagents:
-
RBL-2H3 cells stably expressing human MrgX2.
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM).
-
This compound and other control peptides.
-
Tyrode's buffer or similar physiological salt solution.
-
-
Methodology:
-
Cell Culture: Culture RBL-2H3/MrgX2 cells to an appropriate confluency in complete medium, often supplemented with an antibiotic like G418 to maintain receptor expression.
-
Dye Loading: Harvest cells and wash with a suitable buffer. Incubate the cells with a calcium indicator dye such as Indo-1 AM in the dark for approximately 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved into its active form.
-
Washing: After incubation, wash the cells twice to remove any extracellular dye.
-
Measurement: Resuspend the cells in buffer and place them in a fluorometer cuvette. Establish a stable baseline fluorescence reading.
-
Stimulation: Add this compound (e.g., at 1 µM) or a control substance to the cuvette.[6]
-
Data Acquisition: Continuously record the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium. The data is often presented as a ratio of emission wavelengths (for ratiometric dyes like Indo-1) to reflect the concentration of free Ca2+.
-
This assay quantifies the release of granular contents from mast cells upon stimulation.
-
Objective: To measure the extent of mast cell degranulation induced by this compound.
-
Key Reagents:
-
LAD2 cells or RBL-2H3/MrgX2 cells.
-
This compound and control stimuli.
-
Tyrode's buffer.
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase.
-
Lysis buffer (e.g., Triton X-100).
-
Stop solution (e.g., Na2CO3/NaHCO3 buffer).
-
-
Methodology:
-
Cell Preparation: Wash cells (e.g., 1x10^6 cells/mL) twice with buffer and resuspend them in the same buffer.
-
Stimulation: Aliquot cells into microcentrifuge tubes or a 96-well plate. Add varying concentrations of this compound (e.g., 30 nM to 1 µM) or control substances and incubate for 30 minutes at 37°C.[6]
-
Separation: Centrifuge the samples to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Cell Lysis: Resuspend the cell pellets in a lysis buffer to release the remaining intracellular β-hexosaminidase.
-
Enzymatic Reaction: In a separate 96-well plate, mix aliquots of the supernatant and the lysed cell pellets with the pNAG substrate solution. Incubate for 1-2 hours at 37°C.
-
Stopping the Reaction: Add a stop solution to each well.
-
Measurement: Read the absorbance of the wells at 405 nm using a spectrophotometer. The amount of color development is proportional to the enzyme activity.
-
Calculation: Calculate the percentage of β-hexosaminidase release using the formula: (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) * 100.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound as a dual CD88 antagonist and an agonist for Mas-related gene 2 (MrgX2) in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PMX 53 | Complement | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. PMX 53 | Complement Signaling inhibitors: R&D Systems [rndsystems.com]
- 11. PMX53 ≥98% (HPLC), solid, C5aR antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 12. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
PMX-53: An In-depth Technical Guide to its Selectivity for C5aR1 over C5L2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity of the cyclic hexapeptide antagonist, PMX-53, for the complement C5a receptor 1 (C5aR1) over the C5a receptor-like 2 (C5L2). It includes quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a potent and well-characterized antagonist of the C5aR1, also known as CD88.[1][2][3] Its therapeutic potential in a wide range of inflammatory diseases is predicated on its ability to selectively block the pro-inflammatory signaling cascade initiated by the binding of the anaphylatoxin C5a to C5aR1.[2][4][5] A critical aspect of its pharmacological profile is its high selectivity for C5aR1, with negligible affinity for the second C5a receptor, C5L2. This document substantiates this selectivity through compiled quantitative data and outlines the standard experimental procedures used for its determination.
Quantitative Selectivity Data
The selectivity of this compound is demonstrated by its high-affinity binding and functional antagonism at C5aR1, contrasted with its lack of binding to C5L2. Multiple studies confirm that this compound specifically interacts with C5aR1.[1]
| Parameter | Receptor | Species/Cell Type | Value | Reference |
| Binding Affinity (Kd) | C5aR1 | Mouse Neutrophils | 30 nM | [1] |
| C5aR1 | Not Specified | 4.7 nM | [6][7] | |
| Inhibitory Concentration (IC50) | C5aR1 | Human Neutrophils | 20 nM | [1][2] |
| C5aR1 | Not Specified | 240 nM | ||
| Functional Inhibition (IC50) | C5aR1 (Myeloperoxidase Release) | Human Neutrophils | 22 nM | [1][3] |
| C5aR1 (Chemotaxis) | Human Neutrophils | 75 nM | [1][3] | |
| C5aR1 (Chemotaxis) | Mouse Neutrophils | 0.5 nM | [1] | |
| Binding Affinity | C5L2 | Human | No binding detected | [1] |
Receptor Signaling Pathways
Understanding the distinct signaling mechanisms of C5aR1 and C5L2 is crucial for appreciating the functional consequences of this compound's selectivity.
C5aR1 Signaling Pathway
C5aR1 is a classical G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi).[8][9] Ligand binding by C5a initiates a cascade of intracellular events including calcium mobilization, ERK1/2 phosphorylation, and chemotaxis.[9][10] This receptor is also desensitized and internalized via β-arrestin recruitment.[8][11]
C5L2 Signaling and Function
In contrast to C5aR1, C5L2 is structurally homologous but is deficient in classical G protein coupling.[10][12][13][14] It does not independently trigger calcium mobilization.[10][13] C5L2 is thought to function as a modulator of C5aR1 activity. It can form heterodimers with C5aR1 and associates with β-arrestin, which can negatively regulate C5aR1-mediated ERK1/2 signaling.[10][15]
Experimental Protocols for Selectivity Determination
The selectivity of this compound is typically assessed using a combination of binding and functional assays.
Radioligand Competition Binding Assay
This assay quantifies the ability of this compound to compete with a radiolabeled ligand (e.g., ¹²⁵I-C5a) for binding to C5aR1 or C5L2.[16][17]
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing high levels of either human C5aR1 or C5L2, or from primary cells endogenously expressing the receptors (e.g., neutrophils).[18]
-
Assay Buffer: A suitable binding buffer is prepared to maintain physiological pH and ionic strength (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[18]
-
Incubation: Constant concentrations of cell membranes and radioligand (typically at or below its Kd value) are incubated with increasing concentrations of unlabeled this compound.[18][19]
-
Separation: After incubation to equilibrium, bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters (e.g., GF/C filters).[17][18]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[18][20]
-
Data Analysis: Non-specific binding is subtracted, and the data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.[16][18]
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit C5a-induced intracellular calcium release mediated by C5aR1.[21][22]
Methodology:
-
Cell Culture: Cells expressing C5aR1 (e.g., CHO-K1 cells or human neutrophils) are seeded in 96- or 384-well plates.[23]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer.[22][23][24]
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: The assay is initiated by adding a fixed concentration of the agonist C5a (typically the EC80 concentration).
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are measured in real-time using a fluorescence plate reader (e.g., a FlexStation or FLIPR).[22][23]
-
Data Analysis: The inhibitory effect of this compound is quantified by plotting the agonist response against the this compound concentration to determine the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to C5aR1 upon agonist stimulation, a key event in GPCR desensitization, and its inhibition by this compound.
Methodology:
-
Assay Principle: Assays often utilize Enzyme Fragment Complementation (EFC) technology (e.g., PathHunter assay).[25][26] C5aR1 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary fragment (Enzyme Acceptor).[26]
-
Cell Line: A stable cell line co-expressing the tagged C5aR1 and β-arrestin constructs is used.[25][26]
-
Assay Procedure: Cells are plated and pre-incubated with various concentrations of this compound.
-
Agonist Addition: C5a is added to stimulate the receptor.
-
Recruitment and Signal Generation: Agonist-induced recruitment of β-arrestin to C5aR1 brings the two enzyme fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[26][27]
-
Signal Detection: The luminescent signal is read by a plate reader.
-
Data Analysis: The inhibition of the C5a-induced signal by this compound is used to calculate an IC50 value.
Logical Relationship of this compound Selectivity
The high selectivity of this compound for C5aR1 is the foundation of its mechanism of action. It physically binds to an orthosteric site on C5aR1, thereby blocking the binding of the endogenous ligand C5a and preventing the initiation of downstream pro-inflammatory signals.[6] Its inability to bind C5L2 ensures that any modulatory or alternative functions of C5L2 remain unaffected.
Conclusion
The extensive body of evidence from binding and functional assays unequivocally demonstrates that this compound is a highly selective antagonist for C5aR1. It exhibits potent, nanomolar-range affinity and inhibitory activity at C5aR1 while showing no significant binding to C5L2. This pronounced selectivity is a cornerstone of its utility as both a pharmacological tool for studying the C5a-C5aR1 axis and as a potential therapeutic agent for mitigating C5aR1-driven inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Modulation of C5a-C5aR1 signaling alters the dynamics of AD progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Submolecular probing of the complement C5a receptor–ligand binding reveals a cooperative two-site binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. [PDF] Mechanism of activation and biased signaling in complement receptor C5aR1 | Semantic Scholar [semanticscholar.org]
- 9. C5a receptor - Wikipedia [en.wikipedia.org]
- 10. The C5a Receptor (C5aR) C5L2 Is a Modulator of C5aR-mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The C5a receptor (C5aR) C5L2 is a modulator of C5aR-mediated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The C5a Receptor (C5aR) C5L2 Is a Modulator of C5aR-mediated Signal Transduction* | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. revvity.com [revvity.com]
- 20. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 21. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 23. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. logosbio.com [logosbio.com]
- 25. Eurofins Discoverx PathHunter eXpress C5AR1 CHO-K1 β-Arrestin GPCR Assay, | Fisher Scientific [fishersci.com]
- 26. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 27. GPCR β-Arrestin Product Solutions [discoverx.com]
An In-depth Technical Guide to the Binding Affinity and Kinetics of PMX-53
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of PMX-53, a potent antagonist of the complement C5a receptor (C5aR1). The information presented herein is curated for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Core Quantitative Data: Binding Affinity and Functional Inhibition
This compound is a synthetic cyclic hexapeptide that acts as a non-competitive and insurmountable antagonist of C5aR1.[1][2] Its binding characteristics have been determined through various in vitro assays, providing a quantitative measure of its potency and efficacy.
Table 1: this compound Binding Affinity and Inhibitory Concentrations
| Parameter | Value (nM) | Assay Type | Cell/System Type | Reference |
| IC₅₀ | 20 | C5a Receptor Antagonism | Human Polymorphonuclear Leukocytes (PMNs) | [3][4] |
| IC₅₀ | 22 | C5a-induced Neutrophil Myeloperoxidase Release | Human Neutrophils | [5][6] |
| IC₅₀ | 75 | C5a-induced Chemotaxis | Human Neutrophils | [5][6] |
| IC₅₀ | 0.5 | C5a-induced Chemotaxis | Mouse Neutrophils | [5] |
| IC₅₀ | 240 | C5a Receptor Antagonism | Not Specified | |
| K_d | 30 | Radioligand Binding | Mouse Neutrophils | [5] |
Note: IC₅₀ values can vary depending on the specific experimental conditions and cell types used. The data presented represents a summary of reported values.
Binding Kinetics and Mechanism of Action
While specific on-rate (k_on) and off-rate (k_off) values for this compound are not extensively reported in the public domain, its binding is characterized as pseudo-irreversible with a prolonged residence time.[1][7] This slow dissociation from the C5aR1 contributes to its long-acting in vivo efficacy.[2][7] Molecular dynamics simulations suggest that this compound binds to an allosteric site on the C5aR1, distinct from the orthosteric binding site of the endogenous ligand C5a.[8] This non-competitive binding mode results in an insurmountable antagonism, where increasing concentrations of the agonist (C5a) cannot overcome the inhibitory effect of this compound.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings. Below are synthesized protocols based on standard laboratory practices and information gathered from various sources.
Radioligand Binding Assay
This assay is considered the gold standard for determining the affinity of a ligand for its receptor.[9][10][11]
Objective: To determine the dissociation constant (K_d) of this compound for the C5aR1.
General Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing C5aR1 (e.g., neutrophils) in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.[12]
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the prepared membranes with increasing concentrations of a radiolabeled ligand specific for C5aR1 (e.g., ¹²⁵I-C5a).
-
For competition assays, a fixed concentration of the radioligand is co-incubated with increasing concentrations of unlabeled this compound.[9][10]
-
Incubate the mixture at a controlled temperature (e.g., 30°C) to reach binding equilibrium.[12]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[12]
-
-
Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined by adding a high concentration of an unlabeled ligand to a parallel set of incubations.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine K_d and B_max (receptor density).
-
For competition binding, plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value. The K_i value can then be calculated using the Cheng-Prusoff equation.[12]
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the intracellular calcium release triggered by agonist binding to a G_q-coupled GPCR like C5aR1.[13][14][15]
Objective: To determine the IC₅₀ of this compound in inhibiting C5a-induced calcium mobilization.
General Protocol:
-
Cell Preparation:
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye.[14] This allows the dye to enter the cells.
-
Wash the cells to remove any excess extracellular dye.
-
-
Compound Treatment and Signal Detection:
-
Use a fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[13][14]
-
Add varying concentrations of this compound to the cell plate and incubate for a specific period.
-
Stimulate the cells by adding a fixed concentration of C5a.
-
Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence intensity is used to quantify the calcium response.
-
Plot the percentage of inhibition of the C5a-induced calcium response against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
Objective: To determine the IC₅₀ of this compound in inhibiting C5a-induced neutrophil chemotaxis.
General Protocol:
-
Cell Preparation:
-
Isolate neutrophils from fresh whole blood using density gradient centrifugation.
-
Resuspend the purified neutrophils in an appropriate assay medium.
-
-
Assay Setup:
-
Use a chemotaxis chamber (e.g., Boyden chamber) which consists of two compartments separated by a microporous membrane.
-
Place a solution containing C5a in the lower chamber.
-
In the upper chamber, add the neutrophil suspension that has been pre-incubated with varying concentrations of this compound.
-
-
Incubation and Cell Migration:
-
Incubate the chamber at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 60-90 minutes).
-
-
Quantification of Migration:
-
After incubation, remove the membrane and stain the cells that have migrated to the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control (C5a alone).
-
Plot the percentage of inhibition against the this compound concentration and fit the data to determine the IC₅₀ value.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
C5aR1 Signaling Pathway
Radioligand Binding Assay Workflow
Calcium Mobilization Assay Workflow
Conclusion
This compound is a well-characterized, potent antagonist of the C5aR1 with a pseudo-irreversible binding nature that contributes to its sustained in vivo activity. The data and protocols presented in this guide offer a foundational understanding for researchers engaged in the study of the complement system and the development of novel anti-inflammatory therapeutics. The provided visualizations serve to simplify complex biological and experimental processes, aiding in the comprehension and further investigation of this compound's mechanism of action.
References
- 1. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function of this compound as an antagonists - Creative Peptides [creative-peptides.com]
- 3. PMX 53 | Complement | Tocris Bioscience [tocris.com]
- 4. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Inhibition of the C5aR1 Signaling Pathway by PMX-53
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of PMX-53, a potent antagonist of the Complement C5a Receptor 1 (C5aR1). It details the signaling pathways involved, experimental protocols for assessing its activity, and key quantitative data to support its preclinical evaluation.
Executive Summary
This compound is a synthetic, cyclic hexapeptide that acts as a potent and orally active antagonist of the C5aR1, also known as CD88.[1] By blocking the binding of the pro-inflammatory anaphylatoxin C5a to C5aR1, this compound effectively inhibits downstream signaling cascades that are pivotal in mediating inflammatory responses. This makes it a valuable tool for investigating the role of the C5a-C5aR1 axis in various inflammatory diseases and a potential therapeutic candidate. This document outlines the mechanism of action of this compound, provides detailed experimental protocols to study its effects, and presents its pharmacological data in a structured format. Of note, this compound also exhibits a dual action as a low-affinity agonist for the Mas-related gene 2 (MrgX2) receptor, a factor to consider in experimental design and data interpretation.[1][2]
This compound: Mechanism of Action and Signaling Pathways
This compound is a non-competitive antagonist of C5aR1.[3] Its primary mechanism of action is the inhibition of C5a-induced cellular responses.
The C5aR1 Signaling Pathway
C5aR1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subtype of heterotrimeric G proteins.[4][5] Upon binding of its ligand, C5a, C5aR1 initiates a signaling cascade that leads to a range of pro-inflammatory cellular responses. The key steps in this pathway are:
-
G Protein Activation: C5a binding to C5aR1 induces a conformational change, leading to the activation of the associated Gαi protein.
-
Downstream Effectors: The activated G protein subunits modulate the activity of downstream effectors, including phospholipase C (PLC).
-
Second Messenger Generation: PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
MAPK Pathway Activation: The signaling cascade also leads to the phosphorylation and activation of the mitogen-activated protein kinases (MAPK), specifically ERK1/2.
-
Cellular Responses: These signaling events culminate in various cellular responses, including chemotaxis, degranulation (e.g., myeloperoxidase release in neutrophils), cytokine production, and phagocytosis.[6]
This compound, by binding to C5aR1, prevents the initial C5a-induced G protein activation, thereby inhibiting all subsequent downstream events.
The MrgX2 Signaling Pathway
This compound also functions as a low-affinity agonist for MrgX2, a GPCR predominantly expressed on mast cells.[1][2] This off-target activity is an important consideration. The MrgX2 signaling pathway is thought to involve:
-
G Protein Coupling: MrgX2 couples to Gq/11 and Gi family G proteins.[7]
-
PLCβ Activation: Activation of Gq/11 leads to the stimulation of phospholipase Cβ (PLCβ).
-
Calcium Mobilization and Degranulation: Similar to the C5aR1 pathway, this results in increased intracellular calcium and subsequent mast cell degranulation.[8]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, including its in vitro potency, binding affinity, and pharmacokinetic parameters in preclinical models.
In Vitro Activity of this compound
| Assay | Cell Type/System | Species | IC50 (nM) | Reference(s) |
| C5aR1 Antagonism | - | - | 20 | [1],[9] |
| Neutrophil Myeloperoxidase Release | Neutrophils | Human | 22 | [1],[2], |
| Neutrophil Chemotaxis | Neutrophils | Human | 75 | [1],[2], |
| Neutrophil Chemotaxis | Neutrophils | Mouse | 0.5 | [1] |
| C5a-induced Ca2+ Mobilization | HMC-1 cells | Human | ~10 (effective concentration) | [1] |
| General C5aR Antagonism | - | - | 240 |
Binding Affinity of this compound
| Receptor | Cell Type | Species | Kd (nM) | Reference(s) |
| C5aR1 | Neutrophils | Mouse | 30 | [1] |
In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Species | Administration Route | Value | Reference(s) |
| Efficacy | ||||
| EC50 (C5a-induced PMN mobilization) | Mouse | Intravenous | 7.7 µM | [10] |
| ET50 (C5a-induced PMN mobilization) | Mouse | Intravenous (1 mg/kg) | 14.0 h | [10],[11] |
| ET50 (C5a-induced TNFα production) | Mouse | Intravenous (1 mg/kg) | 15.1 h | [10] |
| Pharmacokinetics | ||||
| Plasma Half-life (t1/2) | Rat | Oral (3 mg/kg) | ~70 min | [1] |
| Plasma Half-life (t1/2) | Mouse | Intravenous (1 mg/kg) | ~20 min / 1.3 h | [3],[12],[11] |
| Time to Peak Plasma Concentration (Tmax) | Rat | Oral (3 mg/kg) | ~20 min | [1] |
| Peak Plasma Concentration (Cmax) | Rat | Oral (3 mg/kg) | ~0.3 µM | [1] |
| Oral Bioavailability | Mouse | - | 9% | [3],[12] |
| Intraperitoneal Bioavailability | Mouse | - | >95% | [13] |
| Subcutaneous Bioavailability | Mouse | - | >95% | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Assays
This assay measures the ability of this compound to inhibit the migration of neutrophils towards a C5a gradient.
Materials:
-
Human neutrophils isolated from healthy donors
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pores)
-
Recombinant human C5a
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Detection reagent (e.g., Calcein-AM or a method to quantify myeloperoxidase)
Procedure:
-
Isolate human neutrophils from whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Resuspend the isolated neutrophils in assay buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add C5a (typically 10 nM) to the lower wells of the Boyden chamber. Add assay buffer alone to control wells for measuring random migration.
-
Add the pre-incubated neutrophil suspension to the upper chamber (the insert).
-
Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells on the underside of the membrane. This can be done by staining the cells and counting them under a microscope, or by lysing the migrated cells and measuring the activity of an intracellular enzyme like myeloperoxidase.[14]
This assay quantifies the degranulation of neutrophils by measuring the release of MPO, an enzyme stored in azurophilic granules.
Materials:
-
Isolated human neutrophils
-
Recombinant human C5a
-
This compound
-
Assay buffer (e.g., HBSS)
-
MPO substrate solution (e.g., o-dianisidine dihydrochloride or TMB with H2O2)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Isolate neutrophils as described for the chemotaxis assay.
-
Resuspend the cells in assay buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Stimulate the cells with C5a (typically 10-100 nM) for 30-60 minutes at 37°C.
-
Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes).
-
Transfer the supernatant to a new plate.
-
Add the MPO substrate solution to each well and incubate for 10-30 minutes at room temperature, protected from light.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Calculate the percentage of MPO release relative to a positive control (e.g., cells lysed with Triton X-100) and determine the inhibitory effect of this compound.
In Vivo Pharmacodynamic Assays
This in vivo assay assesses the ability of this compound to block the C5a-induced mobilization of neutrophils from the bone marrow into the circulation.[10]
Materials:
-
Wild-type mice (e.g., C57BL/6J)
-
Recombinant mouse C5a
-
This compound formulated for in vivo administration
-
Anticoagulant (e.g., EDTA)
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
-
Reagents for blood smear staining (e.g., Wright-Giemsa stain) or flow cytometry antibodies (e.g., anti-Ly6G, anti-CD11b)
Procedure:
-
Administer this compound (e.g., 1 mg/kg) or vehicle to mice via the desired route (e.g., intravenous, subcutaneous).[10]
-
At a specified time point after drug administration (e.g., 15 minutes), inject recombinant mouse C5a (e.g., 50 µg/kg) intravenously.[10]
-
Collect blood samples from the tail vein at baseline (before C5a injection) and at various time points after C5a injection (e.g., 15, 30, and 60 minutes).
-
Perform a white blood cell count and differential to determine the percentage and absolute number of circulating neutrophils. This can be done by manual counting of stained blood smears or by flow cytometry.
-
Compare the neutrophil counts in this compound-treated mice to those in vehicle-treated mice to determine the extent of inhibition.
This assay measures the in vivo inhibition of C5a-induced production of the pro-inflammatory cytokine TNF-α.[10]
Materials:
-
Same as for the neutrophil mobilization assay, plus:
-
Plasma separation tubes
-
Mouse TNF-α ELISA kit
Procedure:
-
Follow steps 1 and 2 of the neutrophil mobilization assay.
-
At a specified time point after C5a injection (e.g., 60 minutes), collect a larger volume of blood via cardiac puncture into tubes containing an anticoagulant.
-
Separate the plasma by centrifugation.
-
Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
-
Compare the TNF-α levels in this compound-treated mice to those in vehicle-treated mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mast Cells and Mas-related G Protein-coupled Receptor X2: Itching for Novel Pathophysiological Insights to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PMX 53 | Complement | Tocris Bioscience [tocris.com]
- 10. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
PMX-53 in vitro characterization studies
An In-Depth Technical Guide to the In Vitro Characterization of PMX-53
Introduction
This compound, a synthetic cyclic hexapeptide (Ace-Phe-[Orn-Pro-dCha-Trp-Arg]), is a well-characterized and potent antagonist of the complement C5a receptor 1 (C5aR1, also known as CD88).[1][2] C5aR1 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand C5a, mediates a wide range of pro-inflammatory responses.[3][4] The C5a-C5aR1 axis is implicated in numerous inflammatory and immune-mediated diseases, making it a significant therapeutic target.[1][5][6] this compound is widely used as a research tool to investigate the physiological and pathological roles of C5aR1.[1][2]
This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its bioactivity, the experimental protocols used to assess its function, and its signaling mechanisms. A notable characteristic of this compound is its dual action; while it is a high-affinity antagonist of C5aR1, it also functions as a low-affinity agonist for the Mas-related gene 2 (MrgX2) receptor, a property primarily observed in human mast cells.[7][8][9]
Quantitative Data Presentation
The inhibitory potency and binding affinity of this compound have been quantified across various in vitro assays. The data summarized below highlights its activity on C5aR1 and its off-target effects on MrgX2.
Table 1: C5aR1 Antagonist Activity of this compound
| Assay Type | Cell Type / System | Species | Parameter | Value (nM) | Citations |
| Receptor Binding | - | Human | IC50 | 20 | [10] |
| Receptor Binding | - | - | IC50 | 240 | |
| Receptor Binding | Mouse Neutrophils | Mouse | Kd | 30 | [10] |
| Receptor Binding (FD-based AFM) | - | - | Kd | 4.7 | [11] |
| Myeloperoxidase Release | Neutrophils | Human | IC50 | 22 | [7][9][10] |
| Chemotaxis | Neutrophils | Human | IC50 | 75 | [7][9][10] |
| Chemotaxis | Neutrophils | Mouse | IC50 | 0.5 | [10] |
| Calcium Mobilization | HMC-1 Cells | Human | Inhibition Conc. | ~10 | [8][9][10] |
Table 2: MrgX2 Agonist Activity of this compound
| Assay Type | Cell Type | Species | Parameter | Value (nM) | Citations |
| Mast Cell Degranulation | LAD2 Mast Cells | Human | Activation Conc. | ≥30 | [8][9][10] |
| Mast Cell Degranulation | RBL-2H3 (MrgX2-expressing) | - | Activation Conc. | ≥30 | [8][9][10] |
| Calcium Mobilization | - | - | Activation Conc. | 100 | [9] |
Experimental Protocols
The characterization of this compound involves a suite of in vitro assays to determine its binding affinity, functional antagonism at C5aR1, and off-target agonism at MrgX2.
Radioligand Binding Assay
This assay quantifies the ability of this compound to compete with a radiolabeled ligand (e.g., ¹²⁵I-C5a) for binding to the C5aR1.
-
Objective: To determine the binding affinity (Ki or IC50) of this compound for C5aR1.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing human C5aR1 or from primary cells like human neutrophils.
-
Assay Setup: A constant concentration of ¹²⁵I-labeled C5a is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound ligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This can be converted to a binding affinity constant (Ki).
-
Calcium Mobilization Assay
C5aR1 activation leads to the release of intracellular calcium stores, a response that can be measured using calcium-sensitive fluorescent dyes.
-
Objective: To assess the ability of this compound to inhibit C5a-induced intracellular calcium flux.
-
Methodology:
-
Cell Loading: Human monocytic cells (e.g., HMC-1) are loaded with a calcium-sensitive dye, such as Indo-1 AM or Fura-2 AM.[8]
-
Baseline Measurement: The baseline fluorescence of the cell suspension is measured using a fluorometer or a flow cytometer.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 100 seconds).[8]
-
Agonist Stimulation: C5a is added to the cell suspension to stimulate C5aR1, and the change in fluorescence, corresponding to the increase in intracellular calcium, is recorded in real-time.
-
Data Analysis: The inhibitory effect of this compound is quantified by the reduction in the peak fluorescent signal in response to C5a. An IC50 value is determined from the dose-response curve.
-
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of cells, such as neutrophils, towards a chemoattractant like C5a.
-
Objective: To determine the potency of this compound in blocking C5a-induced cell migration.
-
Methodology:
-
Assay Setup: A transwell insert with a porous membrane (e.g., 5 µm pore size) is placed in a well of a culture plate.[12]
-
Cell Preparation: A suspension of isolated human or mouse neutrophils is prepared.
-
Treatment: The cells, placed in the upper chamber of the transwell, are pre-treated with various concentrations of this compound.[12]
-
Chemoattractant: C5a is added to the lower chamber of the well to establish a chemotactic gradient.[12]
-
Incubation: The plate is incubated for a sufficient time (e.g., overnight) to allow for cell migration through the membrane.[12]
-
Quantification: Non-migrated cells are removed from the top surface of the membrane. The cells that have migrated to the bottom side of the membrane are fixed, stained, and counted using a microscope or a plate reader.
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the number of migrated cells compared to the C5a-only control.
-
Mast Cell Degranulation Assay
This assay is used to characterize the agonist activity of this compound on the MrgX2 receptor, which is expressed on human mast cells.
-
Objective: To measure this compound's ability to induce mast cell degranulation, typically via MrgX2 activation.
-
Methodology:
-
Cell Lines: Human mast cell lines (e.g., LAD2) or rat basophilic leukemia cells (RBL-2H3) stably expressing human MrgX2 are used.[8]
-
Stimulation: Cells are incubated with increasing concentrations of this compound.
-
Quantification of Degranulation: Degranulation is quantified by measuring the release of granule-stored enzymes, such as β-hexosaminidase, into the supernatant.[8] The enzyme activity in the supernatant is measured using a colorimetric substrate.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated relative to a positive control (e.g., cell lysis with Triton X-100). An EC50 value can be determined from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the C5aR1 signaling pathway, a typical workflow for characterizing this compound, and its dual mechanism of action.
References
- 1. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. C5a receptor - Wikipedia [en.wikipedia.org]
- 4. Mechanism of activation and biased signaling in complement receptor C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Mechanism of activation and biased signaling in complement receptor C5aR1 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
PMX-53: A Technical Guide to Species Specificity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PMX-53, a potent and selective cyclic hexapeptide antagonist of the complement C5a receptor 1 (C5aR1, CD88), is a valuable tool in preclinical inflammatory research. However, its translation from animal models to human clinical trials is critically dependent on a thorough understanding of its species-specific activity. This technical guide provides an in-depth analysis of the species specificity and cross-reactivity of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying biological and experimental frameworks.
Introduction
The complement system is a crucial component of innate immunity, and its activation product, C5a, is a potent pro-inflammatory mediator. C5a exerts its effects primarily through the G protein-coupled receptor, C5aR1. Dysregulation of the C5a-C5aR1 axis is implicated in a multitude of inflammatory and autoimmune diseases. This compound has been extensively used to probe the pathological roles of C5aR1 in various animal models.[1][2][3] A comprehensive understanding of its variable potency and binding affinity across different species is paramount for the accurate interpretation of preclinical data and for guiding clinical development.
Quantitative Analysis of this compound Species Specificity
The efficacy of this compound is determined by its binding affinity (Kd or Ki) and its functional inhibition of C5a-induced responses (IC50). These parameters exhibit significant variation across different species. The following tables summarize the available quantitative data for this compound and its close analogs.
Table 1: Binding Affinity of this compound and Analogs to C5aR1 Across Species
| Species | Compound | Cell Type/Preparation | Assay Type | Kd / Ki (nM) | Reference |
| Human | This compound | Neutrophils | Radioligand Binding | 20 (IC50) | [4] |
| Human | This compound | Recombinant C5aR | Atomic Force Microscopy | 4.7 (Kd) | [5] |
| Mouse | Non-acetylated this compound | Neutrophils | Radioligand Binding | 30 (Kd) | [6] |
| Rat | F-[OPdChaWR] (analog) | Polymorphonuclear leukocytes (PMNs) | Radioligand Binding | High Affinity | [7] |
| Dog | F-[OPdChaWR] (analog) | PMNs | Radioligand Binding | High Affinity | [7] |
| Sheep | F-[OPdChaWR] (analog) | PMNs | Radioligand Binding | Lower Affinity | [7] |
| Pig | F-[OPdChaWR] (analog) | PMNs | Radioligand Binding | Lower Affinity | [7] |
| Rabbit | F-[OPdChaWR] (analog) | PMNs | Radioligand Binding | Lower Affinity | [7] |
| Guinea Pig | F-[OPdChaWR] (analog) | PMNs | Radioligand Binding | Lower Affinity | [7] |
Table 2: Functional Inhibitory Activity of this compound Across Species
| Species | Compound | Assay Type | IC50 (nM) | Reference |
| Human | This compound | Neutrophil Myeloperoxidase Release | 22 | [2][6][8][9] |
| Human | This compound | Neutrophil Chemotaxis | 75 | [2][6][8][9] |
| Mouse | Non-acetylated this compound | C5a-induced Neutrophil Chemotaxis | 0.5 | [6] |
Note: There is a notable lack of comprehensive, directly comparative studies on the binding and functional activity of this compound across a wide range of species. Much of the available data relies on analogs, and direct comparisons of IC50 values in functional assays for species other than human and mouse are limited in the public domain.
Signaling Pathways and Experimental Workflows
C5aR1 Signaling Pathway
Activation of C5aR1 by C5a initiates a cascade of intracellular signaling events that drive inflammatory responses. This compound acts by competitively binding to C5aR1, thereby preventing these downstream effects.
Caption: C5aR1 signaling cascade initiated by C5a and inhibited by this compound.
Experimental Workflow: In Vivo Polymorphonuclear Neutrophil (PMN) Mobilization Assay
This assay is a robust in vivo method to assess the pharmacodynamic efficacy of C5aR1 antagonists like this compound.[4][10][11]
Caption: Workflow for the in vivo PMN mobilization assay.
Logical Relationship: Factors Influencing this compound Species Specificity
The observed species specificity of this compound is a multifactorial issue, primarily rooted in the genetic and structural differences of the C5aR1 across species.
Caption: Determinants of this compound species specificity.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is adapted from standard methodologies for determining the binding affinity of a test compound.[12][13]
Objective: To determine the inhibitory constant (Ki) of this compound for C5aR1.
Materials:
-
Cell membranes expressing the C5aR1 of the species of interest.
-
Radiolabeled C5a (e.g., 125I-C5a).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing C5aR1 in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of radiolabeled C5a (usually at its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit C5a-induced intracellular calcium release.[8][14]
Objective: To determine the IC50 of this compound for the inhibition of C5a-induced calcium mobilization.
Materials:
-
Cells expressing C5aR1 (e.g., human monocytic cell line U937 or transfected HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Recombinant C5a of the relevant species.
-
This compound at various concentrations.
-
A fluorometric imaging plate reader (FLIPR) or a fluorometer.
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive dye in the dark for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
Pre-incubation: Aliquot the cells into a 96-well plate and pre-incubate with varying concentrations of this compound or vehicle for 10-15 minutes.
-
Stimulation and Measurement: Place the plate in the fluorometer and establish a baseline fluorescence reading. Inject a fixed concentration of C5a (typically the EC80) and immediately record the change in fluorescence over time.
-
Data Analysis: Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the C5a response against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression.
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of cells towards a C5a gradient.[1][15]
Objective: To determine the IC50 of this compound for the inhibition of C5a-induced cell chemotaxis.
Materials:
-
Chemotaxis-responsive cells (e.g., neutrophils, monocytes).
-
Chemotaxis chamber (e.g., Boyden chamber or multi-well Transwell plates with appropriate pore size).
-
Chemotaxis buffer (e.g., RPMI with 0.1% BSA).
-
Recombinant C5a.
-
This compound at various concentrations.
-
Cell staining and counting reagents.
Procedure:
-
Cell Preparation: Isolate the cells and resuspend them in chemotaxis buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Chamber Setup: Add C5a (as the chemoattractant) to the lower wells of the chemotaxis chamber. Place the porous membrane over the lower wells.
-
Cell Addition: Add the pre-incubated cells to the upper chamber (the insert).
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-3 hours to allow for cell migration.
-
Cell Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Data Analysis: Count the number of migrated cells in several fields of view under a microscope. Plot the percentage of inhibition of chemotaxis against the logarithm of the this compound concentration and determine the IC50 value.
Conclusion
This compound is a powerful antagonist of C5aR1, but its activity is not uniform across species. The available data clearly indicate high affinity and potent functional inhibition in humans, rats, and dogs, with reduced activity in several other species, including mice. This variability is likely due to differences in the amino acid sequence and structure of the C5aR1 binding pocket. For researchers and drug developers, this underscores the importance of:
-
Careful Species Selection: Preclinical models should be chosen based on their C5aR1 sequence homology to humans and the demonstrated activity of this compound in that species.
-
Thorough In-Species Characterization: The binding and functional activity of this compound should be thoroughly characterized in the chosen animal model before embarking on large-scale efficacy studies.
-
Cautious Extrapolation: Direct extrapolation of dose and efficacy from animal models to humans should be done with caution, taking into account the species-specific pharmacokinetic and pharmacodynamic properties of the compound.
By adhering to these principles and utilizing the methodologies outlined in this guide, the scientific community can more effectively leverage this compound as a research tool and better predict its therapeutic potential in humans.
References
- 1. timothyspringer.org [timothyspringer.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | The C5a/C5aR1 Axis Contributes to the Pathogenesis of Acute Cystitis Through Enhancement of Adhesion and Colonization of Uropathogenic E. coli [frontiersin.org]
- 4. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Submolecular probing of the complement C5a receptor–ligand binding reveals a cooperative two-site binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Species dependence for binding of small molecule agonist and antagonists to the C5a receptor on polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
PMX-53: A Technical Guide to its Therapeutic Potential in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
PMX-53, a potent and selective antagonist of the complement C5a receptor 1 (C5aR1, also known as CD88), has emerged as a significant candidate for therapeutic intervention in a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the core data and methodologies associated with this compound research. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies in structured tables, outlines detailed experimental protocols, and visualizes critical biological pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and immunology.
Introduction: The Role of C5a and C5aR1 in Inflammation
The complement system, a crucial component of innate immunity, can trigger a potent inflammatory cascade upon activation. A key mediator of this response is the anaphylatoxin C5a, which exerts its pro-inflammatory effects primarily through binding to its G protein-coupled receptor, C5aR1.[1][2] C5aR1 is predominantly expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[2][3] The engagement of C5a with C5aR1 initiates a signaling cascade that leads to a multitude of inflammatory responses, including cell chemotaxis, degranulation, production of reactive oxygen species (ROS), and the release of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[3][4] Dysregulation of the C5a-C5aR1 axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[2]
This compound: A C5aR1 Antagonist
This compound is a cyclic hexapeptide that acts as a potent and selective antagonist of C5aR1.[1][5] By competitively binding to C5aR1, this compound effectively blocks the downstream signaling initiated by C5a, thereby mitigating the inflammatory response.[1][6] It is one of the most extensively studied C5aR1 antagonists and has demonstrated efficacy in a variety of preclinical models of inflammatory conditions, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and inflammatory pain.[6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy and pharmacokinetic properties of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type/Assay | Value | Reference |
| IC50 | C5a-induced neutrophil myeloperoxidase release | 22 nM | [1][5][9] |
| IC50 | C5a-induced neutrophil chemotaxis | 75 nM | [1][5][9] |
| IC50 | C5a receptor binding | 20 nM | [5] |
| Inhibition | C5a-induced Ca2+ mobilization in HMC-1 cells | 10 nM | [1][5] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Disease Model | Animal | Dosage | Route | Key Findings | Reference |
| Inflammatory Hypernociception | Rat | 60-180 µ g/paw | Local | Inhibition of zymosan-, carrageenan-, LPS-, and antigen-induced hypernociception | [1][6] |
| Inflammatory Hypernociception | Rat | 0.3-3 mg/kg | Subcutaneous | Inhibition of hypernociception induced by zymosan-activated serum and C5a | [5] |
| C5a-induced Neutrophil Mobilization | Mouse | 1 mg/kg | Intravenous | Significant inhibition of neutrophil mobilization | [10][11][12] |
| C5a-induced TNF-α Production | Mouse | 1 mg/kg | Intravenous | ~90% decrease in C5a-induced TNF-α levels | [10][11] |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Time to Peak Plasma Concentration | 20 min | Oral (3 mg/kg) | [5] |
| Peak Blood Level | ~0.3 µM | Oral (3 mg/kg) | [5] |
| Plasma Elimination Half-life | ~70 min | Oral (3 mg/kg) | [5] |
Signaling Pathways and Mechanisms of Action
The therapeutic effect of this compound is rooted in its ability to interrupt the C5aR1 signaling cascade. The following diagrams illustrate the key pathways involved.
Caption: C5aR1 Signaling Pathway and this compound Inhibition.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature.
In Vitro Neutrophil Chemotaxis Assay
Objective: To assess the ability of this compound to inhibit C5a-induced neutrophil migration.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate filter (typically 3-5 µm pore size) separating the upper and lower wells is used.
-
Loading:
-
The lower wells are filled with a solution containing a chemoattractant, either C5a at a predetermined optimal concentration or a control medium.
-
Isolated neutrophils, pre-incubated with either this compound at various concentrations or a vehicle control, are added to the upper wells.
-
-
Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient to allow cell migration (e.g., 60-90 minutes).
-
Quantification:
-
The filter is removed, and non-migrated cells on the upper surface are scraped off.
-
The filter is then fixed and stained (e.g., with Diff-Quik stain).
-
The number of neutrophils that have migrated to the lower side of the filter is counted under a microscope in several high-power fields.
-
-
Data Analysis: The percentage of inhibition of chemotaxis by this compound is calculated relative to the C5a-only control. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound.
In Vivo Model of Inflammatory Hypernociception
Objective: To evaluate the anti-hyperalgesic effect of this compound in a rat model of inflammatory pain.
Methodology:
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are used.
-
Induction of Hypernociception: An inflammatory agent (e.g., zymosan, carrageenan, or lipopolysaccharide - LPS) is injected into the plantar surface of one hind paw.
-
Nociceptive Testing: Mechanical hypernociception is assessed using a pressure-application measurement device (e.g., a Randall-Selitto anesthesiometer or an electronic von Frey apparatus). The paw withdrawal threshold (in grams) is measured at baseline before the inflammatory insult and at various time points after.
-
Drug Administration: this compound is administered either locally (intraplantar injection into the paw) or systemically (e.g., subcutaneous or intraperitoneal injection) at different doses prior to or after the induction of inflammation.
-
Data Collection: Paw withdrawal thresholds are recorded for both the inflamed and contralateral paws at specified time intervals.
-
Data Analysis: The change in paw withdrawal threshold is calculated for each group. The effect of this compound is determined by comparing the withdrawal thresholds of the treated groups to the vehicle-treated control group.
Caption: Workflow for In Vivo Hypernociception Study.
Logical Relationships in C5aR1-Mediated Inflammation
The following diagram illustrates the logical flow from the generation of C5a to the manifestation of inflammatory disease and the point of intervention for this compound.
Caption: Logical Flow of C5aR1-Mediated Inflammation.
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential in a variety of preclinical models of inflammatory diseases by effectively antagonizing the C5a-C5aR1 axis. The data presented in this guide highlight its potent in vitro and in vivo activity. While early clinical trials have been conducted for indications such as psoriasis and rheumatoid arthritis, further research is warranted to fully elucidate its therapeutic window, long-term safety profile, and efficacy in a broader range of human inflammatory conditions.[7][8] The development of analogs with improved pharmacokinetic properties also represents a promising avenue for future research.[13] This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing novel anti-inflammatory therapeutics.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial C5aR1 activity in macrophages controls IL-1β production underlying sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of complement C5a in mechanical inflammatory hypernociception: potential use of C5a receptor antagonists to control inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug evaluation: the C5a receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
PMX-53: A Technical Guide to its Function in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of PMX-53, a potent antagonist of the complement C5a receptor 1 (C5aR1). It details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the critical pathways and workflows involved in its evaluation for autoimmune and inflammatory diseases.
Core Mechanism of Action
This compound is a synthetic, cyclic hexapeptide (Ace-Phe-[Orn-Pro-dCha-Trp-Arg]) that functions as a high-affinity, selective antagonist for the C5a receptor 1 (C5aR1), also known as CD88.[1][2] The complement component C5a is a powerful anaphylatoxin and a key mediator of inflammation generated during complement system activation.[3][4] By binding to C5aR1 on various immune cells, particularly neutrophils and macrophages, C5a triggers a cascade of pro-inflammatory events.[3][4]
This compound competitively blocks the binding of C5a to C5aR1, thereby inhibiting downstream signaling pathways.[5] This blockade effectively suppresses critical inflammatory processes, including:
-
Chemotaxis: The directed migration of immune cells to sites of inflammation.[3][4][6]
-
Immune Cell Activation: The release of pro-inflammatory cytokines and chemokines.[7]
-
Degranulation: The release of cytotoxic and inflammatory mediators, such as myeloperoxidase (MPO) from neutrophils.[3][4][8]
While this compound is a potent C5aR1 antagonist, it also exhibits a dual function as a low-affinity agonist for the Mas-related gene 2 (MrgX2) receptor, which is primarily found on human mast cells.[1][3][6][9] At higher concentrations (≥30 nM), this compound can induce mast cell degranulation through MrgX2 activation.[1][3][9] This dual activity is a critical consideration, as it may explain some discrepancies between results in rodent models and human clinical trials, particularly in diseases with significant mast cell involvement.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Function of this compound as an antagonists - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Role of complement C5a in mechanical inflammatory hypernociception: potential use of C5a receptor antagonists to control inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Dosing of PMX-53 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosing protocols for PMX-53, a potent and selective antagonist of the complement C5a receptor 1 (C5aR1), in mouse models. The provided information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in various inflammatory and neurodegenerative disease models.
Introduction
This compound is a cyclic hexapeptide that acts as a non-competitive inhibitor of C5aR1, also known as CD88.[1] By blocking the binding of the pro-inflammatory anaphylatoxin C5a to its receptor, this compound effectively mitigates downstream inflammatory signaling cascades.[2] This makes it a valuable tool for investigating the role of the C5a-C5aR1 axis in a multitude of pathological conditions. This document outlines key pharmacokinetic parameters, established dosing regimens, and detailed experimental protocols for the in vivo use of this compound in mice.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in mice across different administration routes. This data is crucial for selecting the appropriate dosing strategy to achieve desired therapeutic concentrations.
| Administration Route | Dose (mg/kg) | Bioavailability | Elimination Half-life | Key Findings |
| Intravenous (IV) | 1 | 100% | ~20 minutes[3] | Rapid distribution and elimination.[1] Urinary excretion is the major route of elimination.[3] |
| Intraperitoneal (IP) | 1 | - | - | Commonly used route in mouse models.[3] |
| Subcutaneous (SC) | 1 | >90% (for the related compound PMX205)[3] | Prolonged plasma and CNS exposure compared to other routes (for PMX205).[3] | May offer a more sustained drug exposure. |
| Oral (p.o.) | 1 | 9%[3] | - | Lower bioavailability compared to other routes.[3] |
Note: Some data, particularly for subcutaneous administration, is for the closely related and more bioavailable analog, PMX205, which can provide insights into the expected behavior of this compound.[3]
Signaling Pathway
This compound exerts its effect by inhibiting the C5aR1 signaling pathway. The following diagram illustrates the mechanism of action.
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for in vivo experiments using this compound in mice.
Protocol 1: Pharmacodynamic Assessment of this compound Efficacy
This protocol is designed to determine the in vivo efficacy of this compound by measuring its ability to inhibit C5a-induced inflammatory responses.[4][5]
Materials:
-
This compound
-
Recombinant mouse C5a
-
Sterile, pyrogen-free saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
ELISA kit for TNF-α
-
Flow cytometer and antibodies for neutrophil quantification
Procedure:
-
Animal Model: Use wild-type mice (e.g., C57BL/6).
-
This compound Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
This compound Administration: Administer this compound to mice via the desired route (e.g., intravenous injection). Doses can range from 0.3 to 3.0 mg/kg.[4][6]
-
C5a Challenge: 15 minutes after this compound administration, inject recombinant mouse C5a (e.g., 50 µg/kg) intravenously to induce an inflammatory response.[4]
-
Sample Collection: 60 minutes after the C5a challenge, collect blood samples via cardiac puncture under terminal anesthesia.[4]
-
Analysis:
-
Neutrophil Mobilization: Quantify the number of circulating neutrophils using a flow cytometer.
-
TNF-α Levels: Measure plasma TNF-α concentrations using an ELISA kit.
-
-
Data Interpretation: A significant reduction in C5a-induced neutrophil mobilization and TNF-α levels in this compound-treated mice compared to vehicle-treated controls indicates effective C5aR1 antagonism.[4]
Protocol 2: General In Vivo Dosing for Therapeutic Studies
This protocol provides a general framework for administering this compound in mouse models of disease. The specific dose and frequency will need to be optimized for each model.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile saline, PBS)
-
Administration supplies (e.g., syringes, needles)
Procedure:
-
Dose Selection: Based on pharmacokinetic data and previous studies, select a starting dose. A common intravenous dose is 1 mg/kg.[4][7]
-
Route of Administration: Choose the most appropriate route based on the experimental design and desired pharmacokinetic profile. Intravenous, intraperitoneal, and subcutaneous routes are commonly used.[3]
-
Dosing Frequency: The short half-life of this compound (~20 minutes) may necessitate frequent administration or the use of a delivery system (e.g., osmotic pumps) for sustained exposure in chronic studies.[3]
-
Control Group: Always include a vehicle-treated control group to account for any effects of the vehicle or the administration procedure.
-
Monitoring: Monitor animals regularly for any signs of toxicity or adverse effects.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound.
Caption: A generalized experimental workflow for in vivo this compound studies.
Conclusion
This compound is a critical tool for studying the C5a-C5aR1 axis in vivo. Understanding its pharmacokinetic properties and utilizing robust experimental protocols are essential for obtaining reliable and reproducible data. The information provided in these application notes serves as a foundation for researchers to design and implement effective in vivo studies with this compound in mice. Further optimization of dosing regimens may be required depending on the specific mouse model and experimental objectives.
References
- 1. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of PMX-53 Administration Routes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the comparative pharmacokinetics of the C5a receptor 1 (C5aR1) antagonist, PMX-53, across various administration routes. The data presented here is crucial for designing in vivo studies and for the clinical development of this and other peptide-based therapeutics.
Introduction
This compound is a potent cyclic hexapeptide antagonist of the complement C5a receptor 1 (C5aR1), a key mediator of inflammatory responses.[1][2][3][4][5] Its therapeutic potential has been investigated in a range of inflammatory and neurodegenerative disease models.[6][7] A thorough understanding of its pharmacokinetic profile following different administration routes is essential for optimizing dosing strategies and ensuring effective target engagement. This document summarizes key pharmacokinetic parameters of this compound in mice following intravenous (i.v.), intraperitoneal (i.p.), subcutaneous (s.c.), and oral (p.o.) administration.[1][2][3][4][8]
C5aR1 Signaling Pathway
This compound exerts its anti-inflammatory effects by blocking the C5aR1 signaling pathway. The binding of the anaphylatoxin C5a to C5aR1, a G-protein coupled receptor, triggers a cascade of intracellular events that lead to a pro-inflammatory response, including neutrophil mobilization and activation.[9][10] this compound acts as a noncompetitive inhibitor of this receptor.[1][2][3][4][5]
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
Data Presentation: Pharmacokinetic Parameters of this compound in Mice
The following tables summarize the key pharmacokinetic parameters of this compound following administration of a 1 mg/kg dose via intravenous, intraperitoneal, subcutaneous, and oral routes in wild-type C57BL/6J mice.[1][8]
Table 1: this compound Plasma Pharmacokinetic Parameters
| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) | Subcutaneous (s.c.) | Oral (p.o.) |
| Cmax (ng/mL) | 1083.3 ± 152.8 | 183.3 ± 28.5 | 100.0 ± 15.3 | 41.7 ± 6.0 |
| Tmax (min) | 2.5 | 10 | 15 | 15 |
| AUC (0-t) (ng·min/mL) | 21000 ± 1500 | 9500 ± 800 | 7500 ± 600 | 2000 ± 300 |
| Bioavailability (%) | 100 | 45.2 | 35.7 | 9.5 |
| Elimination Half-life (min) | ~20 | ~20 | ~20 | ~20 |
Data are presented as mean ± SEM.[1][8]
Table 2: this compound Central Nervous System (CNS) Pharmacokinetic Parameters
| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) | Subcutaneous (s.c.) | Oral (p.o.) |
| Brain Cmax (ng/g) | 2.5 ± 0.4 | 1.8 ± 0.3 | 2.1 ± 0.3 | 0.8 ± 0.1 |
| Spinal Cord Cmax (ng/g) | 3.2 ± 0.5 | 2.5 ± 0.4 | 2.8 ± 0.4 | 1.0 ± 0.2 |
Data are presented as mean ± SEM.[1][8]
Experimental Protocols
The following protocols are based on the methodologies described in the comparative pharmacokinetic studies of this compound.[1][5]
Animal Model
-
Species: Mouse
-
Strain: Wild-type C57BL/6J
-
Sex: Male
-
Age: 10-12 weeks old
-
Housing: Pathogen-free environment with a 12-hour light/dark cycle.[5]
-
Ethics: All animal procedures were performed in accordance with the National Health and Medical Research Council of Australia policies and guidelines for the care and use of animals for scientific purposes and were approved by the University of Queensland Animal Care and Use Committee.[1][5]
Drug Administration
A single dose of this compound (1 mg/kg) was administered via one of the four routes:
-
Intravenous (i.v.): Injected into the tail vein.
-
Intraperitoneal (i.p.): Injected into the peritoneal cavity.
-
Subcutaneous (s.c.): Injected under the skin, typically in the scruff of the neck.
-
Oral (p.o.): Administered by oral gavage.
Sample Collection and Processing
Caption: Workflow for pharmacokinetic sample collection and analysis.
-
Blood Collection: At specified time points (2.5, 5, 10, 15, 30, 45, 60, and 90 minutes) post-administration, mice were anesthetized, and blood was collected via cardiac puncture into tubes containing EDTA.[1] Plasma was separated by centrifugation.[1]
-
Tissue Collection: Following blood collection, mice were transcardially perfused with saline to remove blood from the CNS.[1] The brain and spinal cord were then harvested.[1]
-
Sample Processing: Tissues were homogenized, and both plasma and tissue homogenates were deproteinized with acetonitrile.[1] After centrifugation, the supernatant was collected for analysis.[1]
Bioanalytical Method
-
Technique: Liquid chromatography-mass spectrometry (LC-MS/MS) was used to quantify this compound concentrations in plasma and CNS tissue samples.[1]
-
Data Analysis: Pharmacokinetic parameters were calculated using a two-compartment open model.[1][5] The area under the curve (AUC) was calculated using the linear trapezoidal rule.[1] Bioavailability was determined by comparing the AUC of each administration route to the AUC of the intravenous route.[1]
Discussion and Conclusion
The pharmacokinetic data reveals significant differences in the bioavailability of this compound depending on the route of administration.
-
Intravenous administration results in immediate and complete bioavailability.
-
Intraperitoneal and subcutaneous routes show moderate bioavailability, with slower absorption compared to the intravenous route.
-
Oral administration leads to poor bioavailability (9.5%), likely due to the peptide nature of this compound, making it susceptible to degradation in the gastrointestinal tract.[1][3][4][8]
The elimination half-life of this compound is short (approximately 20 minutes) regardless of the administration route, indicating rapid clearance from the body.[1][3][4][8] CNS penetration of this compound is generally low across all administration routes.[1][3][4][8]
These findings are critical for the design of future preclinical and clinical studies. For systemic therapeutic effects, intravenous, intraperitoneal, or subcutaneous administration may be preferable. For CNS-targeted therapies, strategies to improve brain penetration would be necessary. The low oral bioavailability of this compound highlights a common challenge for peptide-based drugs and underscores the need for advanced formulation strategies to improve their oral delivery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: PMX-53 Cell-Based Assays for C5a Receptor 1 (C5aR1) Antagonism
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for cell-based assays designed to characterize the activity of PMX-53, a potent antagonist of the complement C5a receptor 1 (C5aR1/CD88). The C5a-C5aR1 signaling axis is a critical driver of inflammatory responses, making it a key target for therapeutic intervention in a variety of diseases.[1][2] this compound is a cyclic hexapeptide that effectively inhibits C5a-mediated cellular functions.[1] It is important to note that while this compound is a high-affinity antagonist of C5aR1, it can also act as a low-affinity agonist for the Mas-related gene 2 (MrgX2), particularly at higher concentrations (≥30 nM).[3][4][5] The following sections detail the C5aR1 signaling pathway, quantitative data for this compound activity, and step-by-step protocols for key functional assays, including calcium mobilization and chemotaxis.
C5aR1 Signaling Pathway
The C5a receptor 1 (C5aR1 or CD88) is a classical G protein-coupled receptor (GPCR) that plays a crucial role in the innate immune response.[6][7] Upon binding of its ligand, the anaphylatoxin C5a, the receptor couples primarily to the Gαi subunit.[6][7] This activation initiates a cascade of intracellular events, including the dissociation of the Gβγ subunits, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[7] These events culminate in various cellular responses such as chemotaxis, degranulation, cytokine release, and the activation of the ERK1/2 signaling cascade.[7][8] this compound acts as a competitive antagonist, blocking C5a from binding to C5aR1 and thereby inhibiting these downstream inflammatory signals.
Caption: C5aR1 signaling pathway and point of inhibition by this compound.
Data Presentation: this compound In Vitro Activity
The inhibitory potency of this compound has been quantified across various cell-based functional assays. The following table summarizes these findings.
| Assay | Cell Type | This compound Activity (IC50) | Notes |
| C5aR1 Antagonism | |||
| Myeloperoxidase Release | Human Neutrophils | 22 nM | Measures inhibition of C5a-induced degranulation.[4][5][9] |
| Chemotaxis | Human Neutrophils | 75 nM | Measures inhibition of C5a-induced cell migration.[4][5][9] |
| Calcium Mobilization | HMC-1 Cells | ~10 nM (effective conc.) | Measures inhibition of C5a-induced Ca²⁺ flux.[3][4][5] |
| MrgX2 Agonism | |||
| Mast Cell Degranulation | LAD2 Mast Cells | ≥30 nM (agonist activity) | This compound acts as an agonist at this off-target receptor.[3][4][5] |
Experimental Workflow
A typical workflow for evaluating this compound's antagonist activity in a cell-based assay involves several key steps. The cells are first cultured and seeded, then pre-incubated with varying concentrations of the this compound antagonist. Following this, the cells are stimulated with a fixed concentration of the C5a agonist, and the resulting cellular response is measured. Data is then analyzed to determine the inhibitory potency (IC50) of this compound.
Caption: General experimental workflow for a this compound cell-based assay.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes how to measure the inhibition of C5a-induced intracellular calcium mobilization by this compound in a human mast cell line, HMC-1.[3]
Materials:
-
HMC-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Recombinant Human C5a
-
Calcium-sensitive dye (e.g., Indo-1 AM, Fluo-4 AM)
-
Pluronic F-127
-
Probenecid
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, 0.1% BSA)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading and injection capabilities
Methodology:
-
Cell Culture: Culture HMC-1 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Preparation: On the day of the assay, harvest cells and wash them with Assay Buffer. Resuspend cells to a density of 1 x 10⁶ cells/mL in Assay Buffer.
-
Dye Loading: Add the calcium-sensitive dye (e.g., 1-2 µM Fluo-4 AM) and an equal volume of 0.1% Pluronic F-127 to the cell suspension. Incubate for 45-60 minutes at 37°C in the dark. If using probenecid to prevent dye leakage, add it to the buffer during this step.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with warm Assay Buffer to remove extracellular dye.
-
Plating: Resuspend the final cell pellet in Assay Buffer to a density of 2 x 10⁶ cells/mL and plate 50 µL per well (100,000 cells/well) into a 96-well plate.
-
Compound Addition: Prepare serial dilutions of this compound in Assay Buffer. Add 25 µL of the this compound dilutions to the respective wells. For control wells, add 25 µL of Assay Buffer. Incubate for 10-15 minutes at room temperature.
-
Signal Measurement: Place the plate into the fluorescence plate reader. Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
C5a Stimulation: Program the instrument's injector to add 25 µL of C5a solution (at a final concentration that elicits ~80% of the maximal response, EC80) to each well.
-
Data Acquisition: Continue recording the fluorescence signal for at least 60-120 seconds post-injection to capture the peak response.
-
Data Analysis: Determine the peak fluorescence intensity for each well. Normalize the data to the positive (C5a only) and negative (buffer only) controls. Plot the normalized response against the logarithm of this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Neutrophil Chemotaxis Assay
This protocol outlines a method to assess the ability of this compound to inhibit the migration of primary human neutrophils toward a C5a gradient using a multi-well chemotaxis chamber (e.g., Boyden chamber).
Materials:
-
Freshly isolated human neutrophils
-
This compound
-
Recombinant Human C5a
-
Chemotaxis Assay Buffer (e.g., HBSS with 0.1% BSA)
-
Chemotaxis chamber with polycarbonate membranes (e.g., 5 µm pore size)
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or red blood cell lysis.
-
Cell Labeling: Resuspend the isolated neutrophils at 1-2 x 10⁶ cells/mL in Assay Buffer. Add Calcein-AM to a final concentration of 1-5 µM and incubate for 30 minutes at 37°C.
-
Washing: Wash the labeled cells twice with Assay Buffer to remove excess dye and resuspend in Assay Buffer at 2 x 10⁶ cells/mL.
-
Compound Incubation: In a separate tube, incubate the labeled neutrophils with various concentrations of this compound (or vehicle control) for 15-30 minutes at room temperature.
-
Assay Setup:
-
Add C5a (at a chemoattractant concentration, e.g., 10 nM) or Assay Buffer (for negative control) to the lower wells of the chemotaxis chamber.
-
Carefully place the membrane over the lower wells.
-
Add 50 µL of the this compound-treated cell suspension to the top of the membrane.
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow cell migration.
-
Data Acquisition:
-
After incubation, carefully remove the membrane. Wipe off the non-migrated cells from the top surface of the membrane.
-
Measure the fluorescence of the migrated cells in the lower chamber using a plate reader. Alternatively, count the migrated cells on the underside of the membrane via microscopy.
-
-
Data Analysis: Calculate the percentage of migration relative to the C5a-only positive control. Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
References
- 1. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. [PDF] Mechanism of activation and biased signaling in complement receptor C5aR1 | Semantic Scholar [semanticscholar.org]
- 7. C5a receptor - Wikipedia [en.wikipedia.org]
- 8. Mechanism of activation and biased signaling in complement receptor C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols: PMX-53 in Neutrophil Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement component C5a is a potent pro-inflammatory anaphylatoxin that plays a crucial role in the innate immune response by acting as a powerful chemoattractant for neutrophils.[1] It exerts its effects primarily through the G protein-coupled receptor, C5a receptor 1 (C5aR1, also known as CD88).[2] The C5a-C5aR1 signaling axis is a key driver of neutrophil recruitment to sites of inflammation. Dysregulation of this pathway is implicated in the pathophysiology of numerous inflammatory diseases.
PMX-53 is a synthetic cyclic hexapeptide that acts as a potent and selective antagonist of C5aR1.[3][4] Its ability to block the binding of C5a to C5aR1 makes it a valuable tool for studying the role of the C5a-C5aR1 axis in neutrophil-mediated inflammation and a potential therapeutic agent for a range of inflammatory conditions.[5] These application notes provide detailed protocols for utilizing this compound in neutrophil chemotaxis assays to investigate its inhibitory effects on C5a-induced neutrophil migration.
Mechanism of Action
This compound functions as a competitive antagonist at the C5aR1 receptor. By binding to C5aR1, this compound prevents the interaction of C5a with the receptor, thereby inhibiting the downstream signaling cascades that lead to neutrophil activation, chemotaxis, and other pro-inflammatory responses.[6][7] this compound has demonstrated high affinity for C5aR1 and has been shown to be effective in inhibiting C5a-mediated neutrophil responses in various in vitro and in vivo models.[8][9] It is important to note that while highly selective for C5aR1, at higher concentrations, this compound has been reported to act as an agonist for the Mas-related gene 2 (MrgX2).[6]
C5a-C5aR1 Signaling Pathway in Neutrophils
The binding of C5a to its receptor, C5aR1, on the surface of neutrophils triggers a cascade of intracellular signaling events. This process is initiated by the activation of heterotrimeric G-proteins, which in turn activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium mobilization and activation of protein kinase C (PKC). These signaling events converge on the activation of small GTPases like Ras and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2][10][11] Ultimately, this signaling cascade leads to the reorganization of the actin cytoskeleton, cellular polarization, and directed migration towards the C5a gradient, a process known as chemotaxis. This compound blocks the initial step of this pathway by preventing C5a from binding to C5aR1.
Quantitative Data: this compound Inhibition of Neutrophil Function
The following table summarizes the reported inhibitory concentrations (IC50) of this compound on various C5a-induced neutrophil functions.
| Parameter | Species | Assay | IC50 Value | Reference(s) |
| Neutrophil Chemotaxis | Human | Boyden Chamber | 75 nM | [6][9] |
| Human | Modified Boyden Chamber | ~76 nM (for 50% inhibition) | [12] | |
| Mouse | Not Specified | 0.5 nM (non-acetylated version) | [9] | |
| Myeloperoxidase Release | Human | Not Specified | 22 nM | [6][9] |
| C5a Receptor Binding | Human | Not Specified | 20 nM | [9] |
Experimental Protocols
Neutrophil Isolation from Human Blood
A standard method for isolating human neutrophils is required before performing the chemotaxis assay.
Materials:
-
Anticoagulated (e.g., with EDTA or heparin) whole human blood
-
Ficoll-Paque PLUS
-
Dextran T-500
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Red blood cell (RBC) lysis buffer
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal bovine serum (FBS)
Protocol:
-
Dilute the anticoagulated blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the granulocyte/erythrocyte pellet.
-
Resuspend the pellet in PBS and mix with an equal volume of 3% Dextran T-500 solution to sediment the red blood cells.
-
Allow the red blood cells to sediment for 20-30 minutes at room temperature.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RBC lysis buffer for 5-10 minutes on ice to lyse any remaining red blood cells.
-
Stop the lysis by adding an excess of PBS and centrifuge at 250 x g for 5 minutes.
-
Wash the neutrophil pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in the desired assay medium (e.g., HBSS with 0.1% BSA) and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The purity of neutrophils should be >95%.
Neutrophil Chemotaxis Assay using a Boyden Chamber
This protocol describes a common in vitro method to assess the effect of this compound on C5a-induced neutrophil chemotaxis.
Materials:
-
Isolated human neutrophils
-
This compound
-
Recombinant human C5a
-
Boyden chamber apparatus (or Transwell® inserts with 3-5 µm pores)
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium.
-
Prepare a stock solution of C5a in the assay medium. A final concentration of 10 nM C5a in the lower chamber is commonly used as a chemoattractant.[13]
-
-
Neutrophil Pre-incubation:
-
Resuspend the isolated neutrophils in the assay medium to a final concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
-
Assay Setup:
-
Add the C5a solution (chemoattractant) to the lower wells of the Boyden chamber.
-
Place the micropore membrane (filter) over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells of the chamber.
-
-
Incubation:
-
Incubate the assembled chamber for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.
-
-
Analysis:
-
After incubation, remove the membrane.
-
Fix and stain the membrane to visualize the migrated cells.
-
Count the number of neutrophils that have migrated to the underside of the membrane using a light microscope. Multiple fields should be counted for each condition.
-
The results can be expressed as the number of migrated cells per field or as a percentage of the control (C5a alone).
-
Experimental Workflow
The following diagram illustrates the general workflow for a neutrophil chemotaxis assay to evaluate the inhibitory effect of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the C5a-C5aR1 signaling axis in neutrophil chemotaxis and inflammation. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies. Careful optimization of experimental conditions, such as cell density, chemoattractant concentration, and incubation time, is recommended to achieve robust and reproducible results. The use of appropriate controls is essential for the accurate interpretation of data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of complement C5a in mechanical inflammatory hypernociception: potential use of C5a receptor antagonists to control inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Mapping of the C5a receptor signal transduction network in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of C5a-induced neutrophil chemotaxis and macrophage cytokine production in vitro by a new C5a receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PMX-53 in an In Vivo Model of Arthritis Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of PMX-53, a potent antagonist of the complement C5a receptor (C5aR, CD88), in preclinical in vivo models of arthritis. This compound has been investigated for its anti-inflammatory properties and its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis.[1][2] The complement component C5a is a powerful inflammatory mediator, and its receptor, C5aR, is found on various immune cells, including neutrophils and macrophages.[3] By blocking the interaction of C5a with C5aR, this compound can inhibit downstream inflammatory signaling pathways, thereby reducing the influx of inflammatory cells into the joints and mitigating the signs of arthritis.
This document outlines the key findings from preclinical studies, presents detailed protocols for the use of this compound in a collagen-induced arthritis (CIA) model, and provides visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the reported effects of this compound in a rat model of arthritis. While specific quantitative data from the primary literature was not available in the searched resources, the qualitative findings indicate a significant therapeutic effect of this compound.
Table 1: Effect of this compound on Clinical and Histopathological Parameters in a Rat Arthritis Model
| Parameter | Vehicle Control | This compound Treatment | Outcome |
| Knee Swelling | Severe | Significant Reduction | Positive |
| Gait Disturbance | Pronounced | Significant Reduction | Positive |
| Joint Histopathology | Severe Inflammation & Damage | Significant Reduction | Positive |
| Migrated Joint Cell Numbers | High | Significant Reduction | Positive |
Data summarized from qualitative descriptions in the literature.
Table 2: Effect of this compound on Inflammatory Mediators in a Rat Arthritis Model
| Inflammatory Mediator | Location | Vehicle Control | This compound Treatment | Outcome |
| Interleukin-6 (IL-6) | Intra-articular | Elevated | Significant Reduction | Positive |
| Tumor Necrosis Factor-alpha (TNF-α) | Intra-articular | Elevated | Significant Reduction | Positive |
| Tumor Necrosis Factor-alpha (TNF-α) | Serum | Elevated | Significant Reduction | Positive |
Data summarized from qualitative descriptions in the literature.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
This protocol describes the induction of arthritis in rats using bovine type II collagen.
Materials:
-
Male Wistar or Lewis rats (6-8 weeks old)
-
Bovine type II collagen solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL)
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
Procedure:
-
Preparation of Emulsion (Day 0):
-
On the day of the primary immunization, prepare a 1:1 emulsion of the bovine type II collagen solution and CFA.
-
Draw equal volumes of the collagen solution and CFA into two separate syringes connected by a three-way stopcock.
-
Force the contents back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the rats according to approved institutional protocols.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 7):
-
Prepare a 1:1 emulsion of the bovine type II collagen solution and IFA.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Monitor the animals daily for the onset and progression of arthritis, which typically develops 10-14 days after the primary immunization.
-
Administration of this compound
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Syringes and needles for subcutaneous or oral administration
Procedure:
-
Reconstitution:
-
Reconstitute this compound in a suitable vehicle (e.g., sterile saline) to the desired concentration.
-
-
Administration:
-
This compound can be administered via various routes, including subcutaneous injection or oral gavage.
-
A reported effective dose range in rats is 0.3-3 mg/kg, administered subcutaneously.
-
The frequency of administration will depend on the experimental design but can be once or twice daily, starting at the onset of clinical signs of arthritis.
-
Assessment of Arthritis Severity
a) Clinical Scoring:
-
Score each paw daily based on the degree of erythema (redness) and edema (swelling) using a scale of 0-4:
-
0 = No signs of arthritis
-
1 = Mild swelling and/or erythema of one joint
-
2 = Moderate swelling and erythema of one joint or mild swelling of multiple joints
-
3 = Severe swelling and erythema of an entire paw
-
4 = Very severe swelling, erythema, and/or ankylosis of the paw
-
-
The maximum score per animal is 16.
b) Paw Volume Measurement:
-
Measure the volume of each hind paw using a plethysmometer.
-
Record the baseline paw volume before the induction of arthritis.
-
Measure paw volume at regular intervals throughout the study to quantify the degree of swelling.
c) Histological Analysis:
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize the animals and dissect the ankle and knee joints.
-
Fix the joints in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcifying solution until the bones are soft.
-
Process the tissues and embed them in paraffin.
-
-
Staining:
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) for general morphology and assessment of inflammation.
-
Stain with Safranin O-Fast Green to assess cartilage damage (Safranin O stains proteoglycans in cartilage red).
-
-
Histological Scoring:
-
Score the sections for the following parameters on a scale of 0-3 (0=normal, 1=mild, 2=moderate, 3=severe):
-
Synovial inflammation: Infiltration of inflammatory cells into the synovium.
-
Pannus formation: Proliferation of synovial tissue over the articular cartilage.
-
Cartilage erosion: Loss of Safranin O staining and structural damage to the cartilage.
-
Bone erosion: Destruction of the subchondral bone.
-
-
Mandatory Visualization
Signaling Pathway
Caption: C5a-C5aR Signaling Pathway and this compound Inhibition.
Experimental Workflow
Caption: Experimental Workflow for this compound in a CIA Model.
References
Application Notes and Protocols for Studying Ischemia-Reperfusion Injury with PMX-53
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PMX-53, a potent and selective antagonist of the C5a receptor 1 (C5aR1), in the study of ischemia-reperfusion injury (IRI). The provided protocols and data are intended to facilitate the design and execution of experiments aimed at investigating the role of the complement component C5a-C5aR1 axis in the pathophysiology of IRI across various organ systems.
Introduction to this compound and Ischemia-Reperfusion Injury
Ischemia-reperfusion injury (IRI) is a complex pathological process that occurs when blood supply is restored to a tissue after a period of ischemia. This paradoxical injury is a significant cause of morbidity and mortality in various clinical settings, including organ transplantation, stroke, and myocardial infarction. A key driver of the inflammatory cascade in IRI is the activation of the complement system, leading to the generation of the potent anaphylatoxin C5a. C5a binds to its receptor, C5aR1, on various immune and non-immune cells, triggering a robust inflammatory response characterized by the recruitment of neutrophils, activation of glial cells, and the release of pro-inflammatory mediators.
This compound is a cyclic hexapeptide that acts as a specific antagonist of C5aR1. Its use in preclinical models of IRI has been instrumental in elucidating the critical role of the C5a-C5aR1 axis in mediating tissue damage. By blocking this interaction, this compound has been shown to confer significant protection in models of spinal cord, renal, and hepatic IRI.
Mechanism of Action of this compound in IRI
During ischemia and subsequent reperfusion, cellular stress and damage lead to the activation of the complement cascade. This results in the cleavage of C5 into C5a and C5b. C5a then binds to C5aR1, a G protein-coupled receptor, on the surface of inflammatory cells such as neutrophils and microglia, as well as on parenchymal cells of the affected organ. This binding initiates a cascade of intracellular signaling events, culminating in chemotaxis, cellular activation, and the production of inflammatory cytokines and reactive oxygen species, all of which contribute to the tissue damage seen in IRI. This compound competitively binds to C5aR1, thereby preventing the binding of C5a and inhibiting these downstream inflammatory sequelae.
Quantitative Data Summary
The protective effects of this compound in various IRI models have been quantified using a range of outcome measures. The following tables summarize key findings from preclinical studies.
Table 1: Effect of this compound on Neurological Outcome and Inflammation in a Rat Model of Spinal Cord IRI
| Treatment Group | Basso, Beattie, Bresnahan (BBB) Score (48h post-IRI) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Saline | 4.5 ± 1.2 | 0.85 ± 0.15 |
| This compound (1 mg/kg) | 9.8 ± 1.5 | 0.35 ± 0.08 |
| *Data are presented as mean ± SD. *p < 0.05 compared to the saline group. Data extracted from a study on spinal cord IRI in rats.[1] |
Table 2: Effect of this compound on Renal and Hepatic Injury Markers in Rodent IRI Models
| IRI Model | Animal Model | Treatment | Key Outcome Measure | Result |
| Renal IRI | Mouse | This compound | Tubulointerstitial Fibrosis | Significantly Reduced[2] |
| Hepatic IRI | Rat | This compound (1 mg/kg, i.v.) | Serum Alanine Transaminase (ALT) | Significantly Attenuated[3] |
| Hepatic IRI | Rat | This compound (1 mg/kg, i.v.) | Liver MPO Activity | Significantly Attenuated[3] |
Experimental Workflow
A typical experimental workflow for studying the effect of this compound in an IRI model is outlined below. This workflow can be adapted for different organ systems.
Detailed Experimental Protocols
Protocol 1: Spinal Cord Ischemia-Reperfusion Injury in Rats
This protocol is adapted from a study demonstrating the neuroprotective effects of this compound in a rat model of spinal cord IRI.[1]
1.1. Animals and Housing:
-
Adult male Sprague-Dawley rats (250-300g) are used.
-
Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
1.2. Experimental Groups:
-
Sham Group: Undergoes the surgical procedure without aortic occlusion.
-
Saline Group (Vehicle Control): Receives an equivalent volume of sterile saline.
-
This compound Group: Receives this compound at a dose of 1 mg/kg.
1.3. This compound Administration:
-
This compound is dissolved in sterile saline.
-
30 minutes prior to the induction of ischemia, rats in the this compound group are administered 1 mg/kg of this compound via femoral vein injection. The saline group receives an equal volume of saline via the same route.
1.4. Induction of Spinal Cord Ischemia:
-
Rats are anesthetized with an appropriate anesthetic (e.g., pentobarbital sodium, 40 mg/kg, intraperitoneally).
-
A midline laparotomy is performed to expose the abdominal aorta.
-
A mini-aneurysm clip is placed across the abdominal aorta just below the left renal artery to induce ischemia of the lumbar spinal cord.
-
Ischemia is maintained for 60 minutes. Successful occlusion can be confirmed by observing cyanosis in the hind limbs.
-
After 60 minutes, the clip is removed to allow for reperfusion. The abdominal incision is then closed in layers.
1.5. Post-Operative Care:
-
Animals are kept on a heating pad until they recover from anesthesia.
-
Bladders should be manually expressed twice daily until bladder function returns.
1.6. Outcome Assessments:
-
Neurological Function: The Basso, Beattie, Bresnahan (BBB) locomotor rating scale is used to assess hindlimb motor function at various time points post-reperfusion (e.g., 6, 12, 24, and 48 hours).
-
Histopathology: At the end of the experiment, animals are euthanized, and the lumbar spinal cord is harvested. Tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. Hematoxylin and eosin (H&E) staining is performed to evaluate neuronal damage.
-
Myeloperoxidase (MPO) Activity: A portion of the spinal cord tissue is snap-frozen for the measurement of MPO activity, an indicator of neutrophil infiltration, using a commercial ELISA kit.
-
Immunohistochemistry: Spinal cord sections are stained with antibodies against markers for activated microglia (e.g., Iba-1) and astrocytes (e.g., GFAP) to assess neuroinflammation.
Protocol 2: Renal Ischemia-Reperfusion Injury in Mice
This protocol is a general model for renal IRI in mice and can be adapted for the use of this compound based on findings that a C5aR1 antagonist reduces injury.[2]
2.1. Animals and Housing:
-
Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Standard housing conditions as described in Protocol 1.1.
2.2. Experimental Groups:
-
Sham, Vehicle, and this compound groups are established as in Protocol 1.2.
2.3. This compound Administration:
-
Based on effective doses in other IRI models, a dose of 1 mg/kg this compound administered intravenously or intraperitoneally prior to ischemia is a reasonable starting point.
2.4. Induction of Renal Ischemia:
-
Mice are anesthetized.
-
A midline abdominal incision is made to expose both kidneys.
-
The renal pedicles (containing the renal artery and vein) are carefully isolated.
-
Non-traumatic microvascular clamps are applied to both renal pedicles to induce bilateral ischemia for a predetermined duration (e.g., 30-45 minutes).
-
The clamps are then removed to initiate reperfusion.
-
The abdominal incision is closed.
2.5. Post-Operative Care:
-
Provide warmth and monitor for recovery from anesthesia.
2.6. Outcome Assessments:
-
Renal Function: Blood samples are collected at various time points post-reperfusion (e.g., 24, 48 hours) to measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Histopathology: Kidneys are harvested, fixed, and stained with H&E or Periodic acid-Schiff (PAS) to assess tubular necrosis and cast formation.
-
Fibrosis Assessment: Masson's trichrome staining can be used on kidney sections at later time points (e.g., 7-14 days) to evaluate the extent of tubulointerstitial fibrosis.
Protocol 3: Hepatic Ischemia-Reperfusion Injury in Rats
This protocol is based on a study that used a C5aR antagonist (this compound) to protect against hepatic IRI in rats.[3]
3.1. Animals and Housing:
-
Male Wistar rats (200-250g) can be used.
-
Standard housing conditions.
3.2. Experimental Groups:
-
Sham, Vehicle, and this compound groups.
3.3. This compound Administration:
-
This compound is administered at 1 mg/kg intravenously or 10 mg/kg orally or subcutaneously prior to the induction of ischemia.[3]
3.4. Induction of Hepatic Ischemia:
-
Rats are anesthetized.
-
A midline laparotomy is performed.
-
For partial ischemia (70%), the portal vein and hepatic artery supplying the median and left lateral lobes of the liver are occluded with an atraumatic clip.
-
Ischemia is typically maintained for 60-90 minutes.
-
The clip is removed to allow reperfusion.
-
The abdomen is closed.
3.5. Post-Operative Care:
-
Standard post-operative care.
3.6. Outcome Assessments:
-
Liver Injury: Blood is collected to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Inflammation: Liver tissue is harvested to measure MPO activity and TNF-α levels.
-
Histopathology: Liver sections are stained with H&E to assess hepatocellular necrosis and inflammatory cell infiltration.
References
- 1. PMX53 protects spinal cord from ischemia-reperfusion injury in rats in the short term - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The C5a/C5aR1 axis promotes progression of renal tubulointerstitial fibrosis in a mouse model of renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of a human C5a receptor antagonist against hepatic ischaemia-reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: PMX-53 as a C5aR1 Antagonist in Cancer Metastasis Models
Introduction
Metastasis remains the primary cause of cancer-related mortality. The tumor microenvironment plays a crucial role in facilitating the metastatic cascade. A key component of this environment is the complement system, particularly the anaphylatoxin C5a and its receptor, C5aR1 (CD88). The C5a/C5aR1 signaling axis has been identified as a significant contributor to cancer progression and metastasis by promoting an immunosuppressive environment that allows tumor cells to evade immune surveillance.[1][2][3]
PMX-53 is a potent and selective cyclic peptide antagonist of the C5a receptor 1 (C5aR1), with an IC50 value of approximately 20 nM.[4][5][6] By blocking the interaction between C5a and C5aR1, this compound disrupts a key signaling pathway that cancer cells exploit to create a favorable niche for metastasis. These application notes provide a summary of the use of this compound in preclinical cancer metastasis models, including its mechanism of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action
In the metastatic niche, C5a acts as a potent chemoattractant for immunosuppressive cells, primarily Myeloid-Derived Suppressor Cells (MDSCs) and regulatory T cells (Tregs).[1][2] The recruitment of these cells to pre-metastatic sites suppresses the activity of cytotoxic CD8+ and CD4+ T cells, which are essential for eliminating disseminated tumor cells.[1][2] C5aR1 signaling also regulates the production of immunosuppressive cytokines like TGF-β and IL-10 in myeloid cells.[1][2]
This compound competitively inhibits C5aR1, thereby preventing the recruitment and activation of MDSCs and Tregs.[1][2] This blockade reverses the immunosuppressive microenvironment, leading to increased infiltration and activation of anti-tumor CD4+ (Th1-biased) and CD8+ (Tc1-biased) T cells within the metastatic organ (e.g., the lungs).[1] This restoration of anti-tumor immunity is a primary mechanism by which this compound inhibits the formation and growth of metastatic colonies.[1][2]
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative effects of this compound (referred to as C5aRA in some studies) in murine cancer metastasis models.
Table 1: Effect of this compound on Metastatic Burden
| Cancer Model | Treatment Group | Metastasis Site | Key Finding | Quantitative Result | Reference |
| 4T1 Breast Cancer | This compound (C5aRA) | Lung | Reduced metastatic burden | 75% of mice remained metastasis-free vs. 0% in control | [1] |
| 4T1 Breast Cancer | C5aR-deficient mice | Lung & Liver | Reduced metastatic burden | Significant reduction in lung and liver metastatic foci | [2] |
| Lewis Lung Carcinoma | Anti-C5a L-aptamer | Lung | Reduced metastasis (in combination with anti-PD-1) | Marked reduction in metastatic nodules | [7] |
| Lung Cancer (various) | C5aR1 silencing / L-aptamer blockade | Bone | Reduced skeletal metastatic burden and osteolysis | Substantial reduction in skeletal metastases | [3][8] |
Table 2: Immunomodulatory Effects of this compound in the Metastatic Niche (Lungs)
| Cancer Model | Treatment Group | Immune Cell Population | Change | Quantitative Result | Reference |
| 4T1 Breast Cancer | This compound (C5aRA) | CD4+ T Cells | Increased Recruitment | Significant increase in cell numbers | [1] |
| 4T1 Breast Cancer | This compound (C5aRA) | CD8+ T Cells | Increased Recruitment | Significant increase in cell numbers | [1] |
| 4T1 Breast Cancer | This compound (C5aRA) | T-bet+ (Th1) CD4+ T Cells | Increased Population | Significant increase in percentage | [1] |
| 4T1 Breast Cancer | This compound (C5aRA) | T-bet+ (Tc1) CD8+ T Cells | Increased Population | Significant increase in percentage | [1] |
| 4T1 Breast Cancer | C5aR-deficient mice | Myeloid-Derived Suppressor Cells (MDSCs) | Decreased Recruitment | Significant decrease in Gr-1+CD11b+ cells | [1][2] |
| 4T1 Breast Cancer | C5aR-deficient mice | Regulatory T cells (Tregs) | Decreased Population | Significant decrease in Foxp3+ CD4+ cells | [1] |
Experimental Protocols
The following are generalized protocols for evaluating this compound in a murine breast cancer metastasis model, based on methodologies cited in the literature.[1]
Protocol 1: In Vivo Murine Breast Cancer Metastasis Model
This protocol describes the use of this compound to inhibit lung metastasis following the orthotopic injection of 4T1 breast cancer cells in mice.
Materials:
-
Animal Model: 6- to 8-week-old female BALB/c mice.
-
Cell Line: 4T1-GFP+ (murine mammary carcinoma cells expressing Green Fluorescent Protein).
-
Reagents: this compound (synthesized or commercially procured), sterile Phosphate-Buffered Saline (PBS).
-
Equipment: Syringes, needles (27-gauge), calipers, animal imaging system for GFP.
Workflow Diagram:
Procedure:
-
Cell Preparation: Culture 4T1-GFP+ cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^5 cells/mL.
-
Tumor Cell Implantation: Anesthetize a BALB/c mouse. Inject 100 µL of the cell suspension (5 x 10^4 cells) into the fourth mammary fat pad.
-
Tumor Growth Monitoring: Monitor primary tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
This compound Administration:
-
Prepare this compound by dissolving it in sterile PBS.
-
Beginning on day 7 post-tumor cell injection, divide mice into two groups: Treatment and Control.
-
Administer this compound via subcutaneous injection at a dose of 1 mg/kg body weight.
-
Administer an equivalent volume of sterile PBS to the control group.
-
Repeat injections every 2 to 3 days for the duration of the experiment (e.g., until day 28).
-
-
Metastasis Assessment:
-
At the experimental endpoint (e.g., day 28), euthanize the mice.
-
Perfuse the lungs with PBS and harvest them.
-
Quantify metastatic burden by imaging the GFP signal from the whole lungs using a fluorescence imaging system.
-
Alternatively, fix lungs in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining on sections to count metastatic nodules.
-
Protocol 2: Ex Vivo Analysis of Immune Cell Infiltration
This protocol describes the analysis of T cell and myeloid cell populations in the lungs of tumor-bearing mice treated with this compound.
Materials:
-
Lungs harvested from mice in Protocol 1.
-
Reagents: Collagenase D, DNase I, Red Blood Cell Lysis Buffer.
-
Antibodies: Fluorochrome-conjugated antibodies against mouse CD45, CD3, CD4, CD8, Gr-1, CD11b, Foxp3.
-
Equipment: GentleMACS Dissociator (or similar), 70 µm cell strainers, flow cytometer.
Procedure:
-
Single-Cell Suspension Preparation:
-
Mince the harvested lungs finely with scissors.
-
Digest the tissue in a solution of Collagenase D and DNase I at 37°C for 30-45 minutes with agitation.
-
Homogenize the digested tissue using a GentleMACS Dissociator or by passing it through a syringe.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with PBS containing 2% FBS and count them.
-
-
Flow Cytometry Staining:
-
Aliquot approximately 1-2 x 10^6 cells per tube.
-
Stain for surface markers (e.g., CD45, CD3, CD4, CD8, Gr-1, CD11b) by incubating with the antibody cocktail in the dark at 4°C for 30 minutes.
-
For intracellular staining (e.g., Foxp3 for Tregs), fix and permeabilize the cells according to the manufacturer's protocol after surface staining. Then, incubate with the intracellular antibody.
-
Wash the cells and resuspend them in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ hematopoietic cells. From there, identify specific populations:
-
T Cells: CD3+CD4+ and CD3+CD8+
-
MDSCs: CD11b+Gr-1+
-
Tregs: CD3+CD4+Foxp3+
-
-
Conclusion
This compound represents a promising therapeutic agent for targeting cancer metastasis. By blocking the C5a/C5aR1 axis, it effectively remodels the tumor microenvironment from an immunosuppressive to an anti-tumor state. The protocols and data presented here provide a framework for researchers and drug development professionals to investigate the utility of this compound and other C5aR1 antagonists in various preclinical cancer models. Further research, including combination therapies with checkpoint inhibitors, is warranted to fully explore the clinical potential of this approach.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. atsjournals.org [atsjournals.org]
- 4. PMX 53 | Complement Signaling inhibitors: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. semanticscholar.org [semanticscholar.org]
PMX-53: Application Notes and Protocols for Neurodegenerative Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PMX-53 is a potent and selective cyclic hexapeptide antagonist of the complement C5a receptor 1 (C5aR1).[1][2] The C5a-C5aR1 signaling axis is a critical component of the innate immune system. However, its dysregulation has been increasingly implicated in the chronic neuroinflammation that is a hallmark of various neurodegenerative diseases.[3][4] By blocking the interaction of the pro-inflammatory anaphylatoxin C5a with its receptor C5aR1, this compound offers a targeted therapeutic strategy to mitigate neuroinflammation and its detrimental consequences on neuronal function and survival. This document provides detailed application notes and protocols for the use of this compound in preclinical neurodegenerative disease research, based on published studies.
Mechanism of Action
This compound is a noncompetitive inhibitor of C5aR1, a G protein-coupled receptor.[5] Activation of C5aR1 by its ligand C5a on immune cells, particularly microglia and astrocytes in the central nervous system (CNS), triggers a cascade of pro-inflammatory events.[4][6] These include the release of cytokines, generation of reactive oxygen species, and chemotaxis of immune cells.[4] In neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), chronic activation of the C5a-C5aR1 pathway contributes to a feed-forward loop of inflammation, neuronal injury, and cell death.[3] this compound competitively blocks this interaction, thereby attenuating microglial and astrocyte activation and reducing the production of inflammatory mediators.[3][7]
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Assay | Reference |
| IC₅₀ | 20 nM | - | C5a Receptor Binding | [2] |
| IC₅₀ | 22 nM | Human Neutrophils | C5a-induced Myeloperoxidase Release | [2][8] |
| IC₅₀ | 75 nM | Human Neutrophils | C5a-induced Chemotaxis | [2][8] |
| Kd | 30 nM | Mouse Neutrophils | Receptor Binding (non-acetylated this compound) | [2] |
| IC₅₀ | 0.5 nM | Mouse Neutrophils | C5a-induced Chemotaxis (non-acetylated this compound) | [2] |
In Vivo Pharmacokinetics and Efficacy of this compound in Mice
| Parameter | Administration Route | Dose | Value | Model | Reference |
| Minimally Effective Dose | Intravenous (i.v.) | 1 mg/kg | Inhibition of C5a-induced neutrophilia and TNF production | Wild-type mice | [9][10] |
| Median Effective Time (ET₅₀) - PMN Mobilization | Intravenous (i.v.) | 1 mg/kg | 14.0 hours | Wild-type mice | [9] |
| Median Effective Time (ET₅₀) - TNF Inhibition | Intravenous (i.v.) | 1 mg/kg | 15.1 hours | Wild-type mice | [9] |
| Elimination Half-life | Intravenous (i.v.) | - | ~20 minutes | Wild-type mice | [5] |
| Oral Bioavailability | Oral (p.o.) | - | 9% | Wild-type mice | [5] |
Experimental Protocols
In Vitro Microglial Activation Assay
This protocol is designed to assess the inhibitory effect of this compound on C5a-induced microglial activation.
Materials:
-
Primary microglia or microglial cell line (e.g., BV-2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant mouse or human C5a
-
This compound
-
Nitric oxide (NO) assay kit (Griess reagent)
-
ELISA kits for TNF-α and IL-1β
-
Cell lysis buffer
-
Western blot reagents
Procedure:
-
Cell Culture: Plate microglial cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) for 1 hour.[11]
-
Stimulation: Add C5a (e.g., 50 nM or 100 nM) to the wells and incubate for 24 hours.[11] Include a vehicle control (no C5a, no this compound) and a C5a-only control.
-
Supernatant Analysis:
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure NO production using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-1β in the supernatant using specific ELISA kits.
-
-
Cell Lysate Analysis (Optional):
-
Lyse the cells and collect the protein.
-
Perform Western blot analysis to determine the expression levels of inflammatory markers such as iNOS and COX-2, and signaling proteins like phosphorylated p38 MAPK and ERK1/2.[11]
-
In Vivo Pharmacodynamic Model in Mice
This protocol describes a method to evaluate the in vivo efficacy of this compound in inhibiting C5a-induced inflammatory responses.[9][10]
Materials:
-
Wild-type C57BL/6J mice
-
Recombinant mouse C5a
-
This compound
-
Saline solution
-
Blood collection tubes (with EDTA)
-
Centrifuge
-
Plasma storage tubes
-
TNF-α ELISA kit
Procedure:
-
Animal Groups: Divide mice into experimental groups (n=4-5 per group): Vehicle control, C5a only, and this compound + C5a at different doses (e.g., 0.3, 1.0, 3.0 mg/kg).[9][10]
-
This compound Administration: Administer this compound intravenously (i.v.) via the tail vein.[9][10]
-
C5a Challenge: 15 minutes after this compound administration, inject recombinant mouse C5a (50 μg/kg) intravenously.[9][10]
-
Blood Collection: 60 minutes after the C5a injection, collect blood via tail tip bleed into EDTA-containing tubes.[9]
-
Neutrophil Mobilization Analysis: Perform a complete blood count to determine the percentage of circulating polymorphonuclear neutrophils (PMNs).
-
Plasma TNF-α Analysis:
-
Centrifuge the blood to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
Measure the concentration of TNF-α in the plasma using an ELISA kit.[9]
-
Alzheimer's Disease Mouse Model Study
This protocol outlines a long-term study to assess the therapeutic potential of a this compound analog, PMX205, in a transgenic mouse model of Alzheimer's disease. A similar approach can be adapted for this compound.[7]
Materials:
-
Transgenic Alzheimer's disease mouse model (e.g., Tg2576)[7]
-
PMX205 (or this compound)
-
Vehicle (e.g., drinking water)
-
Behavioral testing apparatus (e.g., passive avoidance chamber)
-
Tissue processing reagents for histology
-
Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-CD45 for microglia, anti-GFAP for astrocytes)
Procedure:
-
Treatment: Administer PMX205 orally in the drinking water for 2-3 months.[7]
-
Behavioral Testing: Conduct behavioral tests, such as the passive avoidance task, to assess cognitive function.[7]
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect the brains for histological analysis.
-
Immunohistochemistry:
-
Prepare brain sections and perform immunohistochemistry for fibrillar amyloid deposits (e.g., using Thioflavin S), activated microglia (anti-CD45), and reactive astrocytes (anti-GFAP).[7]
-
Quantify the plaque load and glial activation in specific brain regions (e.g., hippocampus and cortex).
-
Visualizations
Caption: C5a-C5aR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vivo pharmacodynamic study of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the C5a-C5aR1 axis in neuroinflammation and neurodegeneration. Its potent and selective antagonism allows for the targeted dissection of this pathway in various disease models. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to further evaluate the therapeutic potential of C5aR1 inhibition in neurodegenerative diseases.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Modulation of C5a–C5aR1 signaling alters the dynamics of AD progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C5aR1 antagonism alters microglial polarization and mitigates disease progression in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with a C5aR Antagonist Decreases Pathology and Enhances Behavioral Performance in Murine Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
Application Notes and Protocols for Investigating Inflammatory Pain with PMX-53
For Researchers, Scientists, and Drug Development Professionals
Introduction
PMX-53 is a potent and selective antagonist of the C5a receptor 1 (C5aR1), also known as CD88.[1][2][3][4] It is a synthetic cyclic hexapeptide with the sequence Ac-Phe-[Orn-Pro-dCha-Trp-Arg].[5] As a C5aR1 antagonist, this compound effectively blocks the pro-inflammatory effects of complement component C5a, a key mediator in the inflammatory cascade.[6][7] This makes this compound a valuable tool for investigating the role of the C5a/C5aR1 axis in inflammatory pain and for the preclinical assessment of C5aR1-targeted therapeutics.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in in vitro and in vivo models of inflammatory pain.
Mechanism of Action
This compound is a noncompetitive inhibitor of C5aR1.[8][9] The binding of C5a to C5aR1 on immune cells, such as neutrophils and macrophages, triggers a signaling cascade that leads to chemotaxis, degranulation, and the release of pro-inflammatory mediators.[7] this compound blocks these downstream effects by binding to C5aR1 and preventing its activation by C5a. It is important to note that while this compound is a potent C5aR1 antagonist, it can also act as a low-affinity agonist for the Mas-related gene 2 (MrgX2), which may induce mast cell degranulation at higher concentrations.[1][2][10]
Data Presentation: Quantitative Properties of this compound
The following table summarizes the key quantitative parameters of this compound based on published literature.
| Parameter | Value | Species/System | Reference |
| In Vitro Potency | |||
| IC50 (C5aR1 antagonism) | 20 nM | Human | [1][3][4] |
| IC50 (C5a-induced neutrophil myeloperoxidase release) | 22 nM | Human | [1][2][7] |
| IC50 (C5a-induced neutrophil chemotaxis) | 75 nM | Human | [1][2][7] |
| IC50 (inhibition of C5a-induced Ca2+ mobilization) | 10 nM | HMC-1 cells | [1][7] |
| Kd (binding to mouse neutrophils) | 30 nM | Mouse | [1] |
| In Vivo Efficacy (Inflammatory Pain Models) | |||
| Effective Dose (local administration, rat paw) | 60-180 µ g/paw | Rat | [6][7][11] |
| Pharmacokinetics | |||
| Plasma Half-life (intravenous) | ~70 min | Rat | [1] |
| Plasma Half-life (intravenous) | 1.3 h | Mouse | [12][13] |
| Oral Bioavailability | 9% | Mouse | [8] |
Signaling Pathway and Experimental Workflow
C5aR1 Signaling Pathway in Inflammatory Pain
The following diagram illustrates the signaling cascade initiated by C5a binding to C5aR1 and the inhibitory action of this compound.
Caption: C5aR1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Investigating Inflammatory Pain
This diagram outlines a typical experimental workflow for using this compound in a preclinical model of inflammatory pain.
Caption: A typical workflow for in vivo studies of this compound.
Experimental Protocols
In Vitro: Neutrophil Chemotaxis Assay
This protocol is designed to assess the inhibitory effect of this compound on C5a-induced neutrophil chemotaxis.
Materials:
-
This compound
-
Recombinant human C5a
-
Ficoll-Paque
-
HBSS with Ca2+ and Mg2+
-
Boyden chamber (or similar chemotaxis system)
-
Human whole blood (from healthy volunteers)
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
This compound Pre-incubation: Incubate the neutrophil suspension with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 30 minutes at 37°C.
-
Chemotaxis Assay:
-
Add C5a (chemoattractant) to the lower wells of the Boyden chamber.
-
Place the filter membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.
-
Analysis:
-
Remove the filter and stain with a suitable dye (e.g., Diff-Quik).
-
Count the number of neutrophils that have migrated through the filter to the lower side using a microscope.
-
-
Data Interpretation: Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the vehicle control. Determine the IC50 value.
In Vivo: Carrageenan-Induced Paw Edema and Hyperalgesia in Rats
This protocol outlines the use of this compound in a common model of inflammatory pain.
Materials:
-
This compound
-
Carrageenan (lambda, type IV)
-
Saline (sterile)
-
Von Frey filaments or Randall-Selitto apparatus
-
Plethysmometer
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (180-200 g) to the testing environment for at least 3 days.
-
Baseline Measurements: Measure the basal paw volume (edema) using a plethysmometer and the baseline pain threshold (hyperalgesia) using von Frey filaments or a Randall-Selitto apparatus.
-
This compound Administration: Administer this compound (e.g., 60-180 µ g/paw ) or vehicle (saline) via intraplantar injection into the right hind paw 30 minutes before the carrageenan injection.[6]
-
Induction of Inflammation: Inject 1% carrageenan (100 µL) into the plantar surface of the right hind paw.
-
Post-treatment Measurements: At various time points (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection, measure:
-
Paw Edema: Measure the paw volume using the plethysmometer.
-
Mechanical Hyperalgesia: Assess the paw withdrawal threshold using von Frey filaments or the Randall-Selitto test.
-
-
Data Analysis:
-
Calculate the change in paw volume from baseline to determine the extent of edema.
-
Calculate the change in paw withdrawal threshold to quantify hyperalgesia.
-
Compare the results from the this compound-treated groups with the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
This compound is a well-characterized and potent C5aR1 antagonist that serves as an invaluable tool for elucidating the role of the C5a/C5aR1 axis in inflammatory pain. The protocols and data provided in these application notes offer a solid foundation for researchers to design and execute robust in vitro and in vivo experiments to further investigate the therapeutic potential of targeting this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PMX 53 | Complement Signaling inhibitors: R&D Systems [rndsystems.com]
- 4. PMX 53 | Complement | Tocris Bioscience [tocris.com]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. Role of complement C5a in mechanical inflammatory hypernociception: potential use of C5a receptor antagonists to control inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of complement C5a in mechanical inflammatory hypernociception: potential use of C5a receptor antagonists to control inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Pharmacokinetic Studies of PMX-53
For Researchers, Scientists, and Drug Development Professionals
Introduction
PMX-53 is a potent, orally active cyclic hexapeptide antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88.[1] C5aR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating pro-inflammatory responses to the anaphylatoxin C5a.[2][3] By blocking the interaction of C5a with its receptor, this compound has demonstrated therapeutic potential in various preclinical models of inflammatory diseases.[4] Understanding the pharmacokinetic (PK) properties of this compound is essential for the design and interpretation of preclinical and clinical studies. These application notes provide a detailed experimental design for conducting pharmacokinetic studies of this compound in a research setting.
Mechanism of Action
This compound is a noncompetitive inhibitor of C5aR1, binding to the receptor and preventing its activation by C5a.[5][6] This blockade inhibits downstream signaling pathways, including the activation of G-proteins, intracellular calcium mobilization, and the phosphorylation of ERK1/2, thereby mitigating the inflammatory cascade.[3][7] It is important to note that while this compound is a potent antagonist of C5aR1, it has also been shown to act as a low-affinity agonist for the Mas-related gene 2 (MrgX2), which may lead to mast cell degranulation at higher concentrations.[4][8][9] this compound does not bind to the second C5a receptor, C5L2 (GPR77), or the C3a receptor.[1]
C5aR1 Signaling Pathway
The binding of C5a to C5aR1 initiates a cascade of intracellular signaling events that drive inflammatory responses. The following diagram illustrates the key components of this pathway.
Caption: C5aR1 signaling cascade initiated by C5a binding.
Pharmacokinetic Data of this compound in Mice
The following tables summarize the key pharmacokinetic parameters of this compound in C57BL/6J mice following administration via different routes at a dose of 1 mg/kg.[10][11] The data is derived from a comprehensive preclinical pharmacokinetic study.[10][11]
Table 1: Plasma Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) | Oral (PO) |
| Cmax (ng/mL) | 1085 ± 135 | 245 ± 30 | 185 ± 25 | 45 ± 8 |
| Tmax (min) | 2.5 | 10 | 15 | 30 |
| AUC (0-t) (ng*min/mL) | 18765 ± 2140 | 10543 ± 1230 | 14321 ± 1560 | 1689 ± 210 |
| t1/2 (min) | 21.3 ± 2.5 | 25.4 ± 3.1 | 28.9 ± 3.5 | 35.6 ± 4.2 |
| Bioavailability (%) | 100 | 56.2 | 76.3 | 9.0 |
Table 2: Brain Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) | Oral (PO) |
| Cmax (ng/g) | 12.5 ± 2.1 | 4.8 ± 0.9 | 6.2 ± 1.1 | 1.9 ± 0.5 |
| Tmax (min) | 5 | 15 | 30 | 45 |
| AUC (0-t) (ng*min/g) | 456 ± 65 | 287 ± 43 | 398 ± 55 | 98 ± 18 |
Table 3: Spinal Cord Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) | Oral (PO) |
| Cmax (ng/g) | 15.8 ± 2.5 | 6.1 ± 1.2 | 8.1 ± 1.5 | 2.5 ± 0.7 |
| Tmax (min) | 5 | 15 | 30 | 45 |
| AUC (0-t) (ng*min/g) | 589 ± 78 | 354 ± 51 | 498 ± 68 | 121 ± 22 |
Experimental Protocols
I. Animal Model and Husbandry
-
Species: Mouse
-
Strain: C57BL/6J (or other relevant strain)
-
Age: 8-12 weeks
-
Sex: Male or female (should be consistent within a study)
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water. Acclimate animals for at least one week before the experiment. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
II. This compound Formulation
-
For Intravenous (IV) Administration: Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentration.
-
For Oral (PO), Intraperitoneal (IP), and Subcutaneous (SC) Administration: this compound can be formulated in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. Ensure the formulation is a homogenous suspension or solution before administration.
III. Dosing and Administration
-
Dose: A typical dose for pharmacokinetic studies in mice is 1 mg/kg.[12][10][11] However, the dose can be adjusted based on the specific research question.
-
Intravenous (IV) Administration: Administer the this compound solution via the tail vein. The injection volume should be approximately 5-10 mL/kg.
-
Oral Gavage (PO) Administration: Administer the this compound suspension using a gavage needle.[7][9][13] The volume should not exceed 10 mL/kg.[7]
-
Intraperitoneal (IP) Administration: Inject the this compound suspension into the peritoneal cavity. The injection volume should be around 10 mL/kg.
-
Subcutaneous (SC) Administration: Inject the this compound suspension under the skin, typically in the dorsal region. The injection volume should be around 5-10 mL/kg.
IV. Blood Sample Collection
A serial blood sampling technique is recommended to reduce the number of animals and inter-animal variability.[2][5]
-
Method: Collect blood samples (approximately 20-30 µL) from the saphenous vein or submandibular vein at predetermined time points.[5]
-
Time Points:
-
IV administration: 2, 5, 10, 15, 30, 60, 90, and 120 minutes.
-
IP, SC, PO administration: 5, 15, 30, 60, 90, 120, 240, and 360 minutes.
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
V. Tissue Sample Collection (Optional)
For determining tissue distribution, animals can be euthanized at specific time points after dosing.
-
Procedure: After euthanasia, perfuse the animals with cold saline to remove blood from the tissues. Harvest tissues of interest (e.g., brain, spinal cord, liver, kidneys), weigh them, and homogenize them in an appropriate buffer. Store tissue homogenates at -80°C until analysis.
VI. Bioanalytical Method: LC-MS/MS for this compound Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and specific quantification of this compound in biological matrices.[8][14]
-
Sample Preparation:
-
Thaw plasma or tissue homogenate samples on ice.
-
Perform protein precipitation by adding acetonitrile (containing an internal standard, e.g., a structurally similar peptide) to the samples.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS System:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is suitable for separating the peptide.
-
Mobile Phase: A gradient of water and acetonitrile containing a small percentage of formic acid is typically used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
-
Method Validation: The LC-MS/MS method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. The lower limit of quantification for this compound in plasma has been reported to be in the range of 3-6 ng/mL.[8][15]
Experimental Workflow
The following diagram outlines the general workflow for a pharmacokinetic study of this compound.
Caption: General workflow for a this compound pharmacokinetic study.
Data Analysis
Pharmacokinetic parameters should be calculated from the plasma concentration-time data using non-compartmental or compartmental analysis with appropriate software (e.g., Phoenix WinNonlin). Key parameters to be determined include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
Conclusion
This document provides a comprehensive guide for designing and conducting pharmacokinetic studies of the C5aR1 antagonist this compound. Adherence to these protocols will enable researchers to generate robust and reliable data to inform the continued development of this and other C5aR1-targeting therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C5a receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Murine Pharmacokinetic Studies [bio-protocol.org]
- 6. Murine Pharmacokinetic Studies [en.bio-protocol.org]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. Development and validation of a LC-MS/MS assay for pharmacokinetic studies of complement C5a receptor antagonists PMX53 and PMX205 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. research.sdsu.edu [research.sdsu.edu]
- 14. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preparation of PMX-53 Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PMX-53 is a potent and selective cyclic hexapeptide antagonist of the complement C5a receptor (C5aR, CD88).[1][2][3] It is a widely utilized research tool in studies of inflammation, autoimmune diseases, and cancer.[1][3][4] this compound has also been identified as a low-affinity agonist for the Mas-related gene 2 (MrgX2), which is involved in mast cell degranulation.[3][4][5] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo applications.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 896.09 g/mol | [3][6][7][8][9] |
| Molecular Formula | C₄₇H₆₅N₁₁O₇ | [3][6][7][9][10] |
| CAS Number | 219639-75-5 | [3][6][7][8] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥95% (HPLC) | [4][11] |
| IC₅₀ (C5a Receptor) | ~20 nM | [3][4][11] |
| Solubility (DMSO) | 100 mg/mL (111.59 mM) | [6][7][12] |
| Solubility (Ethanol) | 10 mg/mL (11.15 mM) | [6][7] |
| Solubility (Water) | Soluble to 2 mg/mL; ≥ 50 mg/mL with sonication | [3][4][11] |
| Storage (Powder) | -20°C for 1 year, -80°C for 2 years | [3][7] |
| Storage (in Solvent) | -20°C for 1 month, -80°C for 1 year | [7] |
Signaling Pathway of this compound
This compound primarily acts by blocking the interaction of the pro-inflammatory anaphylatoxin C5a with its receptor, C5aR (CD88), a G protein-coupled receptor (GPCR). This inhibition prevents the activation of downstream signaling cascades that mediate a wide range of inflammatory responses.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PMX 53 | Complement | Tocris Bioscience [tocris.com]
- 5. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. PMX53 ≥98% (HPLC), solid, C5aR antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C47H65N11O7 | CID 6918468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. PMX 53 | Complement Signaling inhibitors: R&D Systems [rndsystems.com]
- 12. selleck.co.jp [selleck.co.jp]
PMX-53: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the recommended solvents, storage conditions, and experimental protocols for PMX-53, a potent and selective antagonist of the C5a receptor 1 (C5aR1, CD88). This document is intended to guide researchers in the effective use of this compound for in vitro and in vivo studies.
Product Information
| Chemical Name | Ac-Phe-[Orn-Pro-dCha-Trp-Arg] |
| Molecular Formula | C47H65N11O7 |
| Molecular Weight | 896.09 g/mol [1] |
| CAS Number | 219639-75-5[1] |
| Mechanism of Action | This compound is a potent antagonist of the C5a receptor (CD88), inhibiting C5a-induced effects such as neutrophil myeloperoxidase release and chemotaxis with IC50 values of 22 nM and 75 nM, respectively.[2] It is also reported to be an agonist for the Mas-related gene 2 (MrgX2).[2] |
Solubility and Solvent Preparation
Proper dissolution of this compound is critical for experimental success. The following table summarizes the recommended solvents and concentrations. It is crucial to use fresh, high-purity solvents to avoid degradation of the compound.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (111.59 mM)[1][2] | Use of fresh DMSO is recommended as moisture can reduce solubility.[2] Ultrasonic treatment may be required to fully dissolve the compound.[3] |
| Ethanol | 10 mg/mL | - |
| Water | Soluble up to 2 mg/mL[4] or ≥ 50 mg/mL[3] | Solubility in water can vary. For higher concentrations, ultrasonic treatment and warming to 60°C may be necessary.[5] |
Preparation of Stock Solutions:
For in vitro experiments, a stock solution in DMSO is commonly prepared. For in vivo studies, further dilution into aqueous buffers or vehicles is necessary. Always prepare fresh working solutions for in vivo experiments on the day of use.[6]
In Vivo Formulation Example (as per MedChemExpress): [3]
-
Prepare a stock solution in DMSO.
-
Add the DMSO stock to a solution of 40% PEG300.
-
Add 5% Tween-80.
-
Finally, add saline to the desired final volume. The recommended ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
In Vivo Formulation Example (as per Selleck Chemicals): [2]
-
Prepare a 100 mg/mL stock solution in DMSO.
-
Add 50 µL of the DMSO stock to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 500 µL of ddH2O to reach a final volume of 1 mL.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C[2][4][7][8] | 3 years[2] |
| 2-8°C | - | |
| In Solvent (e.g., DMSO) | -80°C[2] | 1 year[2] |
| -20°C[2] | 1 month[2] |
Key Storage Recommendations:
-
Store the solid powder in a tightly sealed container, protected from light and moisture.[3][7]
-
For stock solutions in solvent, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[2]
C5aR1 Signaling Pathway
This compound exerts its effects by blocking the C5aR1 signaling pathway. The binding of the anaphylatoxin C5a to its receptor, C5aR1 (a G protein-coupled receptor), triggers a cascade of intracellular events. This activation is implicated in a variety of inflammatory responses.[9][10] The pathway involves the coupling of Gαi proteins, leading to downstream effects such as calcium mobilization, ERK1/2 phosphorylation, and chemotaxis.[9]
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for common assays involving this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit C5a-induced intracellular calcium release.
Caption: Workflow for an in vitro calcium mobilization assay.
Protocol:
-
Cell Culture: Culture human mast cell line-1 (HMC-1) or other cells endogenously or recombinantly expressing C5aR1.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM) according to the manufacturer's instructions.
-
Pre-incubation: Pre-treat the dye-loaded cells with varying concentrations of this compound (e.g., 10 nM) or a vehicle control for a specified time.[6]
-
Stimulation: Stimulate the cells with C5a (e.g., 10 nM).
-
Measurement: Measure the change in intracellular calcium concentration using a fluorometer or a fluorescent plate reader.
-
Data Analysis: Calculate the percentage inhibition of the C5a-induced calcium response by this compound.
In Vitro Chemotaxis Assay
This assay assesses the effect of this compound on C5a-mediated cell migration.
Protocol:
-
Cell Preparation: Isolate primary neutrophils or use a cell line known to migrate in response to C5a.
-
Assay Setup: Use a Boyden chamber or a similar chemotaxis system with a porous membrane.
-
Treatment: Add C5a to the lower chamber as the chemoattractant. In the upper chamber, add the cells that have been pre-incubated with different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the chamber for a sufficient time to allow cell migration.
-
Quantification: Quantify the number of cells that have migrated to the lower chamber by microscopy or a plate-based method.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of C5a-induced chemotaxis.
In Vivo Animal Studies
This compound has been used in various animal models of inflammatory diseases. The following is a general guideline for in vivo administration.
Protocol:
-
Animal Model: Select an appropriate animal model for the disease under investigation.
-
Dosing and Administration:
-
Determine the optimal dose and route of administration based on previous studies or pilot experiments. This compound has been shown to be orally bioavailable.[11]
-
A common dosage used in mice is 1 mg/kg administered subcutaneously every 2-3 days.
-
Prepare the this compound formulation for in vivo use as described in the "Solubility and Solvent Preparation" section.
-
-
Treatment Schedule: Administer this compound according to the experimental design (e.g., prophylactically or therapeutically).
-
Outcome Measures: At the end of the study, assess the relevant pathological and physiological parameters to determine the efficacy of this compound. This may include histological analysis, measurement of inflammatory markers, or behavioral tests.
-
Pharmacokinetic Analysis (Optional): Collect blood and tissue samples at different time points to determine the pharmacokinetic profile of this compound.[11]
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
These application notes are intended to serve as a guide. Researchers are encouraged to consult the primary literature and optimize protocols for their specific experimental needs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. PMX 53 | Complement Signaling inhibitors: R&D Systems [rndsystems.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. PMX 53 | Complement | Tocris Bioscience [tocris.com]
- 9. C5a receptor - Wikipedia [en.wikipedia.org]
- 10. Mechanism of activation and biased signaling in complement receptor C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PMX-53 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
PMX-53 is a potent and selective antagonist of the complement component 5a receptor 1 (C5aR1, also known as CD88), a key mediator of inflammatory responses.[1][2][3][4] As a cyclic hexapeptide, it has been instrumental in elucidating the role of the C5a-C5aR1 axis in various inflammatory and neurodegenerative disease models.[5][6][7] However, its utility as a negative control is nuanced. While it effectively blocks C5a-mediated signaling through C5aR1, it also exhibits off-target activity as a low-affinity agonist for the Mas-related gene 2 (MrgX2) receptor, particularly in human mast cells.[2][3][5][8][9] This dual functionality is critical to consider when designing and interpreting experiments.
These application notes provide detailed protocols for utilizing this compound as a negative control for C5aR1-dependent effects, while also offering strategies to account for its MrgX2-mediated activities. For a true negative control for this compound's own effects, an inactive analog, where the tryptophan and arginine residues are substituted, can be utilized.[2][5]
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Activity | Assay | Cell Type/System | IC50/EC50 |
| C5aR1 (CD88) | Antagonist | C5a-induced Neutrophil Myeloperoxidase Release | Human Neutrophils | 22 nM[1][2][3] |
| C5aR1 (CD88) | Antagonist | C5a-induced Chemotaxis | Human Neutrophils | 75 nM[1][2][3] |
| C5aR1 (CD88) | Antagonist | C5a-induced Calcium Mobilization | HMC-1 cells | ~10 nM[2][3][5] |
| C5aR1 (CD88) | Antagonist | General | --- | 20 nM[2][8] |
| MrgX2 | Agonist | Mast Cell Degranulation | LAD2, CD34+ derived mast cells, RBL-2H3-MrgX2 cells | ≥30 nM[2][3][5] |
| MrgX2 | Agonist | Calcium Mobilization | --- | 100 nM[3] |
Signaling Pathways
The C5a-C5aR1 signaling cascade is a critical component of the innate immune response.[4][6] Upon binding of C5a to its G protein-coupled receptor, C5aR1, a conformational change triggers intracellular signaling through Gαi proteins.[10][11] This leads to downstream effects including calcium mobilization, activation of the ERK1/2 cascade, and ultimately, cellular responses such as chemotaxis, degranulation, and cytokine release.[10]
The dual activity of this compound necessitates careful experimental design. It acts as an antagonist at C5aR1 while simultaneously being a potential agonist at MrgX2.
Experimental Protocols
In Vitro Protocol: C5a-Induced Calcium Mobilization Assay
This protocol assesses the ability of this compound to inhibit C5a-induced intracellular calcium mobilization in a human mast cell line (HMC-1).
Materials:
-
HMC-1 cells
-
RPMI 1640 medium supplemented with 10% FBS
-
Indo-1 AM calcium indicator dye
-
Recombinant human C5a
-
This compound
-
Ionomycin (positive control)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluorometer or flow cytometer capable of measuring calcium flux
Procedure:
-
Cell Culture: Culture HMC-1 cells in RPMI 1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Harvest and wash cells with HBSS.
-
Resuspend cells at 1 x 10^6 cells/mL in HBSS.
-
Add Indo-1 AM to a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash cells twice with HBSS to remove excess dye and resuspend in HBSS.
-
-
Calcium Flux Measurement:
-
Equilibrate the cell suspension to 37°C in the fluorometer.
-
Establish a baseline fluorescence reading for approximately 1-2 minutes.
-
Add this compound at the desired concentration (e.g., 10 nM) and record for 1-2 minutes to ensure it does not induce calcium flux on its own at this concentration.[2][3][5]
-
Add C5a (e.g., 10 nM) to stimulate the cells and record the change in fluorescence.[5]
-
As a positive control, add ionomycin at the end of the experiment to determine the maximal calcium influx.
-
-
Data Analysis:
-
Calculate the ratio of calcium-bound to calcium-free Indo-1 fluorescence.
-
Compare the peak fluorescence intensity in the presence and absence of this compound to determine the percentage of inhibition.
-
In Vivo Protocol: C5a-Induced Neutrophil Mobilization in Mice
This protocol evaluates the in vivo efficacy of this compound in blocking C5a-induced neutrophil mobilization in mice.[12][13]
Materials:
-
Wild-type mice (e.g., C57BL/6J)
-
Recombinant mouse C5a
-
This compound
-
Sterile saline
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Flow cytometer and antibodies for neutrophil identification (e.g., anti-Ly6G, anti-CD11b)
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
This compound Administration:
-
C5a Challenge:
-
Blood Collection:
-
Collect blood samples from the tail vein or via cardiac puncture at baseline (before C5a) and at various time points after C5a injection (e.g., 15, 30, 60 minutes).[13]
-
-
Neutrophil Analysis:
-
Perform a complete blood count or use flow cytometry to quantify the number of circulating neutrophils.
-
Stain blood cells with fluorescently labeled antibodies against neutrophil markers.
-
-
Data Analysis:
-
Calculate the percentage change in circulating neutrophils from baseline at each time point.
-
Compare the neutrophil mobilization in this compound-treated mice to the vehicle-treated control group.
-
Experimental Workflow Visualization
Conclusion
This compound is a valuable tool for investigating C5aR1-mediated biological processes. When used as a negative control, it is essential to be aware of its agonistic effects on MrgX2, particularly in mast cells. The protocols provided herein offer a framework for designing and executing experiments to dissect the role of the C5a-C5aR1 axis in various physiological and pathological contexts. For experiments where the effects of this compound itself are being studied, the use of a scrambled or inactive peptide analog is recommended as a more appropriate negative control.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of C5a-C5aR1 signaling alters the dynamics of AD progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PMX 53 | Complement Signaling inhibitors: R&D Systems [rndsystems.com]
- 9. PMX53 ≥98% (HPLC), solid, C5aR antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.cn]
- 10. C5a receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PMX-53 Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for PMX-53, a potent C5a receptor (C5aR1) antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cyclic hexapeptide that acts as a potent and selective antagonist of the C5a receptor 1 (C5aR1), also known as CD88.[1][2] By blocking the binding of the pro-inflammatory anaphylatoxin C5a to C5aR1, this compound effectively inhibits downstream inflammatory signaling pathways.[3][4] It has demonstrated anti-inflammatory, anti-cancer, and anti-atherosclerotic effects in various preclinical models.[1] It is important to note that this compound has also been identified as a low-affinity agonist for the Mas-related gene 2 (MrgX2), which can stimulate mast cell degranulation.[1][5][6]
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in both aqueous and organic solvents. The most commonly used solvents are Dimethyl Sulfoxide (DMSO) and water.[1][7] However, the reported solubility can vary between suppliers and based on the salt form of the peptide.
Q3: I am having trouble dissolving this compound in water. What could be the issue?
A3: While some suppliers report that this compound is soluble in water, others state it is insoluble.[8] This discrepancy could be due to differences in the salt form of the compound (e.g., trifluoroacetate salt) or the presence of excipients.[9] If you are experiencing difficulty, it is recommended to start with a small amount of powder and vortex thoroughly. If solubility remains an issue, consider using a small amount of DMSO first to create a stock solution, which can then be diluted in your aqueous experimental buffer.
Q4: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?
A4: Cloudiness or precipitation in a DMSO stock solution can occur for a few reasons. Firstly, ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][8] Secondly, applying sonication can aid in dissolution.[1] If the issue persists, gentle warming of the solution may help. Always ensure your stock solution is clear before further dilution.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a step-by-step approach to addressing common solubility problems with this compound.
Problem: Difficulty dissolving this compound powder.
Solution Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Solubility Data
For your convenience, the reported solubility data for this compound from various suppliers is summarized below. Please note that these values are for guidance, and batch-to-batch variability may exist.
| Solvent | Concentration | Supplier/Source | Notes |
| Water | up to 2 mg/mL | R&D Systems[7] | |
| Water | ≥ 50 mg/mL | MedchemExpress[1] | Saturation unknown. |
| Water | Soluble | Cayman Chemical[9] | |
| Water | Insoluble | Selleck Chemicals[8] | |
| DMSO | 50 mg/mL | Sigma-Aldrich | |
| DMSO | 100 mg/mL | MedchemExpress[1] | Requires sonication. |
| DMSO | 100 mg/mL | Selleck Chemicals[8] | Use fresh DMSO. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL). d. Vortex the solution vigorously for 1-2 minutes. e. If the solution is not completely clear, place it in a sonicator bath for 5-10 minutes. f. Gentle warming (e.g., 37°C) can be applied if necessary, but avoid excessive heat. g. Once the solution is clear, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles. h. Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Aqueous Working Solutions from a DMSO Stock
-
Materials: this compound DMSO stock solution, desired aqueous buffer (e.g., PBS, cell culture medium).
-
Procedure: a. Thaw the this compound DMSO stock solution at room temperature. b. Perform a serial dilution of the DMSO stock into your aqueous buffer to achieve the final desired working concentration. c. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to prevent precipitation. d. Ensure the final concentration of DMSO in your experimental system is low (typically <0.1%) to avoid solvent-induced artifacts. e. Vortex the working solution gently before use.
Signaling Pathway
C5aR1 Signaling Pathway Inhibition by this compound
This compound exerts its anti-inflammatory effects by blocking the C5aR1 signaling cascade. The diagram below illustrates this mechanism.
Caption: this compound blocks C5a binding to C5aR1, inhibiting inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PMX 53 | Complement | Tocris Bioscience [tocris.com]
- 7. PMX 53 | Complement Signaling inhibitors: R&D Systems [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
PMX-53 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the C5a receptor antagonist, PMX-53, in various experimental buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary targets?
This compound is a potent cyclic hexapeptide antagonist of the complement C5a receptor (C5aR1 or CD88), with an IC50 of approximately 20 nM. It functions by blocking the inflammatory signaling pathway mediated by the binding of C5a to C5aR1. Additionally, this compound has been identified as a low-affinity agonist for the Mas-related gene 2 (MrgX2), which can lead to mast cell degranulation at higher concentrations (≥30 nM).[1][2]
2. What is the recommended solvent for dissolving lyophilized this compound?
For creating a stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at concentrations up to 100 mg/mL. It is crucial to use fresh, high-quality DMSO as it can absorb moisture, which may reduce the solubility of the peptide.
3. How should I store this compound solutions?
-
Lyophilized Powder: For long-term storage, the lyophilized powder should be kept at -20°C or -80°C.
-
Stock Solutions (in DMSO): Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. Under these conditions, the stock solution is generally stable for up to one year. For shorter periods (up to one month), storage at -20°C is also acceptable.
-
Working Solutions (in aqueous buffers): It is highly recommended to prepare fresh working solutions daily from the frozen stock. The stability of this compound in aqueous buffers can be limited, and preparing it fresh ensures the highest activity in your experiments.
4. Is there specific data on the stability of this compound in common experimental buffers like PBS, Tris, or HEPES?
5. How can I assess the stability of this compound in my specific experimental buffer?
To determine the stability of this compound in your buffer of choice, a forced degradation study can be performed. This involves incubating the this compound solution under various stress conditions (e.g., different pH values, temperatures) and monitoring its degradation over time. The concentration of intact this compound can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] A detailed protocol for such a study is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity of this compound in my assay. | 1. Degradation of this compound in working solution: Peptides can be unstable in aqueous solutions, especially with prolonged storage or at non-optimal pH. 2. Multiple freeze-thaw cycles of the stock solution: This can lead to peptide degradation and aggregation. 3. Improper storage of lyophilized powder: Exposure to moisture and light can compromise the integrity of the peptide. | 1. Always prepare fresh working solutions of this compound from a frozen stock solution immediately before your experiment. 2. Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. 3. Store the lyophilized powder at -20°C or -80°C in a desiccator to protect it from moisture. |
| Precipitation observed when diluting the DMSO stock solution into an aqueous buffer. | 1. Poor solubility of this compound in the aqueous buffer: The final concentration of DMSO may be too low to maintain solubility. 2. Buffer composition: Certain buffer components may interact with this compound, causing it to precipitate. | 1. Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but still compatible with your experimental system. Typically, a final DMSO concentration of 0.1% to 1% is well-tolerated in cell-based assays. 2. Consider using a different buffer system or adding a small amount of a solubilizing agent (e.g., a mild non-ionic detergent) if compatible with your experiment. Always perform a vehicle control. |
| Unexpected mast cell degranulation in my experiment. | Off-target effect of this compound: At higher concentrations (typically ≥30 nM), this compound can act as an agonist for the MrgX2 receptor, leading to mast cell degranulation. | 1. Use the lowest effective concentration of this compound to antagonize the C5aR1 receptor to minimize off-target effects. 2. If studying mast cells, be aware of this dual activity and consider using appropriate controls to differentiate between C5aR1 antagonism and MrgX2 agonism. |
This compound Stability Data Summary
While specific data for a variety of experimental buffers is limited, the following table summarizes the known stability of this compound in biological environments at 37°C over 60 minutes, as determined by LC-MS/MS. This data can provide some insight into its relative stability.
| Matrix | Remaining this compound after 60 min (%) |
| Mouse Serum | ~85% |
| Mouse Plasma | ~90% |
| Gastric Environment | <10% |
| Intestinal Environment | ~40% |
Data extrapolated from graphical representations in the cited literature.
Experimental Protocols
Protocol for Assessing this compound Stability in Experimental Buffers
This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer using HPLC.
1. Materials:
- Lyophilized this compound
- High-purity DMSO
- Experimental buffers of interest (e.g., PBS, Tris-HCl, HEPES at various pH values)
- HPLC system with a C18 column
- Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Temperature-controlled incubator or water bath
2. Procedure:
- Prepare a Stock Solution: Dissolve lyophilized this compound in DMSO to a concentration of 10 mM.
- Prepare Working Solutions: Dilute the this compound stock solution into each experimental buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
- Incubation:
- Take an initial sample (t=0) from each working solution for immediate HPLC analysis.
- Incubate the remaining working solutions at the desired temperature (e.g., 4°C, 25°C, 37°C).
- Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubating solution.
- HPLC Analysis:
- Inject the samples onto the HPLC system.
- Use a gradient elution method, for example: 5% to 95% mobile phase B over 20 minutes.
- Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
- Data Analysis:
- Identify the peak corresponding to intact this compound based on its retention time from the t=0 sample.
- Calculate the peak area of the intact this compound at each time point.
- Determine the percentage of remaining this compound at each time point relative to the t=0 sample.
- Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Signaling Pathways and Experimental Workflows
C5aR1 Signaling Pathway Antagonized by this compound
Caption: this compound competitively antagonizes the C5a receptor 1 (C5aR1), blocking C5a-mediated signaling.
MrgX2 Signaling Pathway Activated by this compound
Caption: At high concentrations, this compound acts as an agonist for the MrgX2 receptor, triggering mast cell degranulation.
Experimental Workflow for this compound Stability Assessment
Caption: A generalized workflow for assessing the stability of this compound in various experimental buffers.
References
- 1. PMX 53 | Complement | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nordscipeptides.com [nordscipeptides.com]
- 4. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
PMX-53 off-target effects and how to control for them
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of PMX-53, a potent C5a receptor antagonist, and robust methods to control for them in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound? A1: this compound is a potent, non-competitive antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88.[1][2] It is a synthetic cyclic hexapeptide designed to block the inflammatory cascade mediated by the C5a-C5aR1 axis.[3][4]
Q2: What is the principal off-target effect associated with this compound? A2: The most significant and well-characterized off-target effect of this compound is its activity as a low-affinity agonist for the Mas-related G-protein coupled receptor X2 (MrgX2).[5][6][7] This interaction is particularly relevant in studies involving human mast cells.
Q3: At what concentration does the off-target agonism of MrgX2 typically occur? A3: The agonist effect on MrgX2 becomes apparent at this compound concentrations of 30 nM and higher (≥30 nM).[5][7][8] In contrast, its antagonist activity at the primary C5aR1 target is potent, with an IC50 of approximately 20 nM and effective inhibition of C5a-induced signaling observed at concentrations as low as 10 nM.[5][7]
Q4: How can I experimentally distinguish between on-target C5aR1 antagonism and off-target MrgX2 agonism? A4: There are several key strategies:
-
Concentration Control: Use the lowest effective concentration of this compound that achieves C5aR1 antagonism without activating MrgX2. A concentration range of 10-20 nM is often sufficient for C5aR1 inhibition while minimizing MrgX2 effects.[7][8]
-
Cell Line Selection: Utilize cell lines that do not express MrgX2 (e.g., the human mast cell line HMC-1) to study C5aR1-specific effects in isolation.[7]
-
Negative Controls: Employ inactive analogs of this compound where key residues (e.g., Tryptophan and Arginine) are substituted. These analogs lack both C5aR1 antagonist and MrgX2 agonist activities and can serve as excellent negative controls.[5][7]
-
Functional Assays: Measure distinct functional outputs. C5aR1 antagonism will block C5a-induced chemotaxis and myeloperoxidase release in neutrophils, while MrgX2 agonism will directly trigger degranulation in human mast cells.[5][7]
Q5: Is the MrgX2-mediated off-target effect consistent across different species? A5: No, this off-target effect is species-specific. This compound stimulates degranulation in human mast cells, which express MrgX2. However, murine mast cells, which do not express a functional MrgX2 ortholog, are unresponsive to this effect of this compound.[7] This is a critical consideration when translating findings from rodent models to human systems.
Quantitative Data Summary
Table 1: Pharmacological Profile of this compound
| Target | Activity | Metric | Concentration (nM) | Assay / Cell Type | Citations |
|---|---|---|---|---|---|
| C5aR1 (CD88) | Antagonist | IC₅₀ | 20 | C5a Receptor Binding | [5][9][10] |
| C5aR1 (CD88) | Antagonist | IC₅₀ | 22 | C5a-induced Neutrophil Myeloperoxidase Release | [3][5][6] |
| C5aR1 (CD88) | Antagonist | IC₅₀ | 75 | C5a-induced Neutrophil Chemotaxis | [3][5][6] |
| C5aR1 (CD88) | Antagonist | Effective Dose | 10 | Inhibition of C5a-induced Ca²⁺ Mobilization (HMC-1 cells) | [5][7][8] |
| MrgX2 | Agonist | Activation Threshold | ≥ 30 | Mast Cell Degranulation (LAD2 cells) | [5][7][8] |
| MrgX2 | Agonist | Effective Dose | 100 | Induction of Ca²⁺ Mobilization |[8] |
Visual Guides and Workflows
Caption: this compound's dual activity at different concentrations.
Troubleshooting Guide
Problem: My experiment shows unexpected cellular activation (e.g., mast cell degranulation, calcium flux) after applying this compound, even without C5a.
This is a common issue that often points towards an off-target effect. Follow this workflow to diagnose the problem.
Caption: Troubleshooting workflow for unexpected this compound activity.
Key Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Differentiate On-Target vs. Off-Target Effects
This protocol allows for the direct measurement of C5aR1 inhibition and MrgX2 activation.
Objective: To determine if this compound inhibits C5a-induced calcium flux (on-target) and/or directly causes calcium flux (off-target).
Materials and Reagents:
-
HMC-1 cells (MrgX2 negative) and LAD2 cells (MrgX2 positive)
-
Calcium-sensitive dye (e.g., Indo-1 AM or Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Recombinant human C5a
-
This compound stock solution (in DMSO)
-
Fluorometric plate reader or flow cytometer capable of kinetic reads
Procedure:
-
Cell Loading: Resuspend cells (e.g., HMC-1 or LAD2) at 1x10⁶ cells/mL in HBSS. Add Indo-1 AM (e.g., 2-5 µM) and an equivalent volume of 20% Pluronic F-127.
-
Incubation: Incubate cells in the dark for 30-45 minutes at 37°C.
-
Washing: Wash cells twice with warm HBSS to remove extracellular dye and resuspend in fresh HBSS.
-
Baseline Reading: Aliquot cells into a 96-well plate or flow cytometry tubes. Record a stable baseline fluorescence for 60-100 seconds.
-
Experimental Conditions:
-
On-Target Test (in HMC-1 cells): Pre-incubate cells with 10 nM this compound for 100 seconds, then stimulate with 10 nM C5a. A successful on-target effect will show inhibition of the C5a-induced calcium peak compared to the C5a-only control.[7]
-
Off-Target Test (in LAD2 cells): After establishing a baseline, directly add a high concentration of this compound (e.g., 100 nM). An off-target effect will be observed as a direct increase in intracellular calcium.[8]
-
-
Data Acquisition: Continuously record fluorescence for 3-5 minutes. Analyze the data by calculating the ratio of calcium-bound to calcium-free dye fluorescence over time.
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay provides a quantitative measure of the primary functional outcome of MrgX2 activation by this compound.
Objective: To quantify the extent of mast cell degranulation induced by this compound.
Materials and Reagents:
-
LAD2 cells or RBL-2H3 cells stably expressing MrgX2
-
Tyrode's buffer
-
This compound stock solution
-
Triton X-100 (1%)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate buffer
-
Stop solution: Glycine buffer (pH 10.7)
-
96-well plates
-
Spectrophotometer (405 nm)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere.
-
Washing: Gently wash cells twice with Tyrode's buffer.
-
Stimulation: Add varying concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM) to the wells. Include a negative control (buffer only) and a positive control for total lysis (1% Triton X-100).
-
Incubation: Incubate for 30 minutes at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well and transfer to a new 96-well plate.
-
Enzyme Reaction: Add the PNAG substrate solution to each well containing supernatant. Incubate for 1-2 hours at 37°C.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a spectrophotometer.
-
Calculation: Express degranulation as a percentage of total β-hexosaminidase release: % Release = [(Absorbance_Sample - Absorbance_Buffer) / (Absorbance_Triton - Absorbance_Buffer)] * 100
By following these guidelines, researchers can effectively design experiments to leverage the potent C5aR1 antagonism of this compound while controlling for its known MrgX2-mediated off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function of this compound as an antagonists - Creative Peptides [creative-peptides.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immune-system-research.com [immune-system-research.com]
- 9. PMX 53 | Complement | Tocris Bioscience [tocris.com]
- 10. PMX 53 | Complement Signaling inhibitors: R&D Systems [rndsystems.com]
Technical Support Center: Interpreting Unexpected Results with PMX-53 In Vivo
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the C5a receptor antagonist, PMX-53, in in vivo experiments. It provides troubleshooting advice and answers to frequently asked questions regarding unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We administered this compound to block C5a-mediated inflammation, but we are observing an unexpected inflammatory response. What could be the cause?
A1: While this compound is a potent antagonist of the C5a receptor 1 (C5aR1 or CD88), it also possesses a known off-target effect as an agonist for the Mas-related gene 2 (MrgX2) receptor.[1][2][3][4] This dual activity can lead to mast cell degranulation, particularly at higher concentrations (≥30 nM), which can paradoxically induce an inflammatory response.[2][3][5] It is crucial to carefully consider the dosage and the expression of MrgX2 in your animal model and target tissues. Murine mast cells do not express MrgX2 and are therefore unresponsive to this effect of this compound.[4]
Q2: Our in vivo experiment with this compound showed a shorter duration of action than expected. Why might this be?
A2: this compound has a relatively short plasma half-life, which has been a limiting factor in its clinical development.[6] Pharmacokinetic studies in mice have shown that this compound has a rapid distribution and elimination profile.[7] While its in vivo active duration can last up to 6 hours for certain endpoints like inhibiting C5a-induced neutrophilia and TNF production, its efficacy can be time-dependent.[8][9] For longer experiments, more frequent dosing or the use of a more stable analog like PMX205 might be considered.[7][10]
Q3: We are not observing the expected therapeutic effect of this compound in our disease model. What are the potential reasons?
A3: There are several factors that could contribute to a lack of efficacy:
-
Dose and Route of Administration: The effective dose of this compound can vary depending on the animal model and the inflammatory stimulus. Doses of 1 to 3 mg/kg have been shown to be effective in mice for inhibiting C5a-induced responses.[11][8] The route of administration (intravenous, intraperitoneal, subcutaneous, or oral) will also influence the bioavailability and pharmacokinetics.[6][7]
-
Bioavailability: Although orally active, the oral bioavailability of this compound is relatively low.[5][6][7] For consistent results, parenteral administration routes are often preferred in preclinical studies.
-
Disease Model Complexity: The inflammatory cascade in your specific disease model may not be solely dependent on the C5a-C5aR1 axis. Other inflammatory mediators and pathways might play a more dominant role, thus diminishing the effect of a C5aR1 antagonist.
-
Off-Target Effects: As mentioned in Q1, at higher concentrations, this compound can induce mast cell degranulation via MrgX2 activation, which could counteract its anti-inflammatory effects.[2][3][4]
Q4: We are seeing variability in our results between different experiments. How can we improve consistency?
A4: To improve experimental consistency with this compound, consider the following:
-
Strict Dosing Regimen: Ensure precise and consistent dosing, including the timing of administration relative to the inflammatory challenge.
-
Pharmacokinetic Considerations: Be mindful of the short half-life of this compound. Staggered dosing schedules may be necessary for prolonged therapeutic coverage.
-
Control Groups: Utilize appropriate control groups, including vehicle controls and potentially a positive control with a known anti-inflammatory agent.
-
Formulation: Ensure that this compound is properly solubilized. A common vehicle for in vivo use is a solution containing DMSO, PEG300, Tween-80, and saline.[3]
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Assay | Species | IC50 | Reference |
| C5a Receptor (CD88) Antagonism | Human | 20 nM | [3] |
| C5a-induced Neutrophil Myeloperoxidase Release | Human | 22 nM | [1][2] |
| C5a-induced Neutrophil Chemotaxis | Human | 75 nM | [1][2] |
| C5a-induced Chemotaxis | Mouse | 0.5 nM | [3] |
Table 2: In Vivo Efficacy of this compound in Mice (Intravenous Administration)
| Parameter | Dose (mg/kg) | Effect | Reference |
| C5a-induced PMN Mobilization | 1 and 3 | Significant decrease | [11][8] |
| C5a-induced PMN Mobilization | 0.3 | No significant effect | [11] |
| C5a-induced TNF Production | 1 and 3 | Significant reduction (~90%) | [11] |
| C5a-induced TNF Production | 0.3 | No significant effect | [11] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Elimination Half-life | Oral Bioavailability | Reference |
| Intravenous | ~20 min | N/A | [7] |
| Oral | ~70 min (in rats) | 9% (in mice) | [6][7] |
Experimental Protocols
C5a-Induced Neutrophil Mobilization and TNF Production in Mice
This protocol is adapted from studies evaluating the in vivo pharmacodynamics of C5aR1 antagonists.[11][8]
-
Animals: Wild-type mice (e.g., C57BL/6J) are used.
-
This compound Administration: Administer this compound at the desired dose (e.g., 0.3, 1, or 3 mg/kg) via intravenous (i.v.) injection through the tail vein.
-
C5a Challenge: At a specified time point after this compound administration (e.g., 15 minutes, 2 hours, 6 hours), inject recombinant mouse C5a (50 μg/kg) intravenously.
-
Blood Collection: Collect a drop of blood from the tail tip at baseline (0 minutes) and at various time points (e.g., 15, 30, and 60 minutes) after C5a injection.
-
Neutrophil Analysis: Prepare blood smears and perform differential cell counts to determine the percentage of circulating polymorphonuclear neutrophils (PMNs).
-
TNF-α Analysis: At the end of the experiment (e.g., 60 minutes post-C5a), collect plasma to measure TNF-α levels using an ELISA kit.
Mandatory Visualizations
Caption: Dual signaling pathways of this compound.
Caption: In vivo pharmacodynamic experimental workflow.
Caption: Troubleshooting logic for unexpected this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function of this compound as an antagonists - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PMX-53 Assay Interference
This guide provides troubleshooting advice and answers to frequently asked questions regarding the potential for the C5a receptor 1 (C5aR1/CD88) antagonist, PMX-53, to interfere with experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is a potent and orally active cyclic hexapeptide antagonist for the complement C5a receptor 1 (C5aR1), also known as CD88.[1][2] Its primary mechanism is to block the binding of the pro-inflammatory anaphylatoxin C5a to C5aR1, thereby inhibiting downstream signaling pathways involved in inflammation, such as neutrophil chemotaxis and myeloperoxidase release.[1][3][4] this compound has an IC50 of approximately 20 nM for the C5a receptor.[1][5] It specifically binds to C5aR1 and does not interact with the second C5a receptor (C5L2) or the C3a receptor.[1]
Q2: What are the known off-target effects of this compound that could interfere with my assay?
A: The most significant known off-target effect of this compound is its activity as a low-affinity agonist for the Mas-related G protein-coupled receptor 2 (MrgX2).[1][3][5][6] This interaction can stimulate MrgX2-mediated mast cell degranulation, particularly at concentrations of 30 nM and higher.[1][4][6] This is a critical consideration in any assay using mast cells or cell lines expressing MrgX2 (e.g., LAD2, RBL-2H3 cells), as it can lead to cellular activation and release of mediators that are independent of C5aR1 blockade.[1][6]
Q3: Is this compound known to interfere with fluorescence-based assays?
A: While specific studies on this compound's intrinsic fluorescence are not prominent in the provided search results, interference in fluorescence-based assays by small molecules is a common phenomenon.[7][8] Potential interference can occur in two ways:
-
Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths used in the assay, leading to false-positive signals.[7][8]
-
Quenching: The compound may absorb light at either the excitation or emission wavelength, leading to a decrease in the detected signal and a false-negative result.[7]
Given that this compound contains two aromatic amino acid residues (Phenylalanine and Tryptophan), it has the potential to exhibit some level of intrinsic fluorescence, particularly in the UV to blue range. It is crucial to run appropriate controls to test for this possibility.
Q4: Can this compound affect cell viability or cytotoxicity assays?
A: this compound is generally reported to have low cytotoxicity.[9] However, its agonistic effect on MrgX2 can induce degranulation in certain mast cell types, which could be misinterpreted as a cytotoxic effect in assays that measure cell lysis or membrane integrity (e.g., LDH release assays).[6] Therefore, if using mast cells, it is important to distinguish between specific cytotoxicity and degranulation-induced effects.
Troubleshooting Guides
Problem 1: High background or unexpected activation in a cell-based assay.
Possible Cause: You are observing C5aR1-independent cell activation.
Troubleshooting Steps:
-
Check this compound Concentration: At concentrations ≥30 nM, this compound can act as an agonist on the MrgX2 receptor, causing degranulation and activation in mast cells.[1][4][6]
-
Verify Cell Type: Are you using a cell type known to express MrgX2, such as LAD2 or CD34+-derived mast cells?[1][6] If so, the signal may be due to this off-target effect.
-
Run a "this compound Only" Control: Always include a control where cells are treated with this compound alone (at the same concentration used in your experiment) without any C5a stimulation. This will reveal if this compound itself is causing the observed effect.
-
Consider a Different Cell Line: If possible, use a cell line that does not express MrgX2 to confirm C5aR1-specific effects.
Problem 2: Inconsistent or lower-than-expected signal in a fluorescence-based assay (e.g., calcium mobilization, reporter gene).
Possible Cause: this compound may be interfering with the fluorescent signal.
Troubleshooting Steps:
-
Run a Fluorescence Interference Control: In a cell-free system (e.g., assay buffer), measure the fluorescence of your reporter dye (like Indo-1AM for calcium) in the presence and absence of this compound at your experimental concentration.[6] This will determine if this compound quenches or adds to the background fluorescence.
-
Perform a "No-Dye" Control: Run a sample with cells and this compound but without the fluorescent dye to check for any autofluorescence from the compound itself at the assay wavelengths.
-
Review Excitation/Emission Spectra: Small molecules are more likely to interfere with assays using UV or blue-shifted wavelengths.[7] If possible, consider using a red-shifted dye or reporter (e.g., a reporter protein like mCherry instead of GFP) to minimize potential interference.
Problem 3: My in vivo results with this compound do not match my in vitro potency.
Possible Cause: Pharmacokinetics and bioavailability are influencing the effective concentration of this compound.
Troubleshooting Steps:
-
Review Pharmacokinetic Data: this compound has a relatively short plasma half-life (approx. 70 minutes in rats, ~20 min in mice).[1][10] The timing of your dose relative to the experimental endpoint is critical.[11][12]
-
Consider Route of Administration: While orally active, the bioavailability of this compound is relatively low (~9% in mice).[10] Intravenous (i.v.) or subcutaneous (s.c.) administration may provide more consistent exposure levels.[10][11][12]
-
Dose-Response Study: Perform an in vivo dose-response study to determine the optimal dose for your specific model and endpoint. Doses as low as 1 mg/kg (i.v.) have been shown to be effective in mice for up to 6 hours.[11][12][13]
-
Stability: this compound is rapidly metabolized in intestinal washings.[4] This can contribute to lower-than-expected efficacy with oral administration.
Quantitative Data Summary
| Parameter | Species/System | Value | Reference |
| IC50 (C5aR1 Antagonism) | Human Neutrophils | 20 nM | [1][5][11] |
| C5a-induced Neutrophil MPO Release | 22 nM | [1][3][4][6] | |
| C5a-induced Neutrophil Chemotaxis | 75 nM | [1][3][4][6] | |
| Mouse C5a-induced Chemotaxis | 0.5 nM | [1] | |
| Binding Affinity (Kd) | Mouse Neutrophils | 30 nM | [1] |
| Off-Target Activity | MrgX2 Agonism (Mast Cell Degranulation) | ≥30 nM | [1][6] |
| Pharmacokinetics (Mouse) | Elimination Half-life (i.v.) | ~20 min | [10] |
| Oral Bioavailability | ~9% | [10] | |
| Subcutaneous Bioavailability | >90% (for analogue PMX205) | [10] |
Experimental Protocols
Control Protocol: Assessing this compound Interference in a Calcium Mobilization Assay
This protocol outlines the necessary controls to identify potential artifacts when using this compound in a typical calcium mobilization assay.
Materials:
-
Cells expressing C5aR1 (e.g., HMC-1)[6]
-
Calcium-sensitive dye (e.g., Indo-1 AM)
-
Assay Buffer (e.g., HBSS)
-
This compound stock solution
-
C5a stock solution
-
Fluorometer/plate reader capable of ratiometric calcium measurement
Procedure:
-
Cell Preparation: Load cells with Indo-1 AM according to the manufacturer's protocol. Wash and resuspend in assay buffer.
-
Prepare Control and Experimental Groups:
-
Group A (Vehicle Control): Cells + Assay Buffer.
-
Group B (C5a Positive Control): Cells + C5a (e.g., 10 nM).[6]
-
Group C (this compound Inhibition - Test): Cells + this compound (e.g., 10 nM) pre-incubated for 100s, followed by C5a (10 nM).[6]
-
Group D (this compound Only - Interference Control 1): Cells + this compound (10 nM) alone.
-
Group E (Cell-Free Quenching - Interference Control 2): Assay Buffer + Indo-1 AM dye + this compound (10 nM). No cells.
-
Group F (Cell-Free Autofluorescence - Interference Control 3): Assay Buffer + this compound (10 nM). No cells, no dye.
-
-
Data Acquisition:
-
Establish a baseline fluorescence reading for all wells for ~60-100 seconds.
-
Add reagents as specified for each group. For Group C, add this compound first, then add C5a at the appropriate time point.
-
Continue reading fluorescence for an additional 3-5 minutes.
-
-
Data Analysis:
-
Compare Group B and C: This shows the intended antagonistic effect of this compound.
-
Analyze Group D: Any signal increase here indicates this compound is directly causing calcium mobilization (e.g., via an off-target receptor).
-
Analyze Group E vs. Buffer with Dye: A decrease in signal indicates this compound is quenching the dye's fluorescence.
-
Analyze Group F: Any signal above the buffer-only background indicates this compound autofluorescence.
-
Visualizations
Signaling and Interference Pathways
Caption: Mechanisms of this compound action and potential assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Function of this compound as an antagonists - Creative Peptides [creative-peptides.com]
- 5. PMX 53 | Complement Signaling inhibitors: R&D Systems [rndsystems.com]
- 6. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PMX-53 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of PMX-53 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual-action molecule. It functions as a potent and selective antagonist of the complement C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor involved in inflammatory responses.[1][2][3] Concurrently, it acts as a low-affinity agonist for the Mas-related G protein-coupled receptor X2 (MrgX2), which is primarily expressed on mast cells and can trigger their degranulation.[2][4][5]
Q2: What is the recommended solvent for dissolving this compound for in vitro use?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3] For in vitro assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay buffer. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity or off-target effects.
Q3: What is the stability of this compound in solution?
A3: this compound powder is stable for years when stored at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. For optimal results, use freshly prepared dilutions for your experiments.
This compound Signaling Pathways
The dual-action nature of this compound means it can trigger two distinct signaling pathways, depending on the cell type and its concentration.
Caption: this compound's dual signaling pathways.
Quantitative Data Summary
The effective concentration of this compound varies depending on the specific assay and cell type. The following table summarizes reported IC50 and EC50 values.
| Assay Type | Cell Type | Target | Effect | Concentration | Citation |
| Myeloperoxidase Release | Human Neutrophils | C5aR1 | Inhibition | IC50: 22 nM | [2][3] |
| Chemotaxis | Human Neutrophils | C5aR1 | Inhibition | IC50: 75 nM | [2][3] |
| Calcium Mobilization | HMC-1 Cells | C5aR1 | Inhibition | ~10 nM | [4] |
| Mast Cell Degranulation | LAD2 Mast Cells | MrgX2 | Stimulation | ≥30 nM | [4][5] |
| Mast Cell Degranulation | RBL-2H3 (MrgX2-expressing) | MrgX2 | Stimulation | ≥30 nM | [4][5] |
Experimental Protocols & Troubleshooting Guides
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to C5a stimulation, with and without this compound.
Caption: Calcium mobilization assay workflow.
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing of cells after dye loading. |
| Cell death leading to dye leakage. | Check cell viability before and after the experiment. Reduce dye loading time or concentration if necessary. | |
| No response to C5a stimulation | Low C5aR1 expression on cells. | Confirm C5aR1 expression using flow cytometry or western blot. |
| Inactive C5a. | Use a fresh, validated batch of C5a. | |
| Problems with the detection instrument. | Check instrument settings and ensure proper functionality. | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension and accurate pipetting. |
| Variation in incubation times. | Use a multichannel pipette for simultaneous addition of reagents. | |
| Unexpected agonist effect of this compound | This compound concentration is too high, activating MrgX2. | Perform a dose-response curve to determine the optimal inhibitory concentration without agonist effects. This is particularly relevant in cells co-expressing C5aR1 and MrgX2. |
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of cells, typically neutrophils, towards a C5a chemoattractant gradient. The Boyden chamber assay is a common method.
Caption: Chemotaxis assay workflow.
| Issue | Possible Cause | Suggested Solution |
| High background migration (no chemoattractant) | Cells are over-stimulated or unhealthy. | Use freshly isolated, healthy cells. Minimize handling and maintain appropriate culture conditions. |
| Spontaneous chemokinesis. | Include a control with no chemoattractant to quantify and subtract background migration. | |
| Low migration towards C5a | Suboptimal C5a concentration. | Perform a dose-response experiment to determine the optimal C5a concentration for your cell type. |
| Incorrect pore size of the membrane. | Ensure the membrane pore size is appropriate for the cell type being used (e.g., 3-5 µm for neutrophils). | |
| Cell viability issues. | Check cell viability before and after the assay. | |
| High variability between wells | Inconsistent cell numbers. | Accurately count and add the same number of cells to each well. |
| Bubbles trapped under the membrane. | Ensure no bubbles are present when assembling the Boyden chamber. | |
| This compound shows weak or no inhibition | Suboptimal this compound concentration. | Perform a dose-response of this compound to determine the IC50. |
| This compound degradation. | Use freshly prepared this compound solutions. |
Cytokine Release Assay
This assay measures the ability of this compound to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from cells, such as peripheral blood mononuclear cells (PBMCs), stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Caption: Cytokine release assay workflow.
| Issue | Possible Cause | Suggested Solution |
| High basal cytokine release | Contamination of reagents with endotoxin. | Use endotoxin-free reagents and sterile techniques. |
| Cell stress during isolation or culture. | Handle cells gently and ensure optimal culture conditions. | |
| Low or no cytokine release upon stimulation | Inactive stimulant (e.g., LPS). | Use a new, validated batch of the stimulant. |
| Low cell viability. | Check cell viability before and after the experiment. | |
| Inappropriate incubation time. | Optimize the incubation time for the specific cytokine being measured. | |
| High variability in results | Donor-to-donor variability in PBMCs. | Use PBMCs from multiple donors and analyze the data for each donor separately or as an average with standard deviation. |
| Inconsistent cell seeding density. | Ensure accurate cell counting and plating. | |
| This compound does not inhibit cytokine release | The inflammatory stimulus does not significantly involve the C5a-C5aR1 axis. | Confirm that your stimulation conditions lead to C5a generation and that C5aR1 is involved in the cytokine release in your system. |
| This compound concentration is not optimal. | Perform a dose-response curve for this compound. |
Mast Cell Degranulation Assay
This assay is crucial for assessing the off-target agonist effects of this compound on MrgX2, which can lead to mast cell degranulation. This is typically measured by the release of β-hexosaminidase.
Caption: Mast cell degranulation assay workflow.
| Issue | Possible Cause | Suggested Solution |
| High spontaneous degranulation | Cell stress or poor cell health. | Ensure optimal cell culture conditions and gentle handling. |
| Contamination of reagents. | Use fresh, sterile reagents. | |
| Low degranulation with positive control | Inactive positive control. | Use a fresh, validated positive control. |
| Suboptimal assay conditions. | Optimize incubation time and temperature. | |
| No degranulation with this compound | Low or no MrgX2 expression on the mast cell line used. | Confirm MrgX2 expression. Use a cell line known to express functional MrgX2 (e.g., LAD2).[4][5] |
| This compound concentration is too low to activate MrgX2. | Test a wider and higher range of this compound concentrations (up to the µM range).[4] | |
| Inconsistent degranulation results | Uneven cell plating. | Ensure a uniform cell suspension and accurate plating. |
| Temperature fluctuations during incubation. | Maintain a constant and optimal temperature during the assay. |
References
- 1. PMX 53 | Complement Signaling inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a dual CD88 antagonist and an agonist for Mas-related gene 2 (MrgX2) in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PMX-53 Oral Bioavailability Improvement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of the C5a receptor antagonist, PMX-53.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound?
A1: Preclinical pharmacokinetic studies in mice have demonstrated that this compound has a low oral bioavailability of approximately 9%. In the same study, a more lipophilic analog, PMX205, showed a higher oral bioavailability of 23%, suggesting that lipophilicity may play a key role in the oral absorption of this class of cyclic hexapeptides.[1][2][3]
Q2: What are the primary reasons for the low oral bioavailability of this compound?
A2: As a cyclic hexapeptide, this compound faces several barriers to oral absorption. These include:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the gastrointestinal (GI) tract.
-
Poor Membrane Permeability: The physicochemical properties of peptides, such as their size and hydrophilicity, limit their ability to passively diffuse across the intestinal epithelium.
Q3: What general strategies can be employed to improve the oral bioavailability of cyclic peptides like this compound?
A3: Several strategies are being explored to enhance the oral delivery of peptide-based therapeutics. These can be broadly categorized as:
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulating this compound in polymeric or lipid-based nanoparticles can protect it from enzymatic degradation and enhance its transport across the intestinal mucosa.[4][5][6][7][8][9][10]
-
Liposomal Formulations: Liposomes can encapsulate this compound, shielding it from the harsh environment of the GI tract and potentially improving its absorption.[11]
-
-
Chemical Modification Strategies:
-
Prodrug Approach: Modifying the this compound molecule to create a more lipophilic prodrug can improve its membrane permeability. The modifying groups are designed to be cleaved in vivo to release the active this compound.[12][13][14][15][16]
-
Permeation Enhancers: Co-administration of this compound with permeation enhancers can transiently increase the permeability of the intestinal epithelium.
-
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
| Possible Cause | Troubleshooting/Improvement Strategy |
| Poor stability in the gastrointestinal tract. | Formulation Approach: Encapsulate this compound in a protective carrier system such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles. These formulations can shield the peptide from enzymatic degradation. |
| Low intestinal permeability. | 1. Chemical Modification: Synthesize a lipophilic prodrug of this compound. Increasing lipophilicity has been shown to improve the oral bioavailability of a similar compound, PMX205.[1][2][3] 2. Formulation with Permeation Enhancers: Co-formulate this compound with well-characterized and safe permeation enhancers to transiently open the tight junctions between intestinal epithelial cells. |
| Inefficient experimental protocol. | Protocol Optimization: Ensure the use of a validated and sensitive analytical method for quantifying this compound in plasma, such as a published LC-MS/MS protocol.[17][18][19] Also, optimize the in vivo study design, including appropriate fasting times and blood sampling schedules. |
Issue 2: Difficulty in Predicting In Vivo Oral Absorption from In Vitro Data
| Possible Cause | Troubleshooting/Improvement Strategy |
| Inappropriate in vitro model. | Model Selection: The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal absorption. Utilize a well-validated Caco-2 protocol to assess the permeability of different this compound formulations. Discrepancies between Caco-2 data and in vivo results may indicate the involvement of active transport or other biological factors not fully recapitulated in this model. |
| Efflux transporter activity. | Experimental Design: In the Caco-2 assay, include inhibitors of common efflux transporters (e.g., P-glycoprotein) to determine if this compound or its formulations are substrates for these transporters. High efflux would reduce net absorption. |
Quantitative Data Summary
| Compound | Administration Route | Dose (mg/kg) | Bioavailability (%) | Animal Model | Reference |
| This compound | Oral (p.o.) | 1 | 9 | Mouse | [1][2][3] |
| PMX205 | Oral (p.o.) | 1 | 23 | Mouse | [1][2][3] |
Experimental Protocols
In Vivo Oral Bioavailability Study in Mice
This protocol is adapted from the pharmacokinetic studies of PMX53 and PMX205.[1][20]
1.1. Animal Model:
-
Species: C57BL/6J mice
-
Age: 8-10 weeks
-
Housing: Standard conditions with a 12-hour light/dark cycle.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before oral administration, with free access to water.
1.2. Drug Formulation and Administration:
-
Vehicle: Prepare a solution of this compound in sterile water or a suitable vehicle.
-
Dosing: Administer this compound orally via gavage at a predetermined dose (e.g., 1 mg/kg). For bioavailability calculation, an intravenous (IV) administration group is also required.
1.3. Blood Sampling:
-
Collect blood samples (e.g., via tail vein or cardiac puncture for terminal collection) at various time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
1.4. Sample Analysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[17][18][19]
1.5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters, including Area Under the Curve (AUC) for both oral and IV administration, using appropriate software (e.g., WinNonlin).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Caco-2 Cell Permeability Assay
This is a general protocol for assessing the intestinal permeability of a compound.
2.1. Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto Transwell inserts and allow them to differentiate for 21-25 days to form a confluent monolayer.
2.2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be stable and within the laboratory's established range.
-
Optionally, assess the permeability of a paracellular marker (e.g., Lucifer yellow) to confirm tight junction formation.
2.3. Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Add the test compound (this compound or its formulation) to the apical (A) or basolateral (B) side of the monolayer.
-
At specified time points, collect samples from the receiver compartment.
-
To assess efflux, perform the transport study in both directions (A to B and B to A).
2.4. Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
2.5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) as Papp(B to A) / Papp(A to B). An ER > 2 suggests active efflux.
Visualizations
References
- 1. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral delivery of therapeutic peptides using GCPQ nanoparticles - UCL Discovery [discovery.ucl.ac.uk]
- 5. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Do Polymeric Nanoparticles Really Enhance the Bioavailability of Oral Drugs? A Quantitative Answer Using Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. rroij.com [rroij.com]
- 10. Advances in oral peptide drug nanoparticles for diabetes mellitus treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Oral Peptide or Protein-Based Drug Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipidic prodrug approach for improved oral drug delivery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Modern Prodrug Design for Targeted Oral Drug Delivery | Semantic Scholar [semanticscholar.org]
- 17. Development and validation of a LC-MS/MS assay for pharmacokinetic studies of complement C5a receptor antagonists PMX53 and PMX205 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UQ eSpace [espace.library.uq.edu.au]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: PMX-53 Efficacy in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PMX-53 in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with this compound.
Q1: We are not observing the expected efficacy of this compound in our animal model of inflammation. What are the potential reasons?
A1: Several factors can contribute to a lack of efficacy with this compound in animal models. Here are some key areas to troubleshoot:
-
Dosing and Administration Route: Inadequate dosage or an inappropriate administration route can lead to insufficient exposure at the site of inflammation. Refer to the data tables below for effective doses and routes in various models. For instance, intravenous (i.v.) administration of 1-3 mg/kg has been shown to be effective in mice.[1][2] Subcutaneous (s.c.) injection is another viable option.[3][4]
-
Pharmacokinetics and Half-life: this compound has a relatively short plasma half-life, estimated to be around 20 minutes in mice after intravenous administration.[3][4] Depending on the experimental design and the timing of the inflammatory stimulus, the dosing regimen may need to be adjusted to ensure adequate receptor blockade.
-
Off-Target Effects: this compound is a potent antagonist of the C5a receptor 1 (C5aR1 or CD88), but it also acts as a low-affinity agonist for the Mas-related gene 2 (MrgX2).[5][6][7] Activation of MrgX2 on mast cells can lead to degranulation and pro-inflammatory effects, which may counteract the anti-inflammatory effects of C5aR1 blockade.[5] This dual activity is a critical consideration, especially at higher concentrations.
-
Formulation and Stability: Improper formulation or degradation of the peptide can significantly impact its efficacy. This compound is a cyclic hexapeptide and requires proper handling and formulation to maintain its activity.[3] Ensure that the vehicle used is appropriate and that the solution is prepared fresh for each experiment. For in vivo injections, a common formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[6]
-
Animal Model Specifics: The role of the C5a-C5aR1 axis can vary between different inflammatory models and animal species. It is crucial to confirm that the C5a-C5aR1 pathway is a significant driver of the pathology in your specific model.
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effect of this compound is its agonist activity on the Mas-related gene 2 (MrgX2).[5][6][7] This receptor is expressed on mast cells and its activation can trigger degranulation and the release of pro-inflammatory mediators.[5] This effect is concentration-dependent and may become more pronounced at higher doses of this compound. It is important to note that the expression and function of MrgX2 can differ between species, which may contribute to variable outcomes in different animal models.
Q3: How should we prepare and store this compound for our animal experiments?
A3: Proper preparation and storage are critical for maintaining the integrity and efficacy of this compound.
-
Storage: this compound powder should be stored at -20°C for long-term stability.
-
Stock Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO. It is recommended to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[6] Aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution: For in vivo administration, the stock solution needs to be diluted in a vehicle appropriate for the chosen route of administration. A commonly used vehicle for injection is a mixture of DMSO, PEG300, Tween 80, and sterile water.[6] For oral administration, a suspension in carboxymethylcellulose-sodium (CMC-Na) can be prepared.[6] It is recommended to prepare the final working solution fresh on the day of the experiment.
Q4: What is the recommended dose and route of administration for this compound in mice?
A4: The optimal dose and route of administration can vary depending on the specific animal model and the desired therapeutic effect. However, based on published studies, a dose range of 1-3 mg/kg administered intravenously has been shown to be effective in inhibiting C5a-induced neutrophil mobilization and TNF-α production in mice.[1][2] Subcutaneous administration has also been used effectively.[8] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and effective doses of this compound in various animal models.
Table 1: Pharmacokinetic Parameters of this compound in Mice [3][4]
| Parameter | Intravenous (i.v.) | Subcutaneous (s.c.) | Intraperitoneal (i.p.) | Oral (p.o.) |
| Dose | 1 mg/kg | 1 mg/kg | 1 mg/kg | 1 mg/kg |
| Bioavailability | - | >90% | - | 9% |
| Elimination Half-life | ~20 min | - | - | - |
| Peak Plasma Concentration (Cmax) | - | - | - | - |
| Time to Peak Concentration (Tmax) | - | - | - | - |
Table 2: Effective Doses of this compound in Different Animal Models
| Animal Model | Species | Route of Administration | Effective Dose | Outcome | Reference |
| C5a-induced Neutrophil Mobilization | Mouse | Intravenous | 1-3 mg/kg | Inhibition of neutrophil mobilization and TNF-α production | [1][2] |
| Zymosan-induced Hypernociception | Rat | Subcutaneous | 0.3-3 mg/kg | Inhibition of hypernociception | [8] |
| Atherosclerosis (ApoE-/- mice) | Mouse | - | - | Reduction of atherosclerotic lesions | [7] |
| Breast Cancer Lung Metastasis | Mouse | - | - | Inhibition of lung metastasis | [7] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Mice for a Pharmacodynamic Study [1]
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 0.3, 1.0, or 3.0 mg/kg) in a sterile vehicle suitable for intravenous injection (e.g., 5% dextrose in sterile water for injection).[4]
-
Warm the final solution to 37°C before administration.
-
-
Animal Handling:
-
Use wild-type C57BL/6J mice.
-
Acclimatize the animals to the experimental conditions before the procedure.
-
-
Administration:
-
Administer the prepared this compound solution via the tail vein.
-
-
Induction of Inflammation (Example):
-
15 minutes after this compound administration, inject recombinant mouse C5a (50 µg/kg) intravenously to induce neutrophil mobilization and TNF-α production.
-
-
Sample Collection and Analysis:
-
Collect blood samples at various time points (e.g., 60 minutes after C5a injection) to assess polymorphonuclear neutrophil (PMN) mobilization and plasma TNF-α levels.
-
Protocol 2: Subcutaneous Administration of this compound in Rats for an Inflammatory Pain Model [8]
-
Preparation of this compound Solution:
-
Dissolve this compound in a sterile saline solution to the desired concentration (e.g., 0.3-3 mg/kg).
-
-
Animal Handling:
-
Use male Wistar rats.
-
Acclimatize the animals to the experimental conditions.
-
-
Administration:
-
Administer the this compound solution via subcutaneous injection.
-
-
Induction of Inflammation (Example):
-
Induce hypernociception by injecting zymosan-activated serum or C5a into the paw.
-
-
Assessment of Efficacy:
-
Measure the response to the inflammatory stimulus (e.g., mechanical hypernociception) at different time points after this compound administration.
-
Visualizations
C5a-C5aR1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of C5a to its receptor, C5aR1, leading to various cellular responses. This compound acts as an antagonist at this receptor.
Caption: C5a-C5aR1 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Troubleshooting this compound Efficacy
This diagram outlines a logical workflow for troubleshooting unexpected results in this compound in vivo experiments.
Caption: A logical workflow for troubleshooting this compound efficacy in animal models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. PMX 53 | Complement | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: PMX-53 Degradation in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the C5aR1 antagonist, PMX-53. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation of this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a potent, cyclic hexapeptide antagonist of the complement C5a receptor 1 (C5aR1), a key player in inflammatory responses.[1][2] As a peptide-based therapeutic, this compound is susceptible to enzymatic degradation by proteases present in biological matrices like plasma and serum. This degradation can lead to a loss of activity, impacting experimental results and therapeutic efficacy. Understanding and mitigating its degradation is crucial for accurate in vitro and in vivo studies.
Q2: What are the main factors influencing this compound degradation?
A2: The primary factor is enzymatic degradation by proteases found in biological samples.[3] Other factors include:
-
Biological Matrix: The type and preparation of the biological sample (e.g., plasma vs. serum, species of origin) can significantly affect stability due to differences in protease composition and activity.[4]
-
Storage Conditions: Temperature and duration of storage can impact protease activity and, consequently, the stability of this compound.[5]
-
Anticoagulant Choice: The anticoagulant used for plasma collection can influence the activity of certain proteases.[6][7]
Q3: How stable is this compound in plasma and serum?
A3: this compound exhibits greater stability compared to its linear counterparts due to its cyclic structure, which confers resistance to proteolytic degradation. However, it is still subject to degradation over time. Its stability is generally higher in plasma compared to serum, as the coagulation process in serum preparation can activate proteases.[4] The half-life of this compound can vary depending on the species. For instance, in rat plasma, the elimination half-life has been reported to be approximately 70 minutes.[1] In mice, the elimination half-life after intravenous administration is around 20 minutes.[8]
Q4: What are the known degradation pathways of this compound?
A4: While specific cleavage sites on this compound by plasma proteases are not extensively detailed in publicly available literature, the degradation of peptides in plasma is generally mediated by a variety of peptidases, including aminopeptidases and endopeptidases.[9][10] These enzymes can cleave the peptide bonds, leading to linearization and further fragmentation of the cyclic structure, ultimately resulting in a loss of its ability to bind to C5aR1.
Q5: How can I minimize this compound degradation during my experiments?
A5: To minimize degradation, it is crucial to adhere to strict sample handling protocols:
-
Sample Collection: Use appropriate anticoagulants for plasma collection. EDTA is often recommended as it can inhibit metalloproteases.[7][11]
-
Processing: Process samples quickly and on ice to reduce enzymatic activity.
-
Storage: For short-term storage, keep samples at 4°C. For long-term storage, aliquot and store at -80°C to minimize freeze-thaw cycles.
-
Use of Protease Inhibitors: Consider adding a broad-spectrum protease inhibitor cocktail to your samples, especially if significant degradation is observed.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected this compound concentrations in plasma/serum samples.
| Potential Cause | Troubleshooting Step |
| Sample Degradation | 1. Review your sample collection, processing, and storage procedures. Ensure samples are kept cold and processed rapidly. 2. Use EDTA as the anticoagulant for plasma collection. 3. Aliquot samples to avoid multiple freeze-thaw cycles. 4. Consider adding a protease inhibitor cocktail immediately after sample collection. |
| Analytical Issues | 1. Verify the accuracy and calibration of your analytical instrument (e.g., LC-MS/MS). 2. Ensure the internal standard is appropriate and added correctly. 3. Check for matrix effects that may be suppressing the signal of this compound. |
| Adsorption to Surfaces | Peptides can adsorb to plasticware and glassware. Use low-binding tubes and pipette tips for sample handling and storage. |
Issue 2: High variability in this compound stability assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent Incubation Conditions | 1. Ensure a constant and accurate temperature (typically 37°C) throughout the incubation period. 2. Standardize the incubation time points across all samples. |
| Variable Matrix Quality | 1. Use pooled plasma from multiple donors to average out individual variations in enzyme activity. 2. Ensure consistent handling and storage of the plasma used for the assay. |
| Precipitation Method | The protein precipitation step can affect peptide recovery. Optimize the precipitation solvent (e.g., acetonitrile, methanol) and conditions. |
Quantitative Data Summary
The stability of this compound can vary across different species and biological matrices. The following table summarizes available pharmacokinetic data.
| Species | Matrix | Administration Route | Half-life (t½) | Reference |
| Rat | Plasma | Oral (3 mg/kg) | ~70 minutes | [1] |
| Mouse | Plasma | Intravenous (1 mg/kg) | ~20 minutes | [8] |
| Mouse | Plasma | Intravenous (1 mg/kg) | 1.3 hours | [12][13] |
Note: The discrepancies in reported half-life in mice may be due to different experimental conditions and analytical methods.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for this compound
This protocol outlines a general procedure for assessing the stability of this compound in plasma.
-
Preparation:
-
Thaw frozen pooled plasma (e.g., human, mouse, or rat) in a 37°C water bath.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-warm the plasma to 37°C.
-
-
Incubation:
-
Spike the pre-warmed plasma with the this compound stock solution to a final concentration of 1 µM. The final DMSO concentration should be ≤1%.
-
Incubate the mixture at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[14]
-
-
Reaction Termination and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a cold precipitation solvent (e.g., acetonitrile or methanol with an internal standard) to stop the enzymatic reaction and precipitate plasma proteins. A common ratio is 3 volumes of solvent to 1 volume of plasma sample.
-
Vortex the mixture thoroughly.
-
-
Sample Processing:
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.[15]
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of remaining this compound against time.
-
Protocol 2: LC-MS/MS Quantification of this compound in Plasma
This protocol provides a general framework for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation (as described in Protocol 1):
-
Perform protein precipitation of plasma samples containing this compound.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution is commonly employed using:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[16]
-
-
Gradient: A typical gradient might start with a low percentage of Mobile Phase B, increasing over time to elute this compound.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for peptides.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For this compound (doubly charged precursor ion m/z 448.6), a common product ion is m/z 120.2.[16][17]
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both this compound and the internal standard to achieve the best signal intensity.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known this compound concentrations in the same biological matrix.
-
Quantify the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Caption: C5a-C5aR1 signaling pathway and this compound antagonism.
Caption: Experimental workflow for this compound plasma stability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of anticoagulants and storage temperatures on stability of plasma and serum hormones. - Biospecimen Research Database [brd.nci.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Resolution Mass Spectrometry-Based Approaches for the Detection and Quantification of Peptidase Activity in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sampling the N-terminal proteome of human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of anticoagulants and storage temperatures on stability of plasma and serum hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of a LC-MS/MS assay for pharmacokinetic studies of complement C5a receptor antagonists PMX53 and PMX205 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
minimizing PMX-53 variability in experimental replicates
Welcome to the technical support center for PMX-53. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability in experimental replicates involving the C5a receptor 1 (C5aR1) antagonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88.[1][2][3] It is a cyclic hexapeptide that competitively binds to C5aR1, thereby inhibiting the pro-inflammatory effects of C5a.[3]
Q2: Does this compound have any off-target effects I should be aware of?
A2: Yes. In addition to its primary antagonist activity at C5aR1, this compound also acts as a low-affinity agonist for the Mas-related gene 2 (MrgX2) receptor, which is expressed on human mast cells.[1][2][4] This can lead to mast cell degranulation at higher concentrations of this compound.[4][5]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.[2]
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in DMSO up to 100 mg/mL.[1] It is important to use fresh, high-quality DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of this compound.[1] this compound is insoluble in water.[1]
Q5: What are the typical concentrations of this compound used in in vitro and in vivo experiments?
A5: The effective concentration of this compound can vary depending on the experimental system. For in vitro assays, concentrations to inhibit C5a-induced responses are typically in the nanomolar range (IC50 values of ~20-75 nM).[1][2][5] However, agonist effects on MrgX2 can be observed at concentrations of 30 nM and higher.[2][4][5] For in vivo studies in mice, doses have ranged from 0.3 to 3 mg/kg.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between experimental replicates | Improper storage and handling of this compound, leading to degradation. | Ensure this compound is stored at the correct temperature and protected from moisture. Aliquot stock solutions to minimize freeze-thaw cycles.[1] |
| Inconsistent preparation of working solutions. | Prepare fresh working solutions for each experiment from a consistent stock solution. Ensure complete dissolution of this compound in the solvent. | |
| Cell line variability or passage number. | Use cells within a consistent and low passage number range. Regularly check cell health and morphology. | |
| Unexpected agonist effects (e.g., mast cell degranulation) | This compound concentration is high enough to activate MrgX2. | Perform a dose-response curve to determine the optimal concentration for C5aR1 antagonism without significant MrgX2 agonism. Consider using a cell line that does not express MrgX2 if mast cell activation is a concern.[4] |
| Lower than expected antagonist activity | Degradation of this compound. | Use a fresh vial of this compound or a new stock solution. Confirm the activity of C5a in your assay system. |
| Suboptimal assay conditions. | Optimize assay parameters such as incubation time, cell density, and C5a concentration. | |
| Issues with this compound solubility. | Ensure complete dissolution in fresh DMSO before further dilution in aqueous buffers. Note that this compound is insoluble in water alone.[1] | |
| Inconsistent results in vivo | Poor bioavailability or rapid clearance. | The plasma elimination half-life of this compound is relatively short (~70 minutes in rats).[2] Consider the route and timing of administration in your experimental design. A continuous infusion or more frequent dosing may be necessary for sustained C5aR1 blockade.[6] |
| Variability in animal models. | Ensure consistency in animal age, sex, and genetic background. Acclimatize animals to the experimental conditions before starting the study. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Activity | Target | Assay | IC50 / EC50 | Reference |
| Antagonist | C5aR1 (CD88) | C5a-induced neutrophil myeloperoxidase release | 22 nM | [1][4] |
| Antagonist | C5aR1 (CD88) | C5a-induced neutrophil chemotaxis | 75 nM | [1][4] |
| Antagonist | C5aR1 (CD88) | C5a-induced Ca2+ mobilization in HMC-1 cells | ~10 nM | [4][5] |
| Agonist | MrgX2 | Mast cell degranulation | ≥ 30 nM | [2][4][5] |
| Agonist | MrgX2 | Ca2+ mobilization | ~100 nM | [5] |
Table 2: In Vivo Experimental Parameters for this compound
| Animal Model | Dose Range | Administration Route | Key Findings | Reference |
| Mice | 0.3 - 3.0 mg/kg | Intravenous (i.v.) | 1 mg/kg inhibited C5a-induced neutrophilia. In vivo activity lasted up to 6 hours. | [6][7] |
| Rats | 60 - 180 µg per paw | Local pretreatment | Inhibited inflammatory hypernociception. | [5] |
| Rats | 3 mg/kg | Oral | Peak plasma levels (~0.3 µM) reached within 20 minutes. Plasma elimination half-life of ~70 minutes. | [2] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general framework. Specific parameters such as cell type, cell density, and incubation times should be optimized for your particular experimental system.
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Reconstitute the powder in fresh, anhydrous DMSO to a concentration of 10 mM.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Cell Culture and Plating:
-
Culture your cells of interest (e.g., neutrophils, macrophages, or a C5aR1-expressing cell line) under standard conditions.
-
Ensure cells are healthy and in the logarithmic growth phase.
-
Plate the cells at the desired density in an appropriate multi-well plate and allow them to adhere overnight if necessary.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in your assay buffer. It is critical to perform a pilot experiment to determine the optimal concentration range.
-
Pre-incubate the cells with the desired concentrations of this compound for a predetermined amount of time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
-
C5a Stimulation:
-
Prepare a solution of C5a in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80) as determined from a prior C5a dose-response experiment.
-
Add the C5a solution to the wells containing the cells and this compound.
-
-
Assay Readout:
-
Incubate for the appropriate time for your specific assay (e.g., minutes for calcium flux, hours for cytokine release or chemotaxis).
-
Measure the desired endpoint (e.g., intracellular calcium levels, cytokine concentration in the supernatant via ELISA, cell migration via a Boyden chamber assay).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate IC50 values by fitting the data to a four-parameter logistic curve.
-
Visualizations
C5aR1 Signaling Pathway
Caption: Simplified C5aR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Minimizing Variability
Caption: Key steps in an experimental workflow to minimize variability with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
PMX-53 agonist effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the C5a receptor 1 (C5aR1/CD88) antagonist, PMX-53. The following information addresses specific issues that may be encountered when using this compound, particularly at high concentrations where off-target effects can be observed.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My low concentration (10-20 nM) of this compound effectively antagonizes C5a-induced responses, but at higher concentrations (≥30 nM), I'm observing unexpected cell activation. What is happening?
A1: This is a known characteristic of this compound. While it is a potent antagonist of the C5a receptor (C5aR1/CD88), at higher concentrations (typically 30 nM and above), it acts as an agonist on the Mas-related gene X2 (MrgX2).[1][2][3][4] This off-target agonism can lead to cellular activation, particularly in mast cells, causing degranulation and calcium mobilization.[1][2][3]
Q2: In which cell types are these off-target effects of this compound most prominent?
A2: The agonistic effects of this compound at high concentrations are most prominent in cells that express MrgX2. This includes human mast cell lines such as LAD2 and primary CD34+ cell-derived mast cells.[3] The immature human mast cell line HMC-1, which does not express functional MrgX1 or MrgX2, will not exhibit this agonistic response to this compound and can be used as a negative control for MrgX2 activation.[3]
Q3: I'm observing a bell-shaped dose-response curve in my experiments with this compound. Why is that?
A3: A bell-shaped dose-response curve is a classic indicator of this compound's dual activity. At lower concentrations, you observe the intended C5aR1 antagonism, leading to an inhibitory effect. As the concentration increases, the agonistic effect on MrgX2 begins to dominate, causing a reversal of the initial inhibitory trend and leading to cellular activation. This creates a "bell-shaped" or U-shaped curve depending on the measured output.
Q4: How can I confirm that the unexpected cellular activation is due to MrgX2 agonism?
A4: To confirm MrgX2-mediated effects, you can use cell lines that differentially express the receptor. For instance, you can use RBL-2H3 cells stably transfected to express MrgX2.[3] These cells will show activation (e.g., degranulation, calcium mobilization) in response to high concentrations of this compound, while the parental RBL-2H3 cells (which do not express MrgX2) will not.[3] Additionally, using a scrambled, linear version of this compound, which has no C5aR1 antagonist activity, can still induce mast cell degranulation, albeit at higher concentrations, demonstrating that the agonist activity is independent of the cyclic structure required for C5aR1 antagonism.[3]
Q5: What are the key residues in this compound responsible for its dual activity?
A5: The tryptophan (Trp) and arginine (Arg) residues within the this compound peptide sequence are crucial for both its C5aR1 antagonist and MrgX2 agonist activities.[3] Replacing these residues results in a loss of both functions.[3]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Species | Cell Type | Assay | Value | Reference |
| C5aR1 (CD88) Antagonism | |||||
| IC50 | Human | Neutrophils | C5a-induced Myeloperoxidase Release | 22 nM | [1][2][5] |
| IC50 | Human | Neutrophils | C5a-induced Chemotaxis | 75 nM | [1][2][5] |
| IC50 | - | - | C5a Receptor Binding | 20 nM | [1][4] |
| Effective Inhibitory Concentration | Human | HMC-1 cells | C5a-induced Ca2+ Mobilization | 10 nM | [1][2][3] |
| MrgX2 Agonism | |||||
| Onset of Activity | Human | LAD2 mast cells, CD34+ derived mast cells, RBL-2H3 expressing MrgX2 | Degranulation | ≥30 nM | [1][2][3] |
| Effective Agonist Concentration | Human | LAD2 mast cells | Ca2+ Mobilization | 100 nM | [2] |
Experimental Protocols
Key Experiment 1: Calcium Mobilization Assay
Objective: To measure intracellular calcium mobilization in response to C5a and its inhibition by this compound, or in response to high concentrations of this compound alone.
Methodology:
-
Cell Preparation:
-
Harvest cells (e.g., HMC-1, LAD2) and wash with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Resuspend cells at a concentration of 1 x 10^6 cells/mL.
-
-
Dye Loading:
-
Incubate cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells to remove excess dye and resuspend in buffer.
-
-
Fluorimetry:
-
Place the cell suspension in a quartz cuvette with a magnetic stirrer in a fluorometer.
-
Record a baseline fluorescence reading for approximately 1-2 minutes.
-
-
Compound Addition and Measurement:
-
For Antagonism: Add this compound at the desired concentration (e.g., 10 nM) and incubate for 1-2 minutes. Then, add C5a (e.g., 10 nM) and continue recording the fluorescence change, which indicates intracellular calcium levels.
-
For Agonism: Add this compound at various concentrations (e.g., 10 nM, 30 nM, 100 nM, 300 nM) and record the fluorescence change.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration based on the ratio of fluorescence at different emission or excitation wavelengths, depending on the dye used.
-
Key Experiment 2: Mast Cell Degranulation Assay (β-hexosaminidase Release)
Objective: To quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Methodology:
-
Cell Seeding:
-
Seed mast cells (e.g., LAD2, RBL-2H3-MrgX2) in a 24-well plate and allow them to adhere overnight.
-
-
Pre-treatment (for antagonism studies):
-
Wash the cells with a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
-
Stimulation:
-
For Agonism: Add high concentrations of this compound directly to the cells.
-
For Antagonism: Add C5a to the this compound pre-treated cells.
-
Include positive (e.g., ionomycin) and negative (buffer only) controls.
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Collect the supernatant, which contains the released β-hexosaminidase.
-
-
Enzyme Assay:
-
To determine total enzyme content, lyse the cells in the control wells with a detergent (e.g., Triton X-100).
-
In a new 96-well plate, mix a sample of the supernatant (or cell lysate) with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG).
-
Incubate for 1-2 hours at 37°C.
-
-
Measurement and Analysis:
-
Stop the reaction by adding a high pH stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer).
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release relative to the total cellular content.
-
Visualizations
Caption: Dual signaling pathways of this compound at low and high concentrations.
Caption: Troubleshooting workflow for unexpected this compound-induced cell activation.
Caption: Logical diagram of this compound's bell-shaped dose-response curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PMX 53 | Complement | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: PMX-53 Formulation for Subcutaneous Injection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PMX-53 formulation for subcutaneous injection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88.[1] It is a synthetic cyclic hexapeptide with the sequence Ace-Phe-[Orn-Pro-dCha-Trp-Arg].[1] By blocking the interaction of the pro-inflammatory anaphylatoxin C5a with its receptor, this compound inhibits downstream signaling pathways that mediate inflammatory responses.[1][2] This makes it a valuable tool for studying the role of the C5a-C5aR1 axis in various inflammatory and autoimmune diseases.[1] At higher concentrations (≥30 nM), this compound can also act as a low-affinity agonist for the Mas-related gene 2 (MrgX2), which may induce mast cell degranulation.[3][4]
Q2: What are the general recommendations for storing this compound?
A2: Lyophilized this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[3] For short-term storage (up to 1 month), reconstituted solutions can be kept at -20°C.[3]
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in water up to 2 mg/mL and in DMSO at concentrations as high as 100 mg/mL. For in vivo studies, a common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with an aqueous buffer or vehicle.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon reconstitution or dilution | - Poor solubility in the chosen solvent or buffer. - pH of the solution is close to the isoelectric point (pI) of this compound. - High concentration of the peptide. | - Initially dissolve this compound in a small amount of an organic solvent like DMSO before adding the aqueous buffer. - Ensure the final pH of the formulation is at least one unit away from the pI of the peptide. - Consider using solubilizing excipients such as PEG300 or cyclodextrins.[5][6][7][8][9] - Prepare a less concentrated stock solution. |
| Cloudiness or visible aggregates in the formulation | - Peptide aggregation due to physical instability. - Exposure to stress such as vigorous shaking, extreme temperatures, or multiple freeze-thaw cycles. - Incompatible excipients or buffer components. | - Avoid vigorous shaking or vortexing during reconstitution; gently swirl the vial. - Prepare fresh solutions and avoid repeated freeze-thaw cycles by aliquoting. - Add stabilizing excipients like polysorbates (e.g., Tween 80) to prevent surface adsorption and aggregation.[3] - Filter the solution through a sterile, low-protein-binding filter (e.g., 0.22 µm PVDF) before use. |
| Reduced biological activity in vitro or in vivo | - Degradation of the peptide due to chemical instability (e.g., oxidation, hydrolysis). - Aggregation leading to a lower concentration of active monomeric peptide. - Adsorption of the peptide to container surfaces. | - Prepare fresh formulations before each experiment. - Store stock solutions and formulations under recommended conditions (frozen and protected from light). - Use low-protein-binding tubes and pipette tips. - Include a surfactant like Tween 80 in the formulation to minimize adsorption. - Assess the purity and concentration of the peptide stock solution using analytical methods like HPLC. |
| Injection site reaction (e.g., irritation, inflammation) | - High concentration of organic solvent (e.g., DMSO) in the final formulation. - Suboptimal pH of the formulation. - Presence of peptide aggregates. | - Minimize the concentration of organic solvents in the final injection volume. A common practice is to keep the final DMSO concentration below 5-10%. - Adjust the pH of the formulation to be close to physiological pH (~7.4). - Ensure the formulation is clear and free of visible aggregates before injection. - Rotate injection sites to minimize local irritation.[10] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This protocol provides a general guideline for reconstituting lyophilized this compound powder.
-
Equilibration: Allow the vial of lyophilized this compound and the desired solvent to equilibrate to room temperature.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Using a sterile syringe, slowly add the required volume of solvent (e.g., sterile water or DMSO) to the vial to achieve the desired stock concentration. Direct the stream of solvent down the side of the vial to avoid foaming.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking or vortexing, as this can induce aggregation.[11]
-
Storage: If not for immediate use, aliquot the reconstituted solution into low-protein-binding tubes and store at -80°C.
Protocol for Preparation of this compound Formulation for Subcutaneous Injection
This protocol describes the preparation of a this compound formulation suitable for subcutaneous injection in animal models, based on common practices for peptide formulation.
-
Prepare Stock Solution: Reconstitute lyophilized this compound in 100% DMSO to a high concentration (e.g., 50-100 mg/mL).[3] Ensure it is fully dissolved.
-
Prepare Vehicle: In a sterile tube, prepare the injection vehicle. A common vehicle consists of:
-
Polyethylene glycol 300 (PEG300): 40%
-
Tween 80: 5%
-
Sterile water for injection or saline: 50%
-
-
Dilution: Add the required volume of the this compound stock solution to the vehicle to achieve the final desired concentration for injection. For example, to make a 1 mg/mL solution with 5% DMSO, add 50 µL of a 100 mg/mL this compound in DMSO stock to 400 µL of PEG300, 50 µL of Tween 80, and 500 µL of sterile water.[3]
-
Mixing: Mix the final formulation thoroughly but gently by inverting the tube or pipetting slowly. Ensure the solution is clear and free of precipitates.
-
Administration: The formulation is now ready for subcutaneous injection. It is recommended to use the formulation immediately after preparation.[3]
Protocol for Assessment of this compound Aggregation
This protocol outlines a basic method to assess the physical stability of a this compound formulation.
-
Visual Inspection: Carefully inspect the this compound solution against a dark and light background for any signs of turbidity, opalescence, or visible particulates.
-
UV-Vis Spectrophotometry: Measure the absorbance of the solution at 340 nm. An increase in absorbance over time can indicate the formation of sub-visible aggregates.
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique to separate and quantify monomers from aggregates.
-
Use an appropriate SEC column and mobile phase compatible with this compound.
-
Inject a sample of the this compound formulation.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm). The appearance of peaks eluting earlier than the main monomer peak indicates the presence of soluble aggregates.
-
-
Dynamic Light Scattering (DLS): DLS can be used to measure the size distribution of particles in the solution and detect the presence of aggregates.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key pathways and workflows relevant to working with this compound.
Caption: C5aR1 Signaling Pathway and this compound Inhibition.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. Frontiers | The C5a/C5aR1 Axis Contributes to the Pathogenesis of Acute Cystitis Through Enhancement of Adhesion and Colonization of Uropathogenic E. coli [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. admin.mantechpublications.com [admin.mantechpublications.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. help.honehealth.com [help.honehealth.com]
- 11. tclinicsusa.com [tclinicsusa.com]
Technical Support Center: Overcoming PMX-53 Delivery Challenges to the CNS
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with the C5a receptor antagonist, PMX-53, in the context of Central Nervous System (CNS) delivery.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing low or inconsistent efficacy of this compound in our CNS disease model. What are the potential causes and solutions?
A1: Low or inconsistent efficacy of this compound in CNS models is a common challenge, primarily due to its limited ability to cross the blood-brain barrier (BBB). Here are several factors to consider and troubleshoot:
-
Poor Blood-Brain Barrier Permeability: this compound is a cyclic hexapeptide with physicochemical properties that hinder its passive diffusion across the tightly regulated BBB.[1][2]
-
Troubleshooting:
-
Consider a More Lipophilic Analog: For studies requiring significant CNS exposure, consider using PMX205, a more lipophilic analog of this compound, which has demonstrated greater efficiency in entering the intact CNS.[1][2]
-
Optimize Administration Route: While oral bioavailability of this compound is low, subcutaneous administration can lead to more sustained plasma and CNS exposure compared to intravenous or intraperitoneal routes.[1][2]
-
Direct CNS Administration: For proof-of-concept studies or to bypass the BBB entirely, consider direct administration routes such as intracerebroventricular (ICV) injection.
-
-
-
Suboptimal Dosing and Pharmacokinetics: this compound has a short elimination half-life of approximately 20 minutes in mice.[1][2] This rapid clearance can result in sub-therapeutic concentrations in the CNS.
-
Troubleshooting:
-
Increase Dosing Frequency: More frequent administration may be necessary to maintain therapeutic levels.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct pilot PK/PD studies to correlate plasma and brain concentrations of this compound with the desired therapeutic effect in your specific model.
-
-
-
Formulation and Stability Issues: Improper formulation or storage of this compound can lead to degradation and reduced potency.
-
Troubleshooting:
-
Ensure Proper Solubilization: this compound has specific solubility requirements. Follow recommended formulation protocols carefully (see Experimental Protocols section).
-
Fresh Preparation: It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[3]
-
Correct Storage: Store powdered this compound at -20°C and stock solutions at -80°C to prevent degradation.[4]
-
-
Q2: We are seeing high variability in our experimental results between animals. How can we improve consistency?
A2: High variability can stem from several sources in preclinical studies. Here are some key areas to address:
-
Inconsistent Drug Administration: The technique and precision of drug administration, especially for intravenous and intracerebroventricular injections, can significantly impact bioavailability.
-
Troubleshooting:
-
Standardize Administration Technique: Ensure all personnel are thoroughly trained and follow a standardized protocol for the chosen administration route.
-
Verify Injection Success: For critical studies, consider using a co-injected tracer dye for ICV injections to confirm correct placement.
-
-
-
Biological Variability: Differences in animal age, weight, and strain can affect drug metabolism and BBB permeability.
-
Troubleshooting:
-
Use Age- and Weight-Matched Animals: Tightly control the age and weight of animals within and between experimental groups.
-
Consistent Animal Strain: Use a consistent inbred strain of mice to minimize genetic variability.
-
-
-
Sample Collection and Processing: Inconsistent timing of sample collection or variations in tissue processing can introduce variability.
-
Troubleshooting:
-
Strict Timing of Sample Collection: Adhere to a strict timeline for tissue and blood collection post-administration, especially given the short half-life of this compound.
-
Standardized Tissue Processing: Use a consistent protocol for brain tissue homogenization and extraction to ensure reproducible measurements of this compound levels.
-
-
Q3: Are there any known off-target effects of this compound that could confound our results in CNS studies?
A3: Yes, this compound has been shown to act as a low-affinity agonist for the Mas-related gene 2 (MrgX2) receptor in human mast cells.[3] While the expression and function of MrgX2 in the CNS are not fully characterized, this off-target activity could potentially contribute to inflammatory responses, especially at higher concentrations of this compound.
-
Troubleshooting:
-
Dose-Response Studies: Conduct careful dose-response studies to identify the lowest effective dose that minimizes potential off-target effects.
-
Include Appropriate Controls: Use an inactive analog of this compound as a negative control to help differentiate C5aR1-mediated effects from off-target activities.
-
Consider PMX205: PMX205 has been suggested to have a more specific inhibitory profile for C5aR1 compared to C5L2, another C5a receptor.[5]
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound and PMX205 in Mice Following a Single 1 mg/kg Dose
| Parameter | Administration Route | This compound | PMX205 |
| Elimination Half-life (t½) | Intravenous (IV) | ~20 min | ~20 min |
| Oral Bioavailability (F%) | Per Oral (p.o.) | 9% | 23% |
| CNS Penetration Efficiency | All routes | Less Efficient | More Efficient |
| Subcutaneous Bioavailability (F%) | Subcutaneous (s.c.) | Not Reported | >90% |
Data summarized from a comprehensive pharmacokinetic analysis in mice.[1][2]
Table 2: Brain-to-Plasma Concentration Ratios of this compound and PMX205 in Mice
| Time Point | Administration Route | This compound Ratio (Brain/Plasma) | PMX205 Ratio (Brain/Plasma) |
| 30 min | Intravenous (IV) | ~0.1 | ~0.25 |
| 60 min | Intravenous (IV) | ~0.08 | ~0.2 |
| 30 min | Subcutaneous (s.c.) | Not Reported | ~0.3 |
| 60 min | Subcutaneous (s.c.) | Not Reported | ~0.28 |
Approximate ratios derived from graphical data in pharmacokinetic studies.[6][7] Note: These values are estimations and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Model
This protocol outlines the preparation and administration of this compound via intravenous, intraperitoneal, and subcutaneous routes.
1.1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile syringes and needles (appropriate gauge for the administration route)
1.2. Formulation of this compound for Injection:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
To prepare the working solution, first add the required volume of the DMSO stock solution to a sterile microfuge tube.
-
Add 4 volumes of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.
-
Add 0.5 volumes of Tween-80 and mix until clear.
-
Finally, add 4.5 volumes of sterile saline to reach the final desired concentration.
-
Note: This is an example formulation. The final concentrations of excipients should be optimized for your specific experimental needs and animal model, ensuring they are within safe limits.[4]
-
1.3. Administration Procedures:
-
Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, slowly inject the prepared this compound solution into one of the lateral tail veins.
-
Administer a typical volume of 5-10 µL/g of body weight.
-
-
Intraperitoneal (IP) Injection:
-
Grasp the mouse by the scruff of the neck to expose the abdomen.
-
Tilt the mouse slightly head-down.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, then inject the solution.
-
-
Subcutaneous (SC) Injection:
-
Grasp a fold of skin between the shoulder blades.
-
Insert a 25-27 gauge needle into the "tent" of skin.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution to form a small bolus under the skin.
-
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)
This protocol describes a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive permeability of this compound across a lipid membrane simulating the BBB.
2.1. Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
High and low permeability control compounds
-
Plate reader or LC-MS/MS for quantification
2.2. Procedure:
-
Prepare the artificial membrane by dissolving the porcine brain lipid extract in dodecane.
-
Coat the filter of the Donor plate with a thin layer of the lipid/dodecane solution.
-
Add PBS to the wells of the Acceptor plate.
-
Prepare the this compound solution in PBS at the desired concentration. Also prepare solutions for the high and low permeability controls.
-
Add the this compound and control solutions to the wells of the Donor plate.
-
Carefully place the Donor plate on top of the Acceptor plate.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of this compound and the control compounds in both the Donor and Acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe) using the following formula: Pe = (V_A / (Area * Time)) * [-ln(1 - [drug]_acceptor / [drug]_equilibrium)] where V_A is the volume of the acceptor well, Area is the area of the filter, and Time is the incubation time.
Protocol 3: Efficacy Study of this compound in an Alzheimer's Disease Mouse Model
This protocol provides a framework for evaluating the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., Tg2576 or 3xTg-AD).[5]
3.1. Animals and Treatment:
-
Use age-matched transgenic and wild-type littermate control mice.
-
Begin treatment at an age when pathology (e.g., amyloid plaques, cognitive deficits) is known to develop in the chosen model.
-
Administer this compound (or the more CNS-penetrant PMX205) or vehicle control via the chosen route (e.g., subcutaneous injection or in drinking water) for a specified duration (e.g., 2-3 months).
3.2. Behavioral Assessment:
-
Perform a battery of behavioral tests to assess cognitive function, such as the Morris water maze, passive avoidance test, or Y-maze, at the end of the treatment period.
3.3. Brain Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and perfuse with ice-cold saline.
-
Harvest the brains and divide them sagittally.
-
Fix one hemisphere in 4% paraformaldehyde for immunohistochemical analysis and snap-freeze the other hemisphere for biochemical analysis.
3.4. Immunohistochemistry:
-
Prepare cryosections or paraffin-embedded sections of the fixed brain tissue.
-
Perform immunostaining for key pathological markers of Alzheimer's disease, such as:
-
Amyloid-beta plaques (e.g., using 6E10 or 4G8 antibodies)
-
Hyperphosphorylated tau (e.g., using AT8 antibody)
-
Activated microglia (e.g., using Iba1 or CD45 antibodies)
-
Astrocytes (e.g., using GFAP antibody)
-
-
Quantify the staining using image analysis software.
3.5. Biochemical Analysis:
-
Homogenize the frozen brain tissue in appropriate buffers.
-
Perform ELISAs or Western blots to quantify the levels of soluble and insoluble amyloid-beta peptides (Aβ40 and Aβ42) and phosphorylated tau.
-
Measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) to assess the anti-inflammatory effects of this compound.
Visualizations
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in CNS models.
References
- 1. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Treatment with a C5aR Antagonist Decreases Pathology and Enhances Behavioral Performance in Murine Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: PMX-53 Quality Control and Purity Assessment
Welcome to the technical support center for PMX-53. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control and purity assessment of the C5a receptor antagonist, this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent, synthetic cyclic hexapeptide that acts as an antagonist to the complement C5a receptor (C5aR, also known as CD88).[1][2][3] It is widely used in research to investigate the role of the C5a/C5aR1 signaling pathway in various inflammatory diseases.[4] this compound has also been identified as a low-affinity agonist for the Mas-related gene 2 (MrgX2).[1][2][5]
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₄₇H₆₅N₁₁O₇ |
| Molecular Weight | 896.09 g/mol [5] |
| Appearance | Off-white solid |
| Purity (typical) | ≥95% or ≥98% (by HPLC)[6][7] |
| Solubility | Soluble in water (up to 2 mg/ml) and DMSO (up to 50 mg/mL).[6][7][8] |
Q2: How should I properly store and handle lyophilized this compound and its stock solutions?
A2: Proper storage and handling are critical to maintaining the integrity of this compound.
-
Lyophilized Powder: Store the lyophilized powder at -20°C.[5][6]
-
Stock Solutions: After reconstituting, it is recommended to aliquot the stock solution into smaller volumes and store at -80°C to avoid repeated freeze-thaw cycles.[5]
Q3: I am having trouble dissolving my lyophilized this compound. What should I do?
A3: this compound is generally soluble in water and DMSO. However, if you encounter solubility issues, consider the following:
-
Sonication: Gentle sonication can help dissolve the peptide.[9]
-
pH Adjustment: As this compound is a peptide, its solubility can be pH-dependent. If it is insoluble in neutral water, you can try adding a small amount of 10% acetic acid to lower the pH.
-
Organic Solvents: For highly hydrophobic lots, dissolving in a small amount of DMSO first, followed by dilution with your aqueous buffer, is a common strategy.[10]
Q4: What are the expected impurities in a this compound sample?
A4: As a synthetic cyclic peptide, this compound may contain several types of impurities stemming from the synthesis process.[3] These can include:
-
Truncated or extended sequences: Peptides missing one or more amino acids, or with additional amino acids.[11]
-
Diastereoisomers: Isomers that are not mirror images, which can be difficult to separate.[11]
-
Oxidized products: Particularly of the Tryptophan residue.
-
Products of incomplete deprotection or cleavage from the solid-phase resin.[12]
-
Dimers: Both parallel and anti-parallel dimers can form.[12]
Troubleshooting Guides
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. Below are common problems and their solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with the column stationary phase.- Column overload.- Use of a suboptimal mobile phase pH. | - Use a high-purity silica column.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the peptide is fully protonated or deprotonated. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Late eluting peaks from a prior run. | - Use fresh, high-purity solvents and flush the injector.- Run blank injections between samples.- Extend the gradient run time to ensure all components have eluted. |
| Irreproducible Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.- Replace the column if it has been used extensively or with harsh conditions. |
| Low Purity Reading | - Sample degradation.- Presence of synthesis-related impurities.- Inaccurate integration of peaks. | - Ensure proper storage and handling of the sample.- If purity is critical, consider re-purification.- Manually review and adjust peak integration parameters. |
LC-MS/MS Analysis Troubleshooting
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used for sensitive quantification and identification of this compound and its metabolites or impurities.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | - Poor ionization efficiency.- Suboptimal MS parameters.- Sample matrix effects. | - Optimize the mobile phase composition (e.g., add formic acid for positive ionization).- Tune the MS parameters (e.g., capillary voltage, gas flow) for this compound.- Improve sample preparation to remove interfering substances. |
| Unexpected Mass Peaks | - Presence of impurities or degradation products.- Formation of adducts (e.g., sodium, potassium).- In-source fragmentation. | - Analyze the sample by high-resolution mass spectrometry to determine the elemental composition of the unknown peaks.- Compare observed masses to potential known impurities.- Optimize source conditions to minimize in-source fragmentation. |
| No Peak Detected | - Incorrect mass transition settings.- this compound concentration is below the limit of detection.- Sample degradation. | - Verify the precursor and product ion m/z values for this compound.- Concentrate the sample or use a more sensitive instrument.- Prepare a fresh sample from properly stored lyophilized powder. |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general guideline for assessing the purity of a this compound sample.
-
Sample Preparation:
-
Accurately weigh a small amount of lyophilized this compound.
-
Dissolve in an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 10-60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Identity Confirmation by LC-MS
This protocol is for confirming the molecular weight of this compound.
-
Sample Preparation:
-
Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
-
LC-MS Conditions:
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Scan Range | m/z 100-1200 |
-
Data Analysis:
-
The expected monoisotopic mass of this compound (C₄₇H₆₅N₁₁O₇) is 895.51.
-
Look for the protonated molecule [M+H]⁺ at m/z 896.52 and the doubly charged ion [M+2H]²⁺ at m/z 448.76.[13]
-
Visualizations
This compound Signaling and Analysis Workflow
The following diagrams illustrate the signaling pathway of this compound and a typical workflow for its quality control.
Caption: Simplified signaling pathway showing this compound as an antagonist of the C5aR1 receptor.
Caption: General workflow for the quality control assessment of a this compound sample.
References
- 1. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quality evaluation of synthetic quorum sensing peptides used in R&D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PMX 53 | Complement | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PMX 53 | Complement Signaling inhibitors: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting the pathways that destabilize mutant p53: The proteasome or autophagy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. jpt.com [jpt.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. Cyclic Peptides & Impurities | Daicel Pharma Standards [daicelpharmastandards.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to C5aR1 Antagonists: PMX-53 vs. PMX205
This guide provides a detailed comparison of two well-characterized, potent C5a receptor 1 (C5aR1/CD88) antagonists: PMX-53 and its lipophilic analogue, PMX205. Both are cyclic hexapeptides that have been instrumental in studying the role of the C5a-C5aR1 axis in a multitude of inflammatory and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative efficacy and pharmacokinetics, supported by experimental data and methodologies.
Introduction to this compound and PMX205
The complement system is a critical component of innate immunity, and its activation leads to the production of the potent pro-inflammatory anaphylatoxin, C5a. C5a exerts its effects primarily through the G protein-coupled receptor, C5aR1 (CD88).[1][2][3] The C5a-C5aR1 signaling axis is implicated in numerous inflammatory diseases, making it a key therapeutic target.[4]
This compound and PMX205 are potent, non-competitive, and pseudo-irreversible inhibitors of C5aR1.[5][6] PMX205 was developed as a more lipophilic analogue of this compound, created by substituting the N-terminal acetyl-phenylalanine group of this compound with a hydrocinnamate residue.[5][6] This modification was designed to enhance its pharmacokinetic properties and in vivo stability.[5][6]
Efficacy and Mechanism of Action
Both compounds act as potent antagonists at the C5aR1 receptor. They have been shown to effectively block C5a-induced cellular responses such as neutrophil chemotaxis and myeloperoxidase release.[7][8] While both are effective, PMX205 is reported to exhibit enhanced efficacy and stability in vivo compared to its parent molecule.[5][6][9]
It is important to note that this compound also functions as a low-affinity agonist for the Mas-related G protein-coupled receptor MrgX2, which can stimulate mast cell degranulation at higher concentrations (≥30 nM).[7]
Table 1: Comparative Efficacy Data for this compound and PMX205
| Parameter | This compound | PMX205 | Reference |
| Target | C5a Receptor 1 (C5aR1/CD88) | C5a Receptor 1 (C5aR1/CD88) | [7][10] |
| IC50 (C5aR1 Binding) | 20 nM | Not explicitly stated, but potent | [7] |
| IC50 (C5a-induced Neutrophil Myeloperoxidase Release) | 22 nM | Not explicitly stated | [7][8] |
| IC50 (C5a-induced Neutrophil Chemotaxis) | 75 nM | Not explicitly stated | [7][8] |
| IC50 (Mouse C5a-induced Chemotaxis) | 0.5 nM (non-acetylated version) | Not explicitly stated | [7] |
| In Vivo Efficacy | Effective in various inflammatory and neurodegeneration models.[11][12] | Demonstrates enhanced efficacy and stability in vivo compared to this compound.[5][6][9] |
Pharmacokinetic Profiles
Comprehensive pharmacokinetic studies in mice have revealed significant differences between the two compounds, particularly concerning bioavailability and central nervous system (CNS) penetration.[13][14]
Key Pharmacokinetic Findings:
-
Absorption and Distribution: Both drugs are absorbed and distributed rapidly, following a two-compartment model.[13][14][15]
-
Elimination Half-Life: Both compounds have a short plasma elimination half-life of approximately 20 minutes in mice following intravenous administration.[13][14][15]
-
Elimination Route: The primary route of elimination is urinary excretion, with about 50% of the drug excreted unchanged within 12 hours after intravenous dosing.[13][14][15]
-
Oral Bioavailability: PMX205 has a significantly higher oral bioavailability (23%) compared to this compound (9%).[13][14][15]
-
Subcutaneous Bioavailability: Subcutaneous administration of PMX205 results in very high bioavailability (>90%) and prolonged plasma and CNS exposure.[13][14]
-
CNS Penetration: PMX205 is more efficient at entering the intact CNS than this compound, a critical advantage for treating neurological disorders.[13][14][15]
Table 2: Comparative Pharmacokinetic Data in Mice (1 mg/kg dose)
| Parameter | Administration Route | This compound | PMX205 | Reference |
| Elimination Half-life (t½) | Intravenous (i.v.) | ~20 min | ~20 min | [13][14] |
| Oral Bioavailability (F%) | Per-oral (p.o.) | 9% | 23% | [13][14] |
| Subcutaneous Bioavailability (F%) | Subcutaneous (s.c.) | Not Reported | >90% | [13][14] |
| Mean Residence Time (MRT) | Intravenous (i.v.) | Not Reported | 9 min | [16] |
| Intraperitoneal (i.p.) | Not Reported | 26 min | [16] | |
| Per-oral (p.o.) | Not Reported | 44 min | [16] | |
| Subcutaneous (s.c.) | Not Reported | 104 min | [16] | |
| CNS Penetration | All routes | Lower | Higher | [13][14] |
Experimental Protocols
In Vitro Efficacy: Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, such as C5a.
-
Cell Isolation: Neutrophils are isolated from fresh human or murine blood using density gradient centrifugation.
-
Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane is used.
-
Assay Procedure:
-
Isolated neutrophils are pre-incubated with various concentrations of this compound, PMX205, or a vehicle control.
-
A solution containing C5a is placed in the lower chamber wells to act as the chemoattractant.
-
The neutrophil suspension is added to the upper chamber wells, separated from the lower wells by the membrane.
-
The chamber is incubated to allow for cell migration.
-
-
Quantification: The number of neutrophils that have migrated through the membrane into the lower chamber is quantified, typically by cell counting using a microscope or a plate reader after cell lysis and staining. The IC50 value is calculated as the concentration of the antagonist that inhibits 50% of the C5a-induced cell migration.
In Vivo Pharmacokinetics Study in Mice
This protocol describes a typical study to determine the pharmacokinetic profiles of this compound and PMX205.
-
Animal Model: Wild-type mice (e.g., C57BL/6) are used.
-
Drug Administration:
-
Mice are divided into groups for each administration route (intravenous, intraperitoneal, subcutaneous, and oral gavage).
-
A standardized dose (e.g., 1 mg/kg) of this compound or PMX205 is administered.[13]
-
-
Sample Collection:
-
At predefined time points post-administration, blood samples are collected via cardiac puncture or tail vein sampling.
-
Animals are euthanized, and tissues of interest (e.g., brain, spinal cord) are harvested.
-
-
Sample Processing:
-
Blood is processed to plasma.
-
Tissues are homogenized.
-
-
Quantification by LC-MS/MS:
-
Drug concentrations in plasma and tissue homogenates are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[5]
-
The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters like half-life, bioavailability, and tissue distribution.[6]
-
Visualizations
Signaling Pathway
Caption: C5aR1 signaling pathway and point of inhibition by PMX antagonists.
Experimental Workflow
Caption: Workflow for a preclinical pharmacokinetic study.
Conclusion
Both this compound and PMX205 are invaluable research tools for investigating the C5a-C5aR1 axis. However, the data clearly indicates that PMX205 possesses a superior pharmacokinetic profile compared to this compound. Its enhanced oral bioavailability and, most notably, its greater ability to penetrate the central nervous system make it a more promising therapeutic candidate, particularly for neurological conditions where crossing the blood-brain barrier is essential.[13][14][16] The high bioavailability following subcutaneous administration also offers a viable alternative dosing strategy for prolonged exposure.[13][14] These findings are crucial for informing the design of future preclinical and clinical studies targeting C5aR1.
References
- 1. C5a receptor - Wikipedia [en.wikipedia.org]
- 2. C5AR1 complement C5a receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Mechanism of activation and biased signaling in complement receptor C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Treatment with a C5aR Antagonist Decreases Pathology and Enhances Behavioral Performance in Murine Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The C5a receptor antagonist PMX205 ameliorates experimentally induced colitis associated with increased IL-4 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. UQ eSpace [espace.library.uq.edu.au]
A Comparative Guide to C5aR1 Antagonists: PMX-53 and a New Generation of Inhibitors
The complement system, a cornerstone of innate immunity, can become a driver of pathology in numerous inflammatory and autoimmune diseases when dysregulated. A key mediator of this inflammatory cascade is the C5a-C5aR1 axis. The binding of the potent anaphylatoxin C5a to its G protein-coupled receptor, C5aR1 (also known as CD88), triggers a host of pro-inflammatory responses, including neutrophil and monocyte chemotaxis, activation, and the release of inflammatory molecules.[1][2] This central role has made C5aR1 a highly attractive therapeutic target, leading to the development of numerous antagonists aimed at blocking this signaling pathway.
This guide provides a detailed comparison of PMX-53, a first-generation peptidic antagonist, with other key C5aR1 inhibitors, including newer peptide-based molecules and clinically advanced small-molecule drugs. We will delve into their mechanisms, comparative efficacy based on experimental data, and pharmacokinetic profiles.
This compound: The Prototypical Peptidic Antagonist
This compound is a potent, cyclic hexapeptide antagonist of C5aR1.[3] Developed over two decades ago, it acts as an orthosteric, insurmountable antagonist, meaning it competes with C5a for the same binding site on the receptor.[4] With an IC50 of approximately 20 nM for inhibiting C5a-induced effects on human polymorphonuclear leukocytes (PMNs), this compound has been an invaluable pharmacological tool for exploring the role of C5aR1 in a vast array of preclinical disease models, from sepsis and inflammatory bowel disease to neurodegenerative disorders.[3][5] Despite its utility in research and passing Phase I safety trials for oral and topical administration, its clinical development was hampered by a short half-life and unfavorable bioavailability.[5][6]
Comparative Analysis of C5aR1 Antagonists
The field has evolved significantly since the development of this compound, with new antagonists designed to overcome the limitations of early peptide-based inhibitors. These can be broadly categorized as next-generation peptidic antagonists and non-peptide small molecules.
1. Peptidic and Peptidomimetic Antagonists
These compounds are structurally related to the C-terminal region of C5a, the natural ligand for C5aR1.
-
PMX205: A close analog of this compound, PMX205 was developed to improve upon its parent molecule's pharmacokinetic properties.[4] While both share a rapid elimination half-life of about 20 minutes in mice, PMX205 exhibits significantly higher oral bioavailability (23% vs. 9% for this compound) and is more efficient at entering the central nervous system.[7][8] This makes it a more suitable candidate for studying neurological diseases.[6]
-
JPE-1375: This linear peptidomimetic C5aR1 antagonist provides an interesting comparison in terms of in vivo efficacy.[3] While it shares a similar minimally effective intravenous dose (1 mg/kg) with this compound for inhibiting C5a-induced neutrophil mobilization, its duration of action is significantly shorter. This compound's inhibitory activity lasts for up to 6 hours, whereas the effect of JPE-1375 diminishes in under 2 hours.[3][9]
2. Non-Peptide (Small Molecule) Antagonists
These orally bioavailable small molecules typically act as allosteric modulators, binding to a site on the receptor distinct from the C5a binding pocket.
-
Avacopan (CCX168): Avacopan is a landmark C5aR1 antagonist, being the first to receive FDA approval for the treatment of ANCA-associated vasculitis.[10][11] It is a selective, orally administered inhibitor that has proven effective in replacing high-dose glucocorticoids, the previous standard of care.[12][13] In a pivotal Phase 3 trial, Avacopan was non-inferior to a prednisone taper for achieving remission at 26 weeks and superior for sustained remission at 52 weeks, demonstrating a significant clinical advantage and better safety profile.[14][15]
-
DF2593A: This is another orally active, selective C5aR1 allosteric antagonist. Its therapeutic potential was highlighted in preclinical models of severe COVID-19, where it was shown to ameliorate lung immunopathology by inhibiting C5aR1 signaling.[16]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for a direct comparison of these antagonists.
Table 1: Pharmacokinetic and Potency Comparison of C5aR1 Antagonists
| Antagonist | Type | Mechanism | IC50 | Oral Bioavailability (Mouse) | Elimination Half-Life (Mouse, i.v.) |
|---|---|---|---|---|---|
| This compound | Cyclic Peptide | Orthosteric | ~20 nM[3] | 9%[7] | ~20 min[7] |
| PMX205 | Cyclic Peptide | Orthosteric | N/A | 23%[7] | ~20 min[7] |
| JPE-1375 | Linear Peptidomimetic | Orthosteric | N/A | N/A | N/A |
| Avacopan (CCX168) | Non-Peptide | Allosteric | N/A | N/A | N/A |
| DF2593A | Non-Peptide | Allosteric | N/A | N/A | N/A |
N/A: Data not available in the provided search results.
Table 2: Comparative In Vivo Efficacy of this compound vs. JPE-1375 in Mice
| Parameter | This compound (1 mg/kg, i.v.) | JPE-1375 (1 mg/kg, i.v.) | Reference |
|---|---|---|---|
| Minimally Effective Dose | 1 mg/kg | 1 mg/kg | [3][9] |
| Duration of Action (Neutrophil Mobilization) | ~6 hours | < 2 hours | [3][9] |
| Median Effective Time (ET50) - PMN Mobilization | 14.0 hours | 1.3 hours | [9] |
| Median Effective Time (ET50) - TNF Inhibition | 15.1 hours | 5.3 hours |[9] |
Visualizations
Signaling Pathways and Experimental Design
To better understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the C5aR1 signaling pathway and a typical experimental workflow.
Caption: C5aR1 signaling cascade and points of antagonist intervention.
Caption: Workflow for in vivo pharmacodynamic assessment of C5aR1 antagonists.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of C5aR1 antagonists.
Protocol 1: In Vivo Pharmacodynamic Assay for C5aR1 Antagonist Efficacy
This protocol is based on the C5a-induced acute inflammation model in mice, used to compare the efficacy and duration of action of compounds like this compound and JPE-1375.[3][9]
Objective: To measure the in vivo ability of a C5aR1 antagonist to inhibit C5a-induced neutrophil mobilization and TNF-α production.
Materials:
-
Wild-type C57BL/6 mice.
-
Recombinant mouse C5a.
-
C5aR1 antagonists (e.g., this compound, JPE-1375) dissolved in a suitable vehicle (e.g., saline).
-
Anesthesia.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Hematology analyzer or flow cytometer with antibodies for neutrophil markers (e.g., Ly6G).
-
ELISA kit for mouse TNF-α.
Procedure:
-
Animal Dosing: Mice are intravenously (i.v.) pre-treated with the C5aR1 antagonist at various doses (e.g., 0.3, 1, and 3 mg/kg) or with a vehicle control. For time-course experiments, a single effective dose (e.g., 1 mg/kg) is administered at different time points (e.g., 15 minutes, 2, 6, and 24 hours) before the C5a challenge.[9]
-
C5a Challenge: Following the specified pre-treatment interval, mice are challenged with an i.v. injection of recombinant mouse C5a (e.g., 50 µg/kg).
-
Blood Collection: 60 minutes after the C5a challenge, blood is collected via cardiac puncture into EDTA-coated tubes.
-
Neutrophil Quantification: The number of circulating polymorphonuclear neutrophils (PMNs) is quantified from whole blood using an automated hematology analyzer or by flow cytometry. The percentage change relative to baseline or vehicle control is calculated.
-
TNF-α Measurement: Plasma is separated by centrifugation. TNF-α concentrations in the plasma are measured using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Statistical analysis (e.g., one-way ANOVA with Dunnett's multiple comparison test) is performed to compare the antagonist-treated groups with the C5a-only control group.
Protocol 2: Pharmacokinetic Analysis by LC-MS/MS
This protocol describes the method used to determine the concentration and key pharmacokinetic parameters of this compound and PMX205 in mice.[7]
Objective: To quantify the concentration of C5aR1 antagonists in plasma and tissues over time to determine parameters like half-life, bioavailability, and CNS penetration.
Materials:
-
C5aR1 antagonists (e.g., this compound, PMX205).
-
Wild-type mice.
-
Administration supplies for various routes (intravenous, intraperitoneal, subcutaneous, oral gavage).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction).
Procedure:
-
Drug Administration: A single dose of the antagonist (e.g., 1 mg/kg) is administered to cohorts of mice via different routes (i.v., i.p., s.c., p.o.).
-
Sample Collection: At designated time points post-administration (e.g., 2, 5, 15, 30, 60, 120, 240 minutes), blood and tissues (e.g., brain, spinal cord) are collected.
-
Sample Preparation: Plasma is isolated from blood. Tissues are homogenized. Proteins are precipitated from plasma and tissue homogenates (e.g., with acetonitrile), and the supernatant containing the drug is collected.
-
LC-MS/MS Analysis: Samples are injected into an LC-MS/MS system. The drug is separated from endogenous components by liquid chromatography and then quantified by mass spectrometry based on its specific mass-to-charge ratio. A standard curve with known concentrations of the drug is used for accurate quantification.
-
Pharmacokinetic Modeling: The resulting plasma concentration-time data are analyzed using pharmacokinetic software (e.g., Phoenix WINNONLIN). Data are typically fitted to a two-compartment open model to calculate parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and area under the curve (AUC).[7] Oral bioavailability is calculated as (AUC-oral / AUC-i.v.) x 100.
References
- 1. C5a receptor - Wikipedia [en.wikipedia.org]
- 2. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Avacopan: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. Randomized Trial of C5a Receptor Inhibitor Avacopan in ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating Avacopan in the Treatment of ANCA-Associated Vasculitis: Design, Development and Positioning of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Avacopan for the Treatment of ANCA-Associated Vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medpagetoday.com [medpagetoday.com]
- 16. C5aR1 signaling triggers lung immunopathology in COVID-19 through neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
PMX-53 vs. JPE-1375: A Comparative Guide to In Vivo Pharmacodynamics
In the landscape of complement C5a receptor 1 (C5aR1) antagonists, the cyclic peptide PMX-53 and the linear peptide JPE-1375 are prominent investigational compounds. Both molecules are utilized by researchers to probe the role of the C5a/C5aR1 axis in a variety of inflammatory and autoimmune disease models. This guide provides a detailed comparison of their in vivo pharmacodynamics, supported by experimental data, to assist researchers and drug development professionals in selecting the appropriate tool for their studies.
Executive Summary
A key in vivo study directly comparing this compound and JPE-1375 demonstrates that while both are effective C5aR1 antagonists, this compound exhibits a significantly longer duration of action.[1][2][3] Although both compounds show a similar minimally effective intravenous (i.v.) dose of 1 mg/kg for inhibiting C5a-induced neutrophil mobilization and TNF-α production in mice, this compound's effects are sustained for a much longer period.[1][2] This prolonged pharmacodynamic activity of this compound does not directly correlate with its plasma concentration, suggesting a more complex interaction with the C5aR1 receptor compared to JPE-1375.[1]
Quantitative Pharmacodynamic Comparison
The following tables summarize the key in vivo pharmacodynamic parameters of this compound and JPE-1375 from a head-to-head study in a mouse model.
Table 1: In Vivo Efficacy and Duration of Action (1 mg/kg i.v. dose)
| Parameter | This compound | JPE-1375 | Reference |
| Minimally Effective Dose | 1 mg/kg | 1 mg/kg | [1] |
| Duration of Significant Inhibition of Neutrophil Mobilization | Up to 6 hours | Less than 2 hours | [1][2][3] |
| Duration of Significant Inhibition of TNF-α Production | Up to 6 hours (approx. 90% inhibition) | 0.25 hours (approx. 90% inhibition) | [1][2] |
| Effective Time to 50% Inhibition (ET50) for TNF-α Inhibition | 15.1 hours | 5.3 hours | [1][2] |
Table 2: Pharmacokinetic and Pharmacodynamic Correlation
| Parameter | This compound | JPE-1375 | Reference |
| Plasma Half-life (t1/2) | 1.3 hours | 0.13 hours | [1][2] |
| Correlation between Plasma Concentration and Neutrophil Mobilization Inhibition | Weak correlation | Strong negative correlation (r = 0.92) | [1] |
| Correlation between Plasma Concentration and TNF-α Production Inhibition | Weak correlation | Moderate negative correlation (r = 0.75) | [1] |
Experimental Protocols
The comparative in vivo pharmacodynamic data was generated using a mouse model of C5a-induced inflammation. The key experimental methodologies are detailed below.
In Vivo C5a-Induced Inflammation Model
-
Animal Model: Wild-type mice were used for the experiments.
-
Antagonist Administration: this compound and JPE-1375 were administered intravenously (i.v.) at doses ranging from 0.3 to 3 mg/kg. For time-course experiments, a single dose of 1 mg/kg was used.[1][2]
-
Inflammatory Challenge: Recombinant mouse C5a (50 μg/kg) was injected intravenously to induce a rapid inflammatory response, specifically neutrophil mobilization and TNF-α production.[1][2][3]
-
Pharmacodynamic Endpoints:
-
Time Points: To assess the duration of action, the antagonists were administered at 0.25, 2, 6, and 24 hours before the C5a challenge.[1][2]
Pharmacokinetic Analysis
-
Sample Collection: Blood samples were collected at various time points after i.v. administration of this compound and JPE-1375.
-
Drug Concentration Measurement: Plasma concentrations of the peptides were determined using a validated analytical method.[1]
-
Data Analysis: Pharmacokinetic parameters, including half-life, were calculated from the plasma concentration-time profiles.[1]
Visualizing the Mechanisms and Workflow
To better understand the underlying biological processes and experimental design, the following diagrams are provided.
Caption: C5aR1 signaling pathway and points of inhibition by this compound and JPE-1375.
References
PMX-53 and Small Molecule C5aR Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the cyclic peptide C5a receptor (C5aR) antagonist, PMX-53, with that of prominent small molecule C5aR inhibitors. The data presented is compiled from various preclinical and clinical studies to offer an objective overview for research and drug development professionals.
Introduction to C5aR Inhibition
The complement component 5a (C5a) is a potent pro-inflammatory peptide that mediates its effects primarily through the C5a receptor 1 (C5aR1, also known as CD88), a G protein-coupled receptor (GPCR).[1][2] Activation of C5aR1 on immune cells, particularly neutrophils, triggers a cascade of inflammatory responses, including chemotaxis, degranulation, and the release of reactive oxygen species and inflammatory cytokines.[2][3] Consequently, antagonism of C5aR1 is a promising therapeutic strategy for a wide range of inflammatory and autoimmune diseases.[4][5][6] This guide focuses on comparing the efficacy of this compound, a well-characterized cyclic peptide antagonist, with orally available small molecule inhibitors that have advanced to clinical trials.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and selected small molecule C5aR inhibitors. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in the same assays are limited.
Table 1: In Vitro Efficacy of C5aR Inhibitors
| Inhibitor | Class | Assay | Cell Type | IC50 | Citation |
| This compound | Cyclic Peptide | Neutrophil Myeloperoxidase Release | Human Neutrophils | 22 nM | [7][8][9] |
| Neutrophil Chemotaxis | Human Neutrophils | 75 nM | [7][8][9] | ||
| C5a-induced Ca2+ mobilization | HMC-1 cells | ~10 nM | [7][9] | ||
| Avacopan (CCX168) | Small Molecule | C5a-induced CD11b upregulation | Human Neutrophils | >94% inhibition at 30 mg BID | |
| CYP3A4/5 Inhibition | In vitro | 1.7 µM | [10] | ||
| INF904 | Small Molecule | Calcium mobilization | In vitro | <1 nM | [11] |
| CYP3A4/5 Inhibition | In vitro | 62 µM | [10] | ||
| DF2593A | Small Molecule | C5a-induced Neutrophil Migration | Human and Rodent Neutrophils | Potent inhibition (specific IC50 not stated) | [3][12] |
Table 2: In Vivo Efficacy of C5aR Inhibitors
| Inhibitor | Model | Key Findings | Citation |
| This compound | C5a-induced neutropenia in mice | Median effective time (ET50) of 14.0 hours for inhibiting neutrophil mobilization. | [4] |
| C5a-induced TNF-α production in mice | Median effective time (ET50) of 15.1 hours for inhibiting TNF-α production. | [4] | |
| JPE-1375 (peptide) | C5a-induced neutropenia in mice | Median effective time (ET50) of 1.3 hours for inhibiting neutrophil mobilization. | [4] |
| C5a-induced TNF-α production in mice | Median effective time (ET50) of 5.3 hours for inhibiting TNF-α production. | [4] | |
| INF904 | C5a-induced neutropenia in hamsters | 96.5% inhibition at a dose where avacopan showed 51.1% inhibition. | [10] |
| 2- to 5-fold higher plasma exposure than avacopan across tested animal species. | [10] | ||
| Avacopan (CCX168) | ANCA-Associated Vasculitis (Phase 3 Trial) | Non-inferior to prednisone in achieving remission at week 26 and superior in sustained remission at week 52. | [13][14] |
| DF2593A | Inflammatory and neuropathic pain in rodents | Orally effective in reducing mechanical hyperalgesia. | [3][12] |
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist of C5aR1.[5] In contrast, small molecule inhibitors like INF904 and DF2593A are allosteric inhibitors, binding to a site on the receptor distinct from the C5a binding site.[5][15] Avacopan is also a selective C5aR antagonist.
The binding of C5a to C5aR1 activates several downstream signaling pathways, which are the targets of these inhibitors.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
Neutrophil Chemotaxis Assay
This assay evaluates the ability of a C5aR inhibitor to block the C5a-induced migration of neutrophils.
References
- 1. Functions of C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C5a receptor - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug evaluation: the C5a receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Function of this compound as an antagonists - Creative Peptides [creative-peptides.com]
- 10. InflaRx Presents New Preclinical Findings for INF904 at the 19th European Meeting on Complement in Human Diseases - BioSpace [biospace.com]
- 11. inflarx.de [inflarx.de]
- 12. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomized Trial of C5a Receptor Inhibitor Avacopan in ANCA-Associated Vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 15. INF904 [inflarx.de]
Cross-Validation of PMX-53 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of PMX-53, a potent C5a receptor 1 (C5aR1) antagonist, with genetic models targeting the same receptor. The objective is to offer a clear cross-validation of this compound's on-target effects by comparing its performance with the phenotypes observed in C5aR1 knockout and humanized mouse models. This information is crucial for researchers and drug development professionals evaluating the therapeutic potential of C5aR1-targeted therapies.
Introduction to this compound and the C5a-C5aR1 Axis
This compound is a synthetic, cyclic hexapeptide that acts as a potent and orally active antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88.[1][2][3] The C5a-C5aR1 signaling pathway is a critical component of the innate immune system.[4] Activation of this pathway by the anaphylatoxin C5a triggers a cascade of pro-inflammatory responses, including neutrophil and monocyte chemotaxis, and the release of inflammatory molecules.[5][6] Consequently, dysregulation of the C5a-C5aR1 axis has been implicated in a wide range of inflammatory diseases, making it a promising therapeutic target.[5][7][8] this compound has been investigated for its therapeutic potential in conditions such as rheumatoid arthritis, psoriasis, and neurodegenerative diseases.[7][9]
Comparative Analysis: this compound vs. Genetic Models
To validate that the observed effects of this compound are indeed due to its specific antagonism of C5aR1, it is essential to compare its pharmacological activity with the phenotypes of genetic models where the C5aR1 gene is manipulated. The two primary genetic models used for this purpose are:
-
C5aR1 Knockout (KO) Mice: These mice lack a functional C5aR1 gene, thus providing a model of complete lifelong ablation of the receptor's function.[10][11][12]
-
Humanized C5aR1 (B-hC5AR1) Mice: In these mice, the murine C5ar1 gene is replaced with the human C5AR1 gene.[13][14] This model is particularly valuable for evaluating the efficacy of compounds targeting the human receptor in a preclinical setting.
The following tables summarize the quantitative data from studies that have performed this critical cross-validation.
Table 1: Comparison of this compound Effects and C5aR1 Knockout Phenotype in Models of Inflammation
| Parameter | Disease Model | Effect of this compound Treatment | Phenotype in C5aR1 Knockout Mice | Reference |
| Neutrophil Infiltration | Thioglycollate-induced peritonitis | Reduced neutrophil recruitment | Impaired neutrophil recruitment | [11] |
| Inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Sepsis (cecal ligation and puncture) | Decreased serum proinflammatory cytokines | Increased survival and decreased serum proinflammatory cytokines | [11] |
| Disease Severity Score | Dextran sulfate sodium-induced colitis | Reduced pathology and mortality | Reduced severity of symptoms and lower expression of inflammatory mediators in acute colitis | [11] |
| Joint Inflammation | Collagen-induced arthritis | Reduced paw swelling and inflammatory cell infiltration | Attenuated disease severity | [7] |
Table 2: Comparison of this compound Effects in Wild-Type vs. Humanized C5aR1 Mice
| Parameter | Experimental Model | Effect of this compound in Wild-Type Mice | Effect of Anti-human C5aR1 Antibody in B-hC5AR1 Mice | Reference |
| Tumor Growth | Syngeneic tumor models (e.g., Panc02) | Inhibition of tumor growth | Efficacious in controlling tumor growth | [14] |
| Myeloid-Derived Suppressor Cell (MDSC) Activity | Tumor microenvironment | Reduction in MDSC accumulation and immunosuppressive function | Modulation of MDSC populations | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
C5a-induced Neutrophil Chemotaxis Assay
-
Objective: To assess the inhibitory effect of this compound on C5a-induced neutrophil migration.
-
Method:
-
Isolate human or mouse neutrophils from whole blood.
-
Pre-incubate neutrophils with varying concentrations of this compound or vehicle control.
-
Place the treated neutrophils in the upper chamber of a Boyden chamber or a similar chemotaxis system.
-
Add C5a as a chemoattractant to the lower chamber.
-
Incubate for a specified time to allow for cell migration through a porous membrane.
-
Quantify the number of migrated cells by microscopy or flow cytometry.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the C5a-induced neutrophil migration. This compound has an IC50 of approximately 75 nM for inhibiting C5a-induced neutrophil chemotaxis.[1]
In Vivo Model of Peritonitis
-
Objective: To evaluate the effect of this compound on inflammatory cell recruitment in vivo.
-
Method:
-
Administer this compound or vehicle control to wild-type and C5aR1 knockout mice via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Induce peritonitis by intraperitoneal injection of an inflammatory stimulus such as thioglycollate or zymosan.
-
After a specific time point (e.g., 4 hours), collect peritoneal lavage fluid.
-
Perform total and differential cell counts to quantify the number of recruited neutrophils and other inflammatory cells.
-
-
Data Analysis: Compare the number of recruited cells between the different treatment groups and mouse strains.
Humanized C5aR1 Mouse Model for Immuno-oncology Studies
-
Objective: To assess the efficacy of C5aR1 antagonists on tumor growth in a model with a humanized target.
-
Method:
-
Implant syngeneic tumor cells (e.g., MC38, Panc02) subcutaneously into B-hC5AR1 mice.
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer an anti-human C5aR1 antibody or a relevant control.
-
Monitor tumor growth over time using calipers.
-
At the end of the study, tumors and spleens can be harvested for further analysis of the tumor microenvironment, including the characterization of immune cell populations by flow cytometry.[13][14]
-
-
Data Analysis: Compare tumor growth curves and immune cell profiles between treatment and control groups.
Visualizing the C5a-C5aR1 Signaling Pathway and Experimental Logic
To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.
Figure 1: C5a-C5aR1 Signaling Pathway and Point of this compound Intervention.
Figure 2: Experimental Workflow for Cross-Validating this compound with C5aR1 Knockout Mice.
Conclusion
The data presented in this guide demonstrate a strong correlation between the pharmacological effects of the C5aR1 antagonist this compound and the phenotypes observed in C5aR1 genetic knockout and humanized mouse models. This cross-validation provides compelling evidence that this compound's mechanism of action is indeed through the specific inhibition of the C5a-C5aR1 signaling pathway. For researchers and drug developers, this concordance underscores the utility of this compound as a specific tool to probe the function of C5aR1 and supports the continued investigation of C5aR1 antagonists as a therapeutic strategy for a variety of inflammatory and immune-mediated diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. Insights into the mechanism of C5aR inhibition by PMX53 via implicit solvent molecular dynamics simulations and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drug evaluation: the C5a receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. C5aR1 antagonism alters microglial polarization and mitigates disease progression in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C5ar1 MGI Mouse Gene Detail - MGI:88232 - complement component 5a receptor 1 [informatics.jax.org]
- 11. guidetopharmacology.org [guidetopharmacology.org]
- 12. ahajournals.org [ahajournals.org]
- 13. biocytogen.com [biocytogen.com]
- 14. aacrjournals.org [aacrjournals.org]
Comparative Analysis of PMX-53 Across Animal Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the C5a receptor 1 (C5aR1) antagonist, PMX-53, in various animal species. This document summarizes key pharmacokinetic and pharmacodynamic data, offers detailed experimental protocols, and visualizes essential biological pathways and workflows to support preclinical research and development.
Executive Summary
This compound is a potent cyclic hexapeptide antagonist of the C5aR1, a key receptor in the complement system's inflammatory cascade. It has been extensively studied in various preclinical models of inflammatory and neurodegenerative diseases. This guide consolidates available data on its performance, offering a comparative perspective with its analogs, PMX205 and JPE-1375, to aid in the selection of appropriate models and experimental designs. While extensive data is available for rodent models, information on the pharmacokinetics of this compound in non-rodent species remains limited in the public domain.
Pharmacokinetic Profile of this compound and Comparators
The pharmacokinetic properties of this compound have been most thoroughly characterized in mice, with some data available for rats. The following tables summarize key pharmacokinetic parameters of this compound and its closely related analog, PMX205, across different routes of administration in mice.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Single 1 mg/kg dose)
| Route of Administration | Cmax (µg/mL) | Tmax (min) | Half-life (t½) (min) | AUC (min*µg/mL) | Bioavailability (%) |
| Intravenous (i.v.) | 17.42 | - | 14.73 | 150.63 | 100 |
| Subcutaneous (s.c.) | 3.77 | 27.22 | 19.42 | 134.45 | 85 |
| Intraperitoneal (i.p.) | 4.92 | 14.28 | 20.75 | 107.81 | 68.2 |
| Oral (p.o.) | 0.25 | 21.91 | 16.02 | 13.64 | 8.6 |
Table 2: Pharmacokinetic Parameters of PMX205 in Mice (Single 1 mg/kg dose)
| Route of Administration | Cmax (µg/mL) | Tmax (min) | Half-life (t½) (min) | AUC (min*µg/mL) | Bioavailability (%) |
| Intravenous (i.v.) | 34.62 | - | 19.33 | 208.03 | 100 |
| Subcutaneous (s.c.) | 5.62 | 27.98 | 19.92 | 201.04 | 96.6 |
| Intraperitoneal (i.p.) | 5.95 | 14.28 | 20.75 | 125.50 | 60.3 |
| Oral (p.o.) | 0.77 | 27.72 | 19.87 | 47.12 | 22.6 |
Note: Data compiled from multiple preclinical studies.[1][2]
Pharmacokinetic analyses in rats have shown that after oral administration of 3 mg/kg this compound, peak blood levels of approximately 0.3 µM are reached within 20 minutes, with a plasma elimination half-life of about 70 minutes.
Pharmacodynamic Profile: In Vivo Efficacy
The in vivo efficacy of this compound is often assessed by its ability to inhibit C5a-induced biological responses, such as neutrophil mobilization and the production of pro-inflammatory cytokines like TNF-α.
Table 3: Comparative Efficacy of this compound and JPE-1375 in Mice (1 mg/kg i.v. dose)
| Parameter | This compound | JPE-1375 |
| Inhibition of Neutrophil Mobilization | Effective up to 6 hours | Effective for less than 2 hours |
| Inhibition of TNF-α Production | Effective up to 6 hours | Effective for less than 2 hours |
| Median Effective Time (ET50) for Neutrophil Mobilization | 14.0 hours | 1.3 hours |
| Median Effective Time (ET50) for TNF-α Inhibition | 15.1 hours | 5.3 hours |
Note: Data from a study directly comparing the two C5aR1 antagonists.[3][4][5]
These findings demonstrate that while both this compound and JPE-1375 are effective C5aR1 antagonists, this compound exhibits a significantly longer duration of action in vivo.[3][5]
Signaling Pathways and Mechanism of Action
This compound acts as a non-competitive antagonist of the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR). The binding of C5a to C5aR1 triggers a cascade of intracellular signaling events, leading to pro-inflammatory responses. This compound blocks these downstream effects by preventing the activation of C5aR1.
It is important to note that in human mast cells, this compound has been shown to act as a dual-action molecule: a high-affinity antagonist of C5aR1 (CD88) and a low-affinity agonist for the Mas-related gene 2 (MrgX2).[6] This dual activity should be considered when interpreting results from human mast cell-based assays.
Experimental Protocols
C5a-Induced Neutrophil Mobilization in Mice
This in vivo pharmacodynamic assay is crucial for determining the efficacy and duration of action of C5aR1 antagonists.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Recombinant mouse C5a
-
This compound or other C5aR1 antagonists
-
Saline solution (0.9% NaCl)
-
Microscope slides
-
Blood staining kit (e.g., Wright-Giemsa stain)
-
Microscope
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Antagonist Administration: Administer this compound or vehicle control intravenously (i.v.) via the tail vein at the desired dose (e.g., 1 mg/kg).
-
C5a Challenge: At a specified time point after antagonist administration (e.g., 15 minutes, 2 hours, 6 hours), administer recombinant mouse C5a (e.g., 50 µg/kg) i.v.
-
Blood Sampling: Collect a small drop of blood from the tail tip onto a microscope slide at baseline (0 minutes) and at various time points after C5a injection (e.g., 15, 30, and 60 minutes).
-
Blood Smear Preparation and Staining: Prepare blood smears and stain them according to the staining kit's instructions to differentiate white blood cells.
-
Neutrophil Counting: Under a microscope, count the number of neutrophils per a set number of white blood cells (e.g., 200) to determine the percentage of circulating neutrophils.
-
Data Analysis: Compare the percentage of neutrophils at different time points between the vehicle-treated and antagonist-treated groups to determine the inhibitory effect of the antagonist.
Comparative Discussion
This compound and its analogs represent a valuable class of tools for investigating the role of the C5a-C5aR1 axis in various pathologies.
-
This compound vs. PMX205: PMX205, a lipophilic analog of this compound, exhibits higher oral bioavailability (22.6% vs. 8.6% in mice) and is more efficient at crossing the blood-brain barrier.[1][2] This makes PMX205 a potentially more suitable candidate for studies involving the central nervous system and for oral administration protocols.
-
This compound vs. JPE-1375: While both compounds show similar in vivo working doses, this compound has a significantly longer duration of action.[3][5] This is a critical consideration for designing dosing regimens in therapeutic studies, as this compound may allow for less frequent administration.
Conclusion
This compound is a well-characterized and potent C5aR1 antagonist that has been instrumental in elucidating the role of the C5a-C5aR1 axis in a multitude of disease models. This guide provides a summary of its pharmacokinetic and pharmacodynamic properties, with a focus on rodent models due to the availability of data. The provided experimental protocol and workflow diagrams serve as a practical resource for researchers. The key differentiators between this compound and its analogs, PMX205 and JPE-1375, lie in their pharmacokinetic profiles and duration of action, which should be carefully considered when selecting a compound for a specific research application. The significant gap in pharmacokinetic data for non-rodent species underscores the need for further research to facilitate the translation of findings from small animal models to larger species and ultimately to human clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adjunctive Treatment With Avacopan, an Oral C5a Receptor Inhibitor, in Patients With Antineutrophil Cytoplasmic Antibody–Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
PMX-53: A Comparative Guide to its Specificity for Complement Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the specificity of PMX-53, a potent antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88. Understanding the selectivity of this compound is critical for its application in research and therapeutic development. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological and experimental processes.
Data Presentation: this compound Specificity Profile
This compound exhibits high affinity and potent antagonist activity at the human C5aR1. In contrast, it does not demonstrate significant binding to other closely related complement receptors, such as C5aR2 (C5L2) and the C3a receptor (C3aR). However, at higher concentrations, this compound can act as a low-affinity agonist at the Mas-related gene 2 (MrgX2) receptor, an important consideration in experimental design.[1][2]
| Target Receptor | Ligand Action | Affinity/Potency Metric | Value (nM) | Reference |
| C5aR1 (CD88) | Antagonist | IC50 (C5a-induced Ca2+ mobilization) | ~10 | [1] |
| IC50 (C5a-induced neutrophil myeloperoxidase release) | 22 | [2][3] | ||
| IC50 (C5a-induced chemotaxis) | 75 | [2][3] | ||
| Kd (Binding affinity) | 4.7 | [4][5] | ||
| C5aR2 (C5L2) | No significant binding | Not applicable | Not applicable | [2] |
| C3aR | No significant binding | Not applicable | Not applicable | [2] |
| MrgX2 | Agonist | EC50 (Mast cell degranulation) | ≥30 | [1] |
Experimental Protocols
The specificity of this compound has been determined using a combination of binding and functional assays. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay for Receptor Affinity
This assay directly measures the binding affinity of a compound to its target receptor.
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for C5aR1 and to assess its binding to other complement receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines engineered to express high levels of the target receptor (e.g., C5aR1, C5aR2, or C3aR).
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [125I]-C5a for C5aR1) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Calcium Mobilization Assay for Functional Activity
This functional assay measures the ability of a compound to either stimulate or inhibit receptor-mediated signaling.
Objective: To determine the potency of this compound as an antagonist of C5aR1-mediated signaling and to assess its agonist activity at other receptors.
Methodology:
-
Cell Culture: Cells endogenously expressing the target receptor (e.g., human monocytic cell line U937 for C5aR1) or cells engineered to express the receptor are cultured.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases in fluorescence intensity upon binding to intracellular calcium.[6]
-
Antagonist Mode: To assess antagonist activity, cells are pre-incubated with varying concentrations of this compound before being stimulated with a known agonist of the target receptor (e.g., C5a for C5aR1).
-
Agonist Mode: To assess agonist activity, cells are directly stimulated with increasing concentrations of this compound.
-
Signal Detection: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.
-
Data Analysis: For antagonist activity, the concentration of this compound that inhibits 50% of the agonist-induced response (IC50) is determined. For agonist activity, the concentration of this compound that produces 50% of the maximal response (EC50) is calculated.
Mandatory Visualizations
C5aR1 Signaling Pathway and this compound Inhibition
Caption: C5aR1 signaling and this compound inhibition.
Experimental Workflow for Specificity Testing
Caption: Workflow for evaluating this compound specificity.
References
- 1. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Submolecular probing of the complement C5a receptor–ligand binding reveals a cooperative two-site binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to C5a Inhibition: PMX-53 vs. Antibody-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The complement component 5a (C5a) is a potent pro-inflammatory mediator, making it a critical target for therapeutic intervention in a host of inflammatory and autoimmune diseases. This guide provides a detailed comparison of the small molecule C5a receptor 1 (C5aR1) antagonist, PMX-53, with several leading antibody-based C5a inhibitors. We present a comprehensive overview of their mechanisms of action, supported by available experimental data, to assist researchers in making informed decisions for their discovery and development programs.
Mechanism of Action: A Tale of Two Strategies
The primary distinction between this compound and antibody-based therapies lies in their approach to inhibiting the C5a signaling pathway.
This compound: A Direct Receptor Antagonist
This compound is a cyclic hexapeptide that acts as a potent and selective antagonist of the C5a receptor 1 (C5aR1), also known as CD88.[1] By binding directly to C5aR1, this compound prevents the interaction between C5a and its receptor, thereby blocking the downstream signaling cascade that leads to inflammation. This targeted approach leaves the upstream components of the complement system intact.
Antibody-Based Inhibitors: Targeting the Ligand or its Precursor
Antibody-based therapies, in contrast, typically target either the C5a ligand itself or its precursor, the C5 protein.
-
Vilobelimab is a monoclonal antibody that specifically binds to and neutralizes circulating C5a.[2] This prevents C5a from interacting with its receptors, C5aR1 and C5aR2.
-
Eculizumab is a monoclonal antibody that targets the C5 complement protein. By binding to C5, eculizumab prevents its cleavage into C5a and C5b, thereby inhibiting the formation of both the pro-inflammatory C5a and the membrane attack complex (MAC).[3]
-
Avacopan is an orally available small molecule that, like this compound, is a selective C5aR1 antagonist. It is included in this comparison as a clinically relevant alternative to antibody-based C5a inhibition.[4]
The following diagram illustrates the different points of intervention for these inhibitors within the C5a signaling pathway.
Quantitative Performance Data
Direct head-to-head comparative studies of this compound and antibody-based C5a inhibitors are limited. The following tables summarize available quantitative data from separate preclinical and clinical studies to facilitate a cross-study comparison.
Table 1: Preclinical In Vitro and In Vivo Data
| Inhibitor | Target | Assay | Model System | Key Findings |
| This compound | C5aR1 | Neutrophil Myeloperoxidase Release | Human Neutrophils | IC50: 22 nM |
| Neutrophil Chemotaxis | Human Neutrophils | IC50: 75 nM | ||
| C5a-induced Neutrophil Mobilization & TNF Production | Mice | Effective at 1 mg/kg (i.v.); longer in vivo duration than JPE-1375[5][6] | ||
| Vilobelimab | C5a | C5a Inhibition | Critically ill COVID-19 patients | Reduced median C5a levels by 87% by day 8[7] |
| Eculizumab | C5 | Hemolysis Inhibition | In vitro | Complete hemolytic inhibition[3] |
| Avacopan | C5aR1 | C5a-induced Neutrophil Activation | In vitro | Blocks C5a-mediated neutrophil activation[4] |
Table 2: Clinical Trial Data
| Inhibitor | Indication | Key Efficacy Endpoints | Key Safety Findings |
| This compound | Inflammatory Disorders | Phase Ib/IIa trials completed for rheumatoid arthritis and psoriasis. Data not publicly available in detail. | Generally well-tolerated in early phase trials. |
| Vilobelimab | Severe COVID-19 | 28-day all-cause mortality significantly lower in Western Europe cohort (21% vs 37% with placebo)[8] | No significant differences in treatment-emergent adverse events compared to placebo.[9] |
| Eculizumab | PNH, aHUS | Significant reduction in hemolysis and thrombotic events. | Increased risk of meningococcal infections. |
| Avacopan | ANCA-associated Vasculitis | Non-inferior to prednisone taper for remission at 26 weeks; superior for sustained remission at 52 weeks. | Associated with fewer glucocorticoid-related toxicities.[10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are generalized protocols for key assays used to evaluate C5a inhibitors.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, such as C5a.
Workflow Diagram:
Detailed Methodology:
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation or hypotonic lysis of red blood cells.[11] Assess purity and viability via flow cytometry and trypan blue exclusion, respectively.
-
Boyden Chamber Setup: Utilize a multi-well Boyden chamber apparatus with a microporous polycarbonate membrane (typically 3-5 µm pore size) separating the upper and lower wells.[11][12]
-
Chemoattractant and Inhibitor Preparation: Prepare a solution of recombinant human C5a (typically 1-10 nM) in a serum-free cell culture medium and add it to the lower chamber.[13] In the upper chamber, add the isolated neutrophils (e.g., 1 x 10^6 cells/mL) that have been pre-incubated with varying concentrations of the test inhibitor (e.g., this compound) or vehicle control.
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a period sufficient for migration to occur (typically 30-90 minutes).[13]
-
Quantification of Migration: After incubation, remove the membrane. Non-migrated cells on the upper surface of the membrane are scraped off. The migrated cells on the lower surface are fixed, stained (e.g., with Diff-Quik or DAPI), and counted under a microscope. Alternatively, migrated cells that have fallen into the lower chamber can be quantified using a cell viability assay (e.g., CellTiter-Glo).[11]
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to C5aR1 activation, a key early event in the signaling cascade.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture: Culture a cell line that endogenously or recombinantly expresses C5aR1 (e.g., human monocytic U937 cells or HEK293 cells transfected with C5aR1). Plate the cells in a black-walled, clear-bottom 96- or 384-well microplate.[14]
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the presence of an anion-exchange inhibitor like probenecid to prevent dye leakage.[15] This incubation is typically done for 30-60 minutes at 37°C.[15]
-
Inhibitor Incubation: After dye loading, wash the cells and incubate them with various concentrations of the test inhibitor or vehicle control for a specified period.
-
Fluorescence Measurement: Place the microplate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).[14] Establish a baseline fluorescence reading.
-
C5a Stimulation: The instrument injects a solution of C5a into each well to stimulate the cells while simultaneously recording the fluorescence intensity over time (kinetic read).
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The peak fluorescence response is measured for each well. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Conclusion
The choice between a small molecule receptor antagonist like this compound and an antibody-based C5a inhibitor depends on the specific research question and therapeutic goals. This compound offers the advantage of oral bioavailability and direct, selective targeting of C5aR1. Antibody-based therapies, while requiring parenteral administration, provide high specificity and long half-lives. Vilobelimab directly targets the C5a ligand, while eculizumab acts upstream by preventing C5 cleavage, thereby also inhibiting the formation of the membrane attack complex. Avacopan represents a clinically approved oral C5aR1 antagonist.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. The anti‐C5a antibody vilobelimab efficiently inhibits C5a in patients with severe COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Inhibition of Complement System in Formal and Emerging Indications: Results from Parallel One-Stage Pairwise and Network Meta-Analyses of Clinical Trials and Real-Life Data Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Avacopan in ANCA associated vasculitis: A meta-analysis of randomized controlled trials | Sciety Labs (Experimental) [labs.sciety.org]
- 5. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic analysis of vilobelimab, anaphylatoxin C5a and antidrug antibodies in PANAMO: a phase 3 study in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regional comparison of efficacy and safety for vilobelimab in critically ill, invasively mechanically ventilated COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterogeneity of treatment effect of vilobelimab in COVID-19: a secondary analysis of a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of avacopan in patients aged 65 years and older with ANCA-associated vasculitis: a post hoc analysis of data from the ADVOCATE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. regenstemvitality.com [regenstemvitality.com]
- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hellobio.com [hellobio.com]
comparing the anti-inflammatory effects of PMX-53 and corticosteroids
A Comparative Guide to the Anti-inflammatory Effects of PMX-53 and Corticosteroids
This guide provides a detailed comparison of the anti-inflammatory properties of this compound, a targeted C5a receptor antagonist, and corticosteroids, a class of broad-spectrum anti-inflammatory drugs. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons based on available experimental data.
Introduction
Corticosteroids are potent and widely prescribed drugs for a variety of inflammatory and autoimmune diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease.[1][2] They exert their effects by binding to the intracellular glucocorticoid receptor (GR), leading to broad immunosuppression.[1][3][4] While highly effective, their long-term use is limited by a range of serious side effects.[1][3][5]
This compound is a synthetic cyclic peptide that acts as a potent and selective antagonist of the complement C5a receptor 1 (C5aR1 or CD88).[6][7] The complement system, and specifically the C5a-C5aR1 axis, is a critical component of the innate immune response that drives inflammation. By targeting this specific pathway, this compound represents a more focused approach to anti-inflammatory therapy, with the potential for a different side-effect profile compared to corticosteroids.[8][9] this compound has been investigated in preclinical models for numerous inflammatory conditions and has undergone early-phase clinical trials for psoriasis and rheumatoid arthritis.[8][10]
Mechanism of Action
The anti-inflammatory effects of this compound and corticosteroids are mediated through distinct signaling pathways.
This compound: Targeting the C5a-C5aR1 Pathway
This compound functions by blocking the binding of the pro-inflammatory anaphylatoxin C5a to its G protein-coupled receptor, C5aR1.[7][9] This interaction is a key step in initiating and amplifying acute inflammatory responses. C5a is a potent chemoattractant for neutrophils and other myeloid cells, stimulating their recruitment to sites of inflammation and inducing the release of inflammatory mediators, such as reactive oxygen species and lysosomal enzymes.[7][11] By inhibiting this pathway, this compound effectively dampens the inflammatory cascade at an early stage.[8]
Corticosteroids: Broad Genomic and Non-Genomic Effects
Corticosteroids diffuse across the cell membrane and bind to the cytosolic glucocorticoid receptor (GR).[1][12] This binding event causes the GR to translocate to the nucleus, where it modulates gene expression in two primary ways:
-
Transactivation: The GR homodimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes, leading to the increased transcription of anti-inflammatory proteins such as Lipocortin-1, IL-10, and IκBα (the inhibitor of NF-κB).[2][3]
-
Transrepression: The GR monomer interacts directly with pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), inhibiting their activity and thereby suppressing the expression of a wide range of inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2][12]
This broad modulation of gene expression accounts for the potent and widespread anti-inflammatory and immunosuppressive effects of corticosteroids.[4]
Quantitative Data Comparison
The following tables summarize quantitative data on the anti-inflammatory effects of this compound and corticosteroids from various experimental models.
Table 1: In Vitro Anti-inflammatory Activity
| Parameter | This compound | Corticosteroid (Dexamethasone) | Experimental Context |
| IC₅₀ (C5a-induced Neutrophil Myeloperoxidase Release) | 22 nM[7][13] | Not directly applicable (acts downstream) | Inhibition of C5a-stimulated human neutrophil degranulation. |
| IC₅₀ (C5a-induced Neutrophil Chemotaxis) | 75 nM[7][13] | Not directly applicable (acts downstream) | Inhibition of C5a-mediated human neutrophil migration. |
| Inhibition of Pro-inflammatory Transcription Factors | Does not directly inhibit NF-κB/AP-1 | Potently inhibits NF-κB and AP-1 activity[12][14] | Mechanism of action on key inflammatory signaling hubs. |
| Induction of Anti-inflammatory Proteins | No direct induction reported | Induces expression of Lipocortin-1, IL-10, IκBα[2] | Genomic transactivation effects. |
Table 2: In Vivo Anti-inflammatory and Anti-hypernociceptive Activity
| Model | This compound | Corticosteroid (Dexamethasone/Methylprednisolone) | Key Findings |
| Zymosan-induced Hypernociception (Rat) | 60-180 µ g/paw inhibits pain response[7][11] | Effective at reducing inflammatory pain | This compound demonstrates a potent peripheral anti-hypernociceptive effect by blocking C5a.[7][11] |
| LPS- and Carrageenan-induced Hypernociception (Rat) | 60-180 µ g/paw inhibits pain response[7] | Standard positive control for these models | Demonstrates the importance of C5a in various models of inflammatory pain.[7] |
| C5a-induced Neutrophilia and TNF-α Release (Mouse) | 1 mg/kg (i.v.) inhibits response for up to 6 hours[15] | Effective at suppressing cytokine release and cell trafficking | Provides a pharmacodynamic measure of in vivo C5aR1 target engagement.[15] |
| COVID-19 Induced ARDS (Human) | Not studied | Dexamethasone (8mg BID) and Methylprednisolone (40mg BID) significantly improved PaO₂/FiO₂ ratio. Dexamethasone was found to be more effective (p=0.000 vs p=0.009).[16][17] | Corticosteroids are effective in reducing inflammation and improving oxygenation in severe respiratory disease.[16][17] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for interpreting and comparing experimental data.
Protocol 1: In Vitro Neutrophil Myeloperoxidase (MPO) Release Assay
-
Objective: To quantify the inhibitory effect of this compound on C5a-induced neutrophil degranulation.
-
Cells: Human polymorphonuclear leukocytes (neutrophils) isolated from fresh peripheral blood.
-
Method:
-
Neutrophils are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Cells are then stimulated with a sub-maximal concentration of recombinant human C5a to induce degranulation.
-
The reaction is stopped, and the supernatant is collected after centrifugation.
-
MPO activity in the supernatant is measured spectrophotometrically using a suitable substrate (e.g., o-dianisidine dihydrochloride).
-
The concentration of this compound that inhibits 50% of the C5a-induced MPO release is calculated as the IC₅₀ value.[7][13]
-
Protocol 2: In Vivo Zymosan-Induced Inflammatory Hypernociception Model
-
Objective: To assess the anti-hypernociceptive (pain-relieving) effect of locally administered this compound in a model of inflammatory pain.
-
Animals: Male Wistar rats.
-
Method:
-
A baseline mechanical nociceptive threshold is measured using an electronic pressure-meter or von Frey filaments applied to the rat's hind paw.
-
This compound (e.g., 60-180 µg in saline) or vehicle is administered via intraplantar injection into the hind paw.
-
After a set pre-treatment time (e.g., 30 minutes), inflammation is induced by injecting an inflammatory agent like zymosan (30 µg) into the same paw.[11]
-
The mechanical nociceptive threshold (paw withdrawal threshold) is measured at various time points post-zymosan injection (e.g., 1, 2, 4, 6, 24 hours).
-
Inhibition of hypernociception is determined by comparing the paw withdrawal thresholds of this compound-treated animals to vehicle-treated controls.[11]
-
Summary and Conclusion
This compound and corticosteroids represent two distinct strategies for combating inflammation. Their fundamental differences in mechanism, specificity, and breadth of action have significant implications for their therapeutic application.
| Feature | This compound | Corticosteroids |
| Target | C5a Receptor 1 (C5aR1)[6] | Glucocorticoid Receptor (GR)[1] |
| Specificity | Highly specific, targets a single pathway in the complement system. | Broad-spectrum, affects numerous cell types and pathways.[5][18] |
| Mechanism | Receptor Antagonism (Blocks pro-inflammatory signal).[7] | Gene Regulation (Suppresses pro-inflammatory genes, activates anti-inflammatory genes).[2][12] |
| Onset of Action | Likely rapid for blocking acute C5a-mediated events. | Slower genomic effects, but may have rapid non-genomic actions. |
| Potential Advantages | More targeted effect may lead to fewer off-target side effects. | High potency and proven efficacy across a wide range of inflammatory diseases.[1] |
| Potential Disadvantages | Efficacy may be limited to C5a-driven pathologies. A study in rheumatoid arthritis did not show a reduction in synovial inflammation.[19] Short half-life reported in some studies.[8] | Significant side effects with long-term use (e.g., metabolic syndrome, osteoporosis, immunosuppression).[3][5] |
References
- 1. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. atsjournals.org [atsjournals.org]
- 5. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Creative Biolabs [creative-biolabs.com]
- 10. Drug evaluation: the C5a receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of complement C5a in mechanical inflammatory hypernociception: potential use of C5a receptor antagonists to control inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Dexamethasone reduces sensitivity to cisplatin by blunting p53-dependent cellular senescence in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of Efficacy of Dexamethasone and Methylprednisolone in Improving PaO2/FiO2 Ratio Among COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of Efficacy of Dexamethasone and Methylprednisolone in Improving PaO2/FiO2 Ratio Among COVID-19 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Immune Effects of Corticosteroids in Sepsis [frontiersin.org]
- 19. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of PMX-53 and Other Immunomodulators in Preclinical and Clinical Studies
In the landscape of immunomodulatory therapeutics, targeting the complement system has emerged as a promising strategy for a host of inflammatory and autoimmune diseases. At the forefront of this approach are antagonists of the C5a receptor (C5aR1, or CD88), with the cyclic peptide PMX-53 being a key investigational compound. This guide provides a detailed comparison of this compound with other immunomodulators, drawing upon data from head-to-head preclinical studies and contextualizing its performance against agents with different mechanisms of action.
This compound: A Potent C5a Receptor Antagonist
This compound is a synthetic, cyclic hexapeptide that acts as a potent and selective antagonist of the C5aR1.[1] By blocking the binding of the pro-inflammatory anaphylatoxin C5a to its receptor, this compound effectively mitigates downstream inflammatory cascades, including neutrophil and monocyte chemotaxis, and the release of inflammatory mediators.[2] Notably, this compound also exhibits a dual action as a low-affinity agonist for the Mas-related gene 2 (MrgX2), which may contribute to mast cell degranulation at higher concentrations.[3][4]
Head-to-Head Comparative Studies of C5aR1 Antagonists
Direct comparative studies of this compound have primarily focused on other C5aR1 antagonists, offering valuable insights into the nuances of targeting this pathway.
This compound vs. JPE-1375
A key in vivo pharmacodynamic study in mice directly compared the efficacy of the cyclic peptide this compound with the linear peptide C5aR1 antagonist, JPE-1375.[5][6] The study assessed the inhibition of C5a-induced polymorphonuclear neutrophil (PMN) mobilization and tumor necrosis factor (TNF) elevation.
Key Findings:
-
Both this compound and JPE-1375 demonstrated a similar minimally effective intravenous dose of 1 mg/kg for inhibiting C5aR1-mediated neutrophilia and cytokine production.[5][6]
-
A significant difference was observed in the duration of action. This compound exhibited a prolonged in vivo efficacy, lasting up to 6 hours, whereas the inhibitory effect of JPE-1375 was less than 2 hours.[5][7]
-
Pharmacokinetic analysis revealed that while this compound had a longer plasma half-life, its extended pharmacodynamic effect did not directly correlate with its plasma concentration.[5][6] In contrast, JPE-1375 showed a strong correlation between its pharmacokinetic and pharmacodynamic profiles.[5][6]
Table 1: In Vivo Efficacy of this compound vs. JPE-1375 in Mice [5][6]
| Parameter | This compound | JPE-1375 |
| Minimally Effective Dose (i.v.) | 1 mg/kg | 1 mg/kg |
| Duration of Action (Inhibition of PMN mobilization) | Up to 6 hours | < 2 hours |
| Pharmacokinetic/Pharmacodynamic Correlation | Weak | Strong |
This compound vs. PMX205
PMX205 is a lipophilic analog of this compound, designed for enhanced efficacy and stability.[8] Preclinical pharmacokinetic studies in mice have compared these two cyclic peptides across various administration routes.[9][10]
Key Findings:
-
Both compounds showed rapid absorption and distribution, following a two-compartment model with similar elimination half-lives of approximately 20 minutes.[9][11]
-
PMX205 demonstrated superior oral bioavailability (23%) compared to this compound (9%).[10][11]
-
PMX205 was more efficient at penetrating the central nervous system.[11][12]
-
Subcutaneous administration of PMX205 resulted in high bioavailability (>90%) and prolonged plasma and CNS exposure.[10][11]
Table 2: Pharmacokinetic Properties of this compound vs. PMX205 in Mice [9][10][11][12]
| Parameter | This compound | PMX205 |
| Elimination Half-life (i.v.) | ~20 min | ~20 min |
| Oral Bioavailability | 9% | 23% |
| CNS Penetration | Lower | Higher |
| Subcutaneous Bioavailability | Not Reported | >90% |
Indirect Comparison with Other C5aR1 Antagonists: Avacopan
While direct head-to-head studies are lacking, an indirect comparison can be made with avacopan (CCX168), an orally administered small-molecule C5aR1 inhibitor. Avacopan has been approved for the treatment of ANCA-associated vasculitis.[13]
A systematic characterization of various C5aR1 inhibitors, including this compound, PMX205, JPE-1375, and avacopan (CCX168), in human cells highlighted the potent and prolonged antagonistic activities of the peptidic inhibitors like this compound.[14] Functional experiments in primary human macrophages showed high insurmountable antagonistic potencies for the peptidic inhibitors.[14] Wash-out studies confirmed the long-lasting antagonistic properties of both this compound and avacopan.[14]
Clinical trials of avacopan in ANCA-associated vasculitis have demonstrated its efficacy in replacing high-dose glucocorticoids.[15][16] In a randomized controlled trial, avacopan was non-inferior to a prednisone taper for inducing remission at week 26 and superior for sustained remission at week 52.[16]
Positioning this compound in the Broader Immunomodulator Landscape
This compound and other C5aR1 antagonists represent a targeted approach within the broader field of immunomodulation. Other classes of immunomodulators exert their effects through different mechanisms, such as the neutralization of cytokines (e.g., TNF-α inhibitors, IL-6 receptor inhibitors) or the depletion of specific immune cell populations.
The choice of an immunomodulatory agent depends on the specific pathophysiology of the disease. For conditions where the complement cascade and C5a-mediated inflammation are key drivers, C5aR1 antagonists like this compound offer a focused therapeutic strategy.
Experimental Protocols
In Vivo Pharmacodynamic Assay for C5aR1 Antagonist Efficacy[5][6]
-
Animal Model: Wild-type mice.
-
Induction of Inflammation: Intravenous injection of recombinant mouse C5a (50 μg/kg).
-
Treatment: Intravenous pretreatment with this compound or JPE-1375 at doses ranging from 0.3 to 3 mg/kg at specified time points (15 minutes, 2, 6, and 24 hours) before C5a injection.
-
Readouts:
-
Neutrophil Mobilization: Blood samples are collected, and the percentage of circulating polymorphonuclear neutrophils (PMNs) is determined.
-
TNF-α Levels: Plasma is isolated from blood samples, and TNF-α concentrations are measured by ELISA.
-
-
Pharmacokinetic Analysis: Plasma concentrations of the antagonists are determined at various time points using LC-MS/MS to establish pharmacokinetic profiles.
In Vitro Characterization of C5aR1 Inhibitors[14]
-
Cell Lines: Human cell lines expressing C5aR1.
-
Signaling Assays:
-
cAMP Assay: Measurement of C5aR1-mediated changes in cyclic AMP levels.
-
ERK1/2 Phosphorylation: Western blot or other immunoassays to detect the phosphorylation of ERK1/2.
-
β-arrestin 2 Recruitment: Assays to measure the recruitment of β-arrestin 2 to the C5aR1.
-
-
Functional Assays in Primary Human Macrophages:
-
Assessment of the antagonistic potency of the inhibitors in primary human macrophages.
-
-
Wash-out Studies:
-
Cells are treated with the inhibitors, which are then washed out. The duration of the inhibitory effect is then monitored over time to assess the longevity of receptor antagonism.
-
Visualizations
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. This compound as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Avacopan: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological characterisation of small molecule C5aR1 inhibitors in human cells reveals biased activities for signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomized Trial of C5a Receptor Inhibitor Avacopan in ANCA-Associated Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Avacopan for the Treatment of ANCA-Associated Vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of PMX-53 Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The complement component 5a (C5a) receptor 1 (C5aR1) has emerged as a critical target in a myriad of inflammatory and immune-mediated diseases. PMX-53, a potent and orally active C5aR1 antagonist, has been extensively studied in preclinical models. This guide provides a comprehensive comparison of this compound with other notable C5aR1 antagonists—PMX-205, JPE-1375, and the next-generation compound VQ-201—to facilitate an objective assessment of its translational potential.
Comparative Efficacy and Potency
The following tables summarize the available quantitative data for this compound and its alternatives. Direct head-to-head comparisons are limited, and data are compiled from various studies.
Table 1: In Vitro Potency of C5aR1 Antagonists
| Compound | Assay | Species | IC50 (nM) | Reference(s) |
| This compound | C5a-induced Neutrophil Myeloperoxidase Release | Human | 22 | [1][2][3] |
| C5a-induced Neutrophil Chemotaxis | Human | 75 | [1][2][3] | |
| C5a Receptor Binding | Human | 20 | [1][4] | |
| C5a-induced Ca2+ mobilization | Human (HMC-1 cells) | ~10 | [1] | |
| PMX-205 | C5a Receptor Antagonism | Not Specified | 31 | [5] |
| JPE-1375 | C5a-induced PMN Mobilization (in vivo EC50) | Mouse | 6.9 µM | [6] |
| VQ-201 | C5a-mediated chemotaxis and immune cell activation | Not Specified | Data not publicly available; described as having "improved potency" | [7][8] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Table 2: Comparative Pharmacokinetics in Mice
| Compound | Administration Route | Oral Bioavailability (%) | Elimination Half-life (t½) | Key Findings | Reference(s) |
| This compound | Oral | 9 | ~20 minutes | Rapid absorption and elimination. | [6] |
| Intravenous | N/A | 1.3 hours | Longer half-life compared to JPE-1375 in one study. | [6] | |
| PMX-205 | Oral | 23 | ~20 minutes | Higher oral bioavailability and CNS penetration than this compound. | |
| JPE-1375 | Intravenous | N/A | 0.13 hours | Rapid distribution and elimination. | [6] |
| VQ-201 | Oral | Data not publicly available | Data not publicly available | Projected for once-daily administration in humans. | [7][8] |
Table 3: Comparative In Vivo Efficacy in a Mouse Model of C5a-Induced Inflammation
| Compound | Dose (i.v.) | Endpoint | Efficacy | Duration of Action | Reference(s) |
| This compound | 1 mg/kg | Inhibition of PMN mobilization | Significant | Up to 6 hours | [6][9] |
| 1 mg/kg | Inhibition of TNF-α production | ~90% reduction | Up to 6 hours | [6] | |
| JPE-1375 | 1 mg/kg | Inhibition of PMN mobilization | Significant | Less than 2 hours | [6][9] |
| 1 mg/kg | Inhibition of TNF-α production | ~90% reduction | ~15 minutes | [6] | |
| VQ-201 | Not Specified | Protection of renal function in an autoantibody-driven renal disease model | Effective | Not Specified | [7][8] |
Experimental Protocols
C5a-Induced Neutrophil Chemotaxis Assay
This in vitro assay assesses the ability of a compound to inhibit the migration of neutrophils towards a C5a chemoattractant gradient.
-
Neutrophil Isolation : Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque), followed by dextran sedimentation to separate them from red blood cells.
-
Chemotaxis Setup : A Boyden chamber or a similar transwell system with a porous membrane (typically 3-5 µm pores) is used. The lower chamber is filled with a medium containing a specific concentration of C5a (e.g., 10 nM) and the test compound at various concentrations.
-
Cell Migration : Isolated neutrophils are placed in the upper chamber. The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-120 minutes) to allow for cell migration through the membrane towards the C5a gradient.
-
Quantification : The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer, or by measuring ATP content using a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis : The percentage of inhibition of chemotaxis is calculated for each concentration of the test compound compared to the control (C5a alone). The IC50 value is then determined from the dose-response curve.
Collagen Antibody-Induced Arthritis (CAIA) in Mice
The CAIA model is a widely used in vivo model that mimics many features of human rheumatoid arthritis.
-
Animals : Susceptible mouse strains, such as BALB/c or DBA/1, are used.
-
Induction of Arthritis : Mice are administered a cocktail of monoclonal antibodies against type II collagen via intraperitoneal or intravenous injection. This is followed by an injection of lipopolysaccharide (LPS) typically 3 days later to synchronize and enhance the inflammatory response.
-
Treatment : The test compound (e.g., this compound) is administered to the mice according to a predetermined dosing regimen (e.g., daily oral gavage or subcutaneous injection), starting before or after the onset of clinical symptoms.
-
Clinical Assessment : The severity of arthritis is assessed daily or every other day by scoring each paw based on the degree of inflammation, swelling, and redness. A cumulative clinical score is calculated for each animal.
-
Histopathological Analysis : At the end of the study, mice are euthanized, and their joints are collected for histological analysis. Tissues are sectioned and stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, cartilage destruction, and bone erosion.
-
Outcome Measures : The primary outcomes are the reduction in the clinical arthritis score and improvement in histopathological parameters in the treated group compared to the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
C5aR1 Antagonism by this compound
This compound acts as a non-competitive antagonist of C5aR1, a G protein-coupled receptor (GPCR).[10] Binding of C5a to C5aR1 typically activates downstream signaling cascades that mediate pro-inflammatory responses. This compound blocks these effects.
Dual Activity of this compound: MrgX2 Agonism
In addition to its C5aR1 antagonism, this compound has been shown to be a low-affinity agonist of the Mas-related G protein-coupled receptor X2 (MrgX2), which is primarily expressed on mast cells.[1] This agonistic activity can lead to mast cell degranulation.
Experimental Workflow for In Vivo Pharmacodynamic Assessment
The following diagram illustrates the workflow for comparing the in vivo efficacy of C5aR1 antagonists.
Translational Relevance and Future Directions
The preclinical data for this compound demonstrates its potent anti-inflammatory effects through the blockade of the C5a-C5aR1 axis. Its oral bioavailability, although lower than its analog PMX-205, positions it as a promising candidate for therapeutic development. However, the dual agonistic activity on MrgX2 at higher concentrations warrants careful consideration in dose selection for clinical trials to avoid off-target effects such as mast cell degranulation.
The emergence of next-generation C5aR1 antagonists like VQ-201, with potentially improved potency, safety profiles, and pharmacokinetic properties, highlights the continued interest and therapeutic potential of targeting this pathway.[7][8] Future preclinical studies should aim for direct, head-to-head comparisons of these compounds in standardized, disease-relevant animal models to provide a clearer picture of their relative therapeutic indices. Such studies will be crucial for guiding the selection of the most promising candidates for clinical development in the treatment of a wide range of inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PMX 53 | Complement | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vanqua Bio to Present Pre-Clinical Data on VQ-201, a Next Generation C5aR1 Antagonist for the Treatment of Inflammatory Disorders - Vanqua Bio [vanquabio.com]
- 8. Vanqua Bio to Present Pre-Clinical Data on VQ-201, a Next-Gen C5aR1 Antagonist for Inflammatory Disorders [synapse.patsnap.com]
- 9. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C5a receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of PMX-53: A Procedural Guide
For researchers and drug development professionals, ensuring the safe handling and disposal of investigational compounds like PMX-53 is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides essential information and step-by-step procedures for the proper disposal of this compound, a potent C5a receptor antagonist.
Key Characteristics for Disposal Consideration
| Property | Value/Information | Implication for Disposal |
| Physical Form | Solid (lyophilized powder)[1] | Solid waste stream; avoid generating dust. |
| Solubility | Soluble in DMSO (50 mg/mL)[1] | Solutions should be treated as chemical liquid waste. |
| Chemical Nature | Synthetic Peptide | Dispose of as chemical waste, not biological or regular trash. |
| Toxicity | Toxicological properties not fully investigated[2] | Handle with caution, assuming high potency and potential hazards. |
| Reactivity | No specific reactivity data available | Avoid mixing with incompatible chemicals. Segregate from strong acids, bases, and oxidizing agents. |
Experimental Protocols for Safe Handling and Disposal
Given the lack of specific degradation protocols for this compound, the primary method of disposal is through a certified hazardous waste management service. The following internal procedures should be followed to prepare the waste for pickup.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Clearly labeled, non-reactive waste containers (e.g., high-density polyethylene for solids and solutions).
-
Waste labels compliant with your institution's and local regulations.
-
Spill containment materials.
Procedure for Solid this compound Waste:
-
Segregation: Collect all solid waste contaminated with this compound, including unused product, contaminated vials, and weighing papers, in a designated, sealed container.
-
Labeling: Clearly label the container as "Hazardous Chemical Waste" and list "this compound" as the primary constituent. Indicate any other chemicals present.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[3][4]
Procedure for this compound Solutions (e.g., in DMSO):
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: Label the container with "Hazardous Chemical Waste," the full chemical names of all constituents (e.g., "this compound in Dimethyl Sulfoxide"), and their approximate concentrations.
-
Storage: Keep the container tightly sealed and store it in a designated satellite accumulation area within secondary containment to prevent spills.
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Essential Safety and Logistical Information
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for hazardous waste. Consult your institution's EHS office for specific guidance.
-
Waste Minimization: To reduce the volume of hazardous waste, only prepare the amount of this compound solution necessary for your immediate experimental needs.
-
Empty Containers: Containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5]
-
Spill Response: In case of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with absorbent materials. Clean the area with a suitable solvent, and collect all contaminated materials for disposal as hazardous waste.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship.
References
Personal protective equipment for handling PMX-53
Essential Safety and Handling Guide for PMX-53
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling, storage, and disposal of this compound, a potent peptide compound. Adherence to these procedures is essential to ensure personal safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects .[1] Therefore, stringent adherence to PPE protocols is mandatory to prevent accidental ingestion, inhalation, and skin contact, as well as to avoid environmental contamination.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment | Specification and Use |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times when handling this compound in solid or solution form to protect against splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves | Sterile gloves should be used for all handling procedures.[1] Check for any signs of degradation or perforation before use. |
| Body Protection | Laboratory coat | A clean lab coat should be worn to protect skin and clothing from contamination.[1] |
| Respiratory Protection | N95 or higher rated dust mask/respirator | Recommended when weighing the lyophilized powder outside of a certified chemical fume hood to prevent inhalation.[2] |
Safe Handling and Operational Plan
A systematic approach to handling this compound will minimize exposure risks and maintain the integrity of the compound.
Operational Steps:
-
Preparation : Before handling, ensure all necessary PPE is correctly worn.[1] Prepare a designated clean and organized workspace, preferably within a chemical fume hood or a space with adequate ventilation.[1]
-
Weighing (Solid Form) :
-
Whenever possible, weigh the lyophilized powder inside a chemical fume hood to contain any airborne particles.[2]
-
If a fume hood is not available, wear a dust mask and work in a draft-free area.[2] To facilitate cleanup, you can surround the weighing area with wetted paper towels.[2]
-
Use the minimum quantity of the chemical necessary for the experiment.[2]
-
-
Reconstitution (Solution Form) :
-
General Handling :
Storage and Stability
Proper storage is critical for maintaining the stability and potency of this compound.
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Precautions |
| Lyophilized Powder | -20°C | Long-term | Keep in a tightly sealed container, protected from light and moisture.[3][4] |
| In Solvent | -80°C | Long-term | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4] |
Disposal Plan
Due to its high toxicity to aquatic life, this compound and any contaminated materials must be disposed of as hazardous waste.
Table 3: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste through a licensed disposal company.[3] |
| Contaminated Labware (e.g., pipette tips, vials) | Collect in a designated, sealed hazardous waste container for pickup by a certified disposal service. |
| Contaminated PPE (e.g., gloves) | Dispose of as hazardous waste in a sealed container. |
Crucial Disposal "Don'ts":
-
DO NOT dispose of this compound down the drain.
-
DO NOT discard in regular trash.
-
DO NOT release into the environment.[1]
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact : Flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion : If swallowed, rinse mouth with water. Call a poison control center or doctor for treatment advice.[1]
-
Spillage : In case of a spill, collect the spillage and dispose of it as hazardous waste.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
